molecular formula C9H7NO3 B105389 5-Methoxyisoindoline-1,3-dione CAS No. 50727-04-3

5-Methoxyisoindoline-1,3-dione

カタログ番号: B105389
CAS番号: 50727-04-3
分子量: 177.16 g/mol
InChIキー: BIANPEOCBJDOEM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methoxyisoindoline-1,3-dione (CAS 50727-04-3) is a versatile chemical building block and key intermediate in organic synthesis. Its structure, featuring a phthalimide core with a methoxy substituent, makes it a valuable scaffold for developing active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders such as anxiety and depression . Research into isoindoline-1,3-dione derivatives has also expanded into the treatment of Alzheimer's disease, where these compounds are investigated as acetylcholinesterase inhibitors, with molecular modeling studies indicating interaction with the enzyme's peripheral anionic site . Beyond pharmaceuticals, this compound finds application in the production of agrochemicals, contributing to the formulation of pesticides and herbicides . In material science, it is incorporated into polymers to enhance their thermal stability and mechanical properties . The synthetic utility of the isoindoline-1,3-dione core is further demonstrated in the construction of complex, fused heterocyclic systems, which are valuable in developing new materials with potential optoelectronic applications . The product is characterized by a molecular weight of 177.16 g/mol and the molecular formula C 9 H 7 NO 3 . It should be stored sealed in a dry environment at room temperature . Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation . This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is not for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

5-methoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-5-2-3-6-7(4-5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIANPEOCBJDOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50522429
Record name 5-Methoxy-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50727-04-3
Record name 5-Methoxy-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxyisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core basic properties of 5-Methoxyisoindoline-1,3-dione, tailored for researchers, scientists, and professionals in drug development. The information presented herein is curated from scientific literature and chemical databases.

Core Properties and Data

This compound, a derivative of phthalimide, is a compound of interest in medicinal chemistry due to the diverse biological activities associated with the isoindoline-1,3-dione scaffold.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 4-MethoxyphthalimideN/A
CAS Number 50727-04-3N/A
Molecular Formula C₉H₇NO₃N/A
Molecular Weight 177.16 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 219 °CN/A
Boiling Point Data not availableN/A
Density (Predicted) 1.346 ± 0.06 g/cm³N/A
pKa (Predicted) 9.84 ± 0.20N/A
Solubility Profile

While specific quantitative solubility data for this compound is limited, the solubility of the structurally related 5-Hydroxyisoindoline-1,3-dione provides valuable insights. It is anticipated that this compound exhibits good solubility in polar organic solvents and limited solubility in non-polar solvents.

Solvent ClassPredicted SolubilityRationale
Polar Aprotic (e.g., DMSO, DMF)HighThe polar nature of the carbonyl and methoxy groups facilitates strong dipole-dipole interactions with these solvents.
Polar Protic (e.g., Ethanol, Methanol)Moderate to GoodCapable of hydrogen bonding with the solvent molecules.
Non-Polar (e.g., Hexane, Toluene)LowThe overall polarity of the molecule is too high for significant interaction with non-polar solvents.

Experimental Protocols

The synthesis of isoindoline-1,3-dione derivatives is well-established in the scientific literature. A general and adaptable protocol for the preparation of this compound is provided below, based on common synthetic strategies.

Synthesis of this compound from 4-Methoxyphthalic Anhydride

This protocol describes a common method for the synthesis of N-unsubstituted isoindoline-1,3-diones.

Materials:

  • 4-Methoxyphthalic anhydride

  • Urea

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyphthalic anhydride (1 equivalent) and urea (1.1 equivalents).

  • Solvent Addition: Add a sufficient volume of glacial acetic acid to the flask to ensure proper mixing and dissolution of the reactants upon heating.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold deionized water to precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any residual acetic acid and urea.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

  • Drying: Dry the purified product under vacuum to remove any remaining solvent.

Potential Biological Activities and Signaling Pathways

The isoindoline-1,3-dione scaffold is recognized as a "privileged structure" in medicinal chemistry, implying its ability to bind to multiple biological targets and exhibit a wide range of pharmacological activities. Derivatives of this scaffold have been reported to possess anti-inflammatory, analgesic, anticancer, and enzyme inhibitory properties.

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition

A plausible mechanism for the anti-inflammatory effects of isoindoline-1,3-dione derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound This compound Compound->COX_Enzymes Inhibition

Potential Anti-inflammatory Mechanism of Action

This diagram illustrates the inhibition of COX enzymes by this compound, which in turn blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Experimental and Logical Workflows

The following diagram outlines a general workflow for the synthesis and initial biological screening of this compound.

experimental_workflow Start Start: Synthesis Planning Synthesis Synthesis of This compound Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Screening Biological Activity Screening (e.g., Anti-inflammatory, Anticancer) Characterization->Screening Data_Analysis Data Analysis and Interpretation Screening->Data_Analysis End End: Report Generation Data_Analysis->End

General Experimental Workflow

This workflow provides a logical progression from the initial synthesis of the compound through to its purification, structural verification, and preliminary biological evaluation.

An In-depth Technical Guide to 5-Methoxyisoindoline-1,3-dione: Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methoxyisoindoline-1,3-dione, a molecule of significant interest in medicinal chemistry and drug development. This document details its chemical structure, synthesis, and analytical characterization, offering valuable insights for researchers engaged in the study and application of isoindoline-1,3-dione derivatives.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound featuring a bicyclic isoindoline core substituted with a methoxy group. The isoindoline-1,3-dione moiety is a key pharmacophore found in numerous biologically active compounds.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol [1]
CAS Number 50727-04-3[1]
Appearance Expected to be a solid
Melting Point Not explicitly reported; related compound 5-Hydroxyisoindoline-1,3-dione melts at 290°C[2]
Solubility Expected to be soluble in organic solvents like DMSO and DMF

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 4-methoxyphthalic anhydride with a suitable amine source, or via a multi-step synthesis starting from commercially available precursors. A general and widely adopted method involves the reaction of phthalic anhydride derivatives with primary amines in a suitable solvent, often with heating.[3]

Experimental Protocol: Synthesis via Condensation

Materials:

  • 4-Methoxyphthalic anhydride

  • Urea (or other amine source)

  • Glacial acetic acid

Procedure:

  • A mixture of 4-methoxyphthalic anhydride (1 molar equivalent) and urea (1.1 molar equivalents) is suspended in glacial acetic acid.

  • The reaction mixture is heated to reflux for 3-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with cold water and then ethanol to remove impurities.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.

G reagents 4-Methoxyphthalic Anhydride + Amine Source (e.g., Urea) reaction Reflux in Glacial Acetic Acid reagents->reaction workup Cooling and Precipitation reaction->workup filtration Filtration workup->filtration washing Washing with H₂O and Ethanol filtration->washing purification Recrystallization washing->purification product Pure 5-Methoxyisoindoline- 1,3-dione purification->product

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H7.0 - 8.0m3H
Methoxy-H~3.9s3H
Imide-H8.0 - 11.0br s1H
¹³C NMR Predicted Chemical Shift (ppm)
Carbonyl (C=O)165 - 170
Aromatic C-O160 - 165
Aromatic C110 - 140
Methoxy C~56

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected IR Absorption Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (imide)3100 - 3300Medium
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=O Stretch (imide, asymmetric)1750 - 1790Strong
C=O Stretch (imide, symmetric)1680 - 1720Strong
C=C Stretch (aromatic)1450 - 1600Medium
C-O Stretch (ether)1200 - 1300Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z 177.

Expected Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of neutral fragments such as CO, OCH₃, and the cleavage of the imide ring.[4][5][6]

G sample This compound Sample analysis Spectroscopic Analysis (NMR, IR, MS) sample->analysis data Spectral Data (Chemical Shifts, Frequencies, m/z values) analysis->data structure Structure Elucidation and Purity Assessment data->structure

Caption: Workflow for the analytical characterization of this compound.

Biological Activity and Potential Signaling Pathways

Derivatives of isoindoline-1,3-dione have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[7][8][9] These activities are often attributed to their ability to inhibit specific enzymes or modulate signaling pathways. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[8] Others have demonstrated potential as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[10]

Given the structural similarities, this compound could potentially interact with similar biological targets. A hypothetical signaling pathway that could be modulated by this compound, based on the known activities of its analogs, is the NF-κB signaling pathway, which is central to inflammation.

G cluster_0 Potential Anti-Inflammatory Action cluster_1 stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK compound This compound compound->IKK inhibition Inhibition IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases nucleus Nucleus NFkappaB->nucleus translocates to transcription Gene Transcription (Pro-inflammatory Cytokines) nucleus->transcription activates NFkappaB_in_nucleus NF-κB

References

5-Methoxyisoindoline-1,3-dione: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 50727-04-3

This technical guide provides an in-depth overview of 5-Methoxyisoindoline-1,3-dione, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document covers its identification, chemical properties, synthesis, and biological significance.

Chemical Identification and Properties

This compound is a substituted phthalimide derivative. Its fundamental properties are summarized in the table below, providing a clear reference for its identification and handling.

PropertyValue
CAS Number 50727-04-3
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
IUPAC Name 5-Methoxyisoindole-1,3-dione
Synonyms 4-Methoxyphthalimide

Synthesis of Isoindoline-1,3-dione Derivatives: An Experimental Protocol

A general experimental procedure is as follows:

Reaction: Phthalic anhydride (or a substituted derivative) is reacted with a primary amine in a suitable solvent, typically glacial acetic acid.

Procedure:

  • An equimolar mixture of the phthalic anhydride derivative (e.g., 4-methoxyphthalic anhydride) and a primary amino-containing compound is prepared.

  • The mixture is dissolved in glacial acetic acid.

  • The reaction mixture is refluxed for a period of 3 hours.[1]

  • Upon completion of the reaction, the mixture is cooled and diluted with water to precipitate the product.

  • The crude product is then collected by filtration and can be further purified by recrystallization from ethanol.[1]

This synthetic approach is versatile and can be adapted for the preparation of a wide range of N-substituted isoindoline-1,3-dione derivatives.[1]

Spectroscopic Characterization

The structural elucidation of isoindoline-1,3-dione derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectra of isoindoline-1,3-dione derivatives generally exhibit signals in the aromatic region (typically between δ 6.45–8.48 ppm) corresponding to the protons on the phthalimide ring.[1] The specific chemical shifts and coupling patterns would be dependent on the substitution pattern. For this compound, one would expect signals corresponding to the methoxy group protons (a singlet) and the aromatic protons, with splitting patterns indicative of their relative positions.

  • ¹³C NMR: The carbon NMR spectra provide information on the carbon framework of the molecule. The carbonyl carbons of the imide ring are typically observed in the downfield region of the spectrum.[1]

Infrared (IR) Spectroscopy: The IR spectra of isoindoline-1,3-dione derivatives are characterized by strong absorption bands corresponding to the carbonyl (C=O) groups of the cyclic imide. These bands typically appear in the region of 1699 to 1779 cm⁻¹.[1]

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the molecule.

Biological Activity and Potential Applications

Isoindoline-1,3-dione and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. While specific studies on this compound are limited, the broader class of compounds has been investigated for a range of therapeutic applications.

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of isoindoline-1,3-dione derivatives against various cancer cell lines.[2][3][4][5] The anticancer activity is often dependent on the nature and position of substituents on the isoindoline ring structure.[3] For instance, certain derivatives have shown inhibitory effects on the viability of adenocarcinoma (A549) cells.[4]

Anti-inflammatory and Analgesic Activities: Derivatives of isoindoline-1,3-dione have been reported to possess anti-inflammatory and analgesic properties.[6] Some compounds have been shown to reduce carrageenan-induced edema in animal models, suggesting their potential as anti-inflammatory agents.[7][8]

Acetylcholinesterase (AChE) Inhibition: The isoindoline-1,3-dione scaffold is considered a noteworthy pharmacophore for the design of acetylcholinesterase inhibitors, which are a key class of drugs for the management of Alzheimer's disease.[9][10][11] Several derivatives have shown potent inhibitory activity against AChE.[10][12]

Signaling Pathways and Experimental Workflows

The precise signaling pathways modulated by this compound have not been extensively elucidated. However, based on the activities of related compounds, several pathways could be implicated. For instance, the anti-inflammatory effects of some isoindoline-1,3-dione derivatives have been linked to the modulation of cytokine production, such as suppressing TNF-α.[13] The anticancer activities could involve various pathways related to cell proliferation and apoptosis.

To investigate the biological activity of a compound like this compound, a typical experimental workflow would be employed.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioactivity Biological Activity Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) MS->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., AChE) MS->Enzyme_Inhibition Anti_Inflammatory Anti-inflammatory Assays (e.g., Cytokine profiling) MS->Anti_Inflammatory Pathway_Analysis Signaling Pathway Analysis Cytotoxicity->Pathway_Analysis Enzyme_Inhibition->Pathway_Analysis Anti_Inflammatory->Pathway_Analysis

General experimental workflow for the synthesis and biological evaluation of this compound.

Further research is required to delineate the specific molecular targets and signaling cascades affected by this compound to fully understand its therapeutic potential.

References

Synthesis of 5-Methoxyisoindoline-1,3-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Synthetic Pathways, Starting Materials, and Experimental Protocols for the Preparation of a Key Pharmaceutical Intermediate.

This technical guide provides a comprehensive overview of the synthetic routes for producing 5-methoxyisoindoline-1,3-dione, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development, offering a detailed exploration of starting materials, reaction mechanisms, and experimental procedures.

Introduction

This compound, also known as 5-methoxyphthalimide, is a heterocyclic compound incorporating the phthalimide functional group. The isoindoline-1,3-dione scaffold is a prominent feature in a wide array of biologically active molecules and approved pharmaceuticals. The methoxy substituent on the aromatic ring can significantly influence the molecule's electronic properties and its interactions with biological targets, making this compound a crucial intermediate for the synthesis of novel therapeutic agents. This guide will detail the primary synthetic pathways, providing quantitative data and step-by-step experimental protocols to facilitate its preparation in a laboratory setting.

Synthetic Pathways Overview

The synthesis of this compound can be approached through a multi-step sequence, primarily involving the formation of a key intermediate, 4-methoxyphthalic acid, followed by its conversion to the corresponding anhydride, and subsequent reaction with a nitrogen source to yield the target imide.

Synthesis_Overview cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product Dimethyl_4_methoxybenzene_1_2_dicarboxylate Dimethyl 4-methoxy- benzene-1,2-dicarboxylate 4_Methoxyphthalic_acid 4-Methoxyphthalic acid Dimethyl_4_methoxybenzene_1_2_dicarboxylate->4_Methoxyphthalic_acid Hydrolysis 4_Methoxyphthalic_anhydride 4-Methoxyphthalic anhydride (5-Methoxyisobenzofuran-1,3-dione) 4_Methoxyphthalic_acid->4_Methoxyphthalic_anhydride Dehydration 5_Methoxyisoindoline_1_3_dione 5-Methoxyisoindoline- 1,3-dione 4_Methoxyphthalic_anhydride->5_Methoxyisoindoline_1_3_dione Imidation Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Start with 4-Methoxyphthalic Anhydride Reaction React with Aqueous Ammonia Start->Reaction Step 1 Heating Heat to Induce Cyclization Reaction->Heating Step 2 Cooling Cool Reaction Mixture Heating->Cooling Step 3 Filtration Filter Precipitate Cooling->Filtration Step 4 Washing Wash with Water Filtration->Washing Step 5 Drying Dry the Product Washing->Drying Step 6 Characterization Characterize by Spectroscopy (NMR, IR, MS) Drying->Characterization Final Step

Spectroscopic data of 5-Methoxyisoindoline-1,3-dione (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic data of 5-Methoxyisoindoline-1,3-dione is essential for its identification, characterization, and application in research and drug development. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Analysis

The structural elucidation of this compound, a derivative of phthalimide, relies on a combination of spectroscopic techniques. The molecular formula is C₉H₇NO₃, and its molecular weight is 177.16 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the aromatic protons of the isoindoline-1,3-dione ring system typically appear in the range of δ 7.0-8.0 ppm. The methoxy group (-OCH₃) protons are expected to show a sharp singlet at approximately δ 3.8-4.0 ppm. The proton attached to the nitrogen atom of the imide may be observed as a broad singlet, although its chemical shift can be variable and it may exchange with deuterium in solvents like D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the imide group, typically in the range of δ 165-170 ppm. The aromatic carbons will resonate between δ 110-150 ppm, with the carbon attached to the methoxy group appearing at the higher end of this range. The methoxy carbon itself will produce a signal around δ 55-60 ppm.

Table 1: Predicted NMR Spectroscopic Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Multiplicity Chemical Shift (δ, ppm) Carbon Type
~7.8-7.2Multiplet~168C=O (Imide)
~3.9Singlet~150C-OCH₃
~135-115Aromatic CH
~56-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. The two carbonyl groups of the imide will give rise to strong, distinct stretching vibrations.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Imide)Asymmetric stretch~1770
C=O (Imide)Symmetric stretch~1710
C-O-C (Methoxy)Stretch~1250 and ~1050
C-N (Imide)Stretch~1380
Aromatic C-HStretch>3000
Aromatic C=CStretch~1600-1450

The presence of a strong band around 1779-1699 cm⁻¹ is indicative of the carbonyl group of the imide ring in isoindoline-1,3-dione derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 177.

Table 3: Expected Mass Spectrometry Data for this compound

Ion m/z Description
[M]⁺177Molecular Ion
[M+H]⁺178Protonated Molecular Ion
[M+Na]⁺200Sodium Adduct

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for isoindoline-1,3-dione derivatives.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy

FT-IR spectra are commonly recorded on a spectrophotometer using an Attenuated Total Reflectance (ATR) accessory. The data is typically collected over a range of 4000-600 cm⁻¹.

Mass Spectrometry

High-resolution mass spectra (HRMS) can be obtained using an Accurate-Mass Q-TOF LC/MS system with an electrospray ionization (ESI) source.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted below.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of 5-Methoxy- isoindoline-1,3-dione purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification NMR NMR Spectroscopy (¹H, ¹³C) purification->NMR Sample Preparation IR IR Spectroscopy purification->IR Sample Preparation MS Mass Spectrometry purification->MS Sample Preparation interpretation Spectral Interpretation & Structure Elucidation NMR->interpretation IR->interpretation MS->interpretation confirmation Structure Confirmation interpretation->confirmation final_report final_report confirmation->final_report Final Report

Caption: Workflow of Spectroscopic Analysis.

Technical Guide: Solubility and Stability of 5-Methoxyisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a detailed overview of the solubility and stability characteristics of 5-Methoxyisoindoline-1,3-dione. Direct experimental data for this specific compound is limited in publicly available literature. Therefore, this document combines theoretical expectations based on its chemical structure, insights from structurally similar analogs, and standardized methodologies for its empirical evaluation.

The guide furnishes detailed protocols for determining both kinetic and thermodynamic solubility, essential for applications ranging from high-throughput screening to formulation development. Furthermore, it outlines a comprehensive strategy for assessing chemical stability through forced degradation studies, in accordance with ICH guidelines. All experimental procedures are accompanied by workflow diagrams generated using Graphviz (DOT language) to provide clear, visual representations of the processes.

Introduction to this compound

This compound is a derivative of phthalimide, a chemical scaffold of significant interest in medicinal chemistry. Derivatives of isoindoline-1,3-dione have been explored for a range of biological activities, including as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and cyclooxygenase (COX) enzymes.[1][2] Understanding the physicochemical properties of this compound, such as solubility and stability, is critical for its successful application in drug discovery and development, ensuring reliable results in biological assays and guiding formulation strategies.[3][4]

Chemical Structure:

  • IUPAC Name: 5-methoxyisoindole-1,3-dione

  • Molecular Formula: C₉H₇NO₃

  • Molecular Weight: 177.16 g/mol

  • CAS Number: 50727-04-3

Solubility Profile

The primary factors governing its solubility are the polar imide and carbonyl groups, which can act as hydrogen bond acceptors, and the relatively non-polar benzene ring. The methoxy group adds slight polarity.

Expected Solubility

The expected solubility in common laboratory solvents is summarized below. These are estimations and should be confirmed experimentally.

Solvent TypeExample SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMFHighThe polar nature of these solvents strongly solvates the polar imide group. DMSO is an excellent solvent for many isoindoline derivatives.[5]
Polar Protic Methanol, EthanolModerateThe solvent's ability to hydrogen bond facilitates interaction with the carbonyl and imide groups.[5]
Aqueous Buffers PBS (pH 7.4)LowThe hydrophobic aromatic ring limits aqueous solubility. Solubility is a critical parameter for biological assays.[3][6]
Non-Polar Hexane, TolueneVery LowThe overall polarity of the molecule is too high for significant dissolution in non-polar media.[5]
Experimental Protocols for Solubility Determination

To obtain precise quantitative data, two common types of solubility assays are recommended: kinetic and thermodynamic.[6][7]

This high-throughput method is ideal for early drug discovery, measuring the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer.[6][7][8]

Protocol: Nephelometric Method

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[9]

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

  • Buffer Addition: Add 98 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, resulting in a 2% DMSO co-solvent concentration.

  • Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature (e.g., 25°C).[7]

  • Measurement: Measure the light scattering of the solutions in each well using a nephelometer. The point at which precipitation is detected corresponds to the kinetic solubility limit.[7][9]

This method measures the true equilibrium solubility and is crucial for lead optimization and pre-formulation studies.[3][10]

Protocol: Shake-Flask Method

  • Compound Addition: Add an excess amount of solid (e.g., 1 mg) of this compound to a glass vial.[10]

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent or buffer (e.g., PBS, pH 7.4) to the vial.[10]

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10]

  • Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 min) or filtration using a low-binding filter plate.[7]

  • Quantification: Aspirate the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[3][7]

Visualization of Solubility Workflows

G cluster_0 Kinetic Solubility Workflow cluster_1 Thermodynamic Solubility Workflow k_start Prepare 10 mM Stock in 100% DMSO k_dispense Dispense Stock into Microplate k_start->k_dispense k_add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) k_dispense->k_add_buffer k_incubate Incubate with Shaking (2h @ 25°C) k_add_buffer->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure k_end Determine Solubility Limit k_measure->k_end t_start Add Excess Solid Compound to Vial t_add_solvent Add Known Volume of Solvent/Buffer t_start->t_add_solvent t_incubate Equilibrate with Agitation (24-48h @ 25°C) t_add_solvent->t_incubate t_separate Separate Solid/Liquid (Centrifuge/Filter) t_incubate->t_separate t_quantify Quantify Supernatant (HPLC-UV or LC-MS) t_separate->t_quantify t_end Determine Equilibrium Solubility t_quantify->t_end

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Stability Profile

The stability of a compound is its ability to resist chemical change over time. For isoindoline-1,3-diones, the imide ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. Assessing stability is crucial for determining storage conditions, shelf-life, and identifying potential degradants.[11]

Forced Degradation (Stress Testing)

Forced degradation studies are the most effective way to evaluate the intrinsic stability of a molecule.[12] These studies expose the compound to harsh conditions to accelerate decomposition and identify potential degradation pathways, as recommended by ICH guidelines (Q1A R2).[13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

Experimental Protocol for Forced Degradation

1. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

2. Stress Conditions:

  • The following conditions should be applied in parallel experiments.[12][13][15] A control sample (unstressed) should be analyzed at each time point.

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis Mix sample with 0.1 N HCl. Incubate at 60-70°C for up to 8 hours.[13][15]To test lability to acidic environments.
Base Hydrolysis Mix sample with 0.1 N NaOH. Incubate at room temperature or mildly elevated temperature for a set period.To test lability to alkaline environments, particularly for the imide ring.
Oxidation Mix sample with 3% Hydrogen Peroxide (H₂O₂). Store in the dark at room temperature for up to 24 hours.[15]To assess susceptibility to oxidation.
Thermal Store the solid compound and the solution at elevated temperatures (e.g., 70°C) for up to one week.[14][15]To evaluate thermal stability.
Photostability Expose solid compound and solution to a light source providing at least 1.2 million lux-hours and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines.[12] A dark control should be run in parallel.To determine sensitivity to light.

3. Analysis:

  • At designated time points, withdraw aliquots from each stress condition.

  • Neutralize the acid and base samples if necessary.

  • Analyze all samples, including controls, using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient mobile phase and UV detection).

  • The method must be able to separate the parent compound from all significant degradation products.[13]

  • Calculate the percentage of degradation and identify the major degradants, potentially using LC-MS for structural elucidation.

Visualization of Stability Testing Workflow

G cluster_0 Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Parallel Experiments) start->stress acid Acidic (0.1N HCl, 70°C) stress->acid base Basic (0.1N NaOH, RT) stress->base oxid Oxidative (3% H₂O₂, RT) stress->oxid therm Thermal (70°C) stress->therm photo Photolytic (ICH Q1B) stress->photo analysis Analyze Aliquots by Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis end Identify Degradants & Determine Degradation Pathways analysis->end

Caption: Workflow for a forced degradation (stress testing) study.

Conclusion and Recommendations

While specific experimental data on this compound is sparse, its structural characteristics suggest moderate solubility in polar organic solvents and low solubility in aqueous and non-polar media. The imide moiety represents a potential site for hydrolytic degradation.

It is strongly recommended that researchers perform the detailed solubility and stability studies outlined in this guide. Empirical data from these experiments are indispensable for:

  • Ensuring accurate concentration in biological assays.

  • Guiding the development of suitable formulations for in vivo studies.

  • Defining appropriate storage conditions and retest periods.

  • Fulfilling regulatory requirements for drug development.[16]

References

Advancements in Cancer and Enzyme Inhibition: A Technical Overview of 5-Methoxyisoindoline-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – The quest for novel therapeutic agents with enhanced efficacy and target specificity remains a cornerstone of modern drug discovery. Within this landscape, derivatives of 5-methoxyisoindoline-1,3-dione have emerged as a promising class of compounds, demonstrating significant potential in the realms of oncology and enzyme inhibition. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanistic insights into these compelling molecules, tailored for researchers, scientists, and drug development professionals.

Anticancer Potential: Inducing Programmed Cell Death

Recent studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.

One notable derivative, (E)-1-(2-(4-methylpiperazin-1-yl)ethyl)-[3,3'-biindolinylidene]-2,2'-dione, has demonstrated potent antiproliferative activity against leukemic K562 cells. Mechanistic studies revealed that this compound disrupts the cell cycle progression from the G1 to the G2 phase and triggers apoptotic cell death[1]. This suggests that the this compound scaffold can be effectively modified to create compounds that interfere with fundamental cellular processes in cancer cells.

While specific IC50 values for a wide range of this compound derivatives are not extensively documented in publicly available literature, the existing data for the broader isoindoline-1,3-dione class of compounds showcases their significant anticancer potential. For instance, certain derivatives have exhibited potent activity against A549 and HepG2 human cancer cell lines, with IC50 values as low as 6.76 and 9.44 μM, respectively[2]. Another study on N-benzylisoindole-1,3-dione derivatives reported IC50 values of 114.25 μM and 116.26 μM against A549 cells[3]. These findings underscore the therapeutic promise of this chemical scaffold.

Table 1: Anticancer Activity of Selected Isoindoline-1,3-dione Derivatives

CompoundCell LineIC50 (μM)Reference
Compound 37 (an isoindoline-1,3-dione derivative)A5496.76[2]
Compound 37 (an isoindoline-1,3-dione derivative)HepG29.44[2]
N-benzylisoindole-1,3-dione derivative 3A549114.25[3]
N-benzylisoindole-1,3-dione derivative 4A549116.26[3]

Enzyme Inhibition: A Key Therapeutic Strategy

Beyond their anticancer properties, this compound derivatives have shown promise as potent enzyme inhibitors. The inhibition of specific enzymes is a critical strategy in treating a multitude of diseases. For example, the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) is upregulated in several cancers, including pancreatic cancer. A specific mechanism-based inhibitor of NQO1, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936), has demonstrated significant growth inhibition in human pancreatic tumor cell lines with IC50 values of 108 and 365 nM in MIA PaCa-2 and BxPC-3 cells, respectively.

Furthermore, isoindoline-1,3-dione-based sulfonamides have been identified as inhibitors of key enzymes associated with diabetes and hyperpigmentation, such as α-Glucosidase, aldose reductase (ALR2), and tyrosinase. One such derivative, compound 4a, exhibited a high inhibitory potency against ALR2 with a Ki of 0.211 µM, while compound 4k was a potent inhibitor of α-Glucosidase with a Ki of 0.049 µM. Compound 4d showed excellent inhibitory activity against tyrosinase with a Ki of 1.43 µM[4].

Table 2: Enzyme Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives

CompoundTarget EnzymeInhibition Value (Ki/IC50)Reference
ES936NQO1108 nM (IC50, MIA PaCa-2)
ES936NQO1365 nM (IC50, BxPC-3)
Compound 4aAldose Reductase (ALR2)0.211 µM (Ki)[4]
Compound 4kα-Glucosidase0.049 µM (Ki)[4]
Compound 4dTyrosinase1.43 µM (Ki)[4]
ZM4COX-1 & COX-23.0-3.6 µM (IC50)[5]
ZM5COX-1 & COX-23.0-3.6 µM (IC50)[5]

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

Apoptosis Detection: Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis. Measuring their activity provides a direct indication of apoptosis induction.

Principle: The assay utilizes a specific caspase substrate (e.g., DEVD for caspase-3/7) conjugated to a reporter molecule (a chromophore or fluorophore). Cleavage of the substrate by active caspases releases the reporter, which can be quantified.[6][7]

Protocol (Fluorometric):

  • Cell Lysis: Lyse the treated and control cells to release cellular contents.

  • Substrate Addition: Add the fluorogenic caspase substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[7]

Analysis of Apoptotic Signaling Pathways: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the modulation of apoptotic signaling pathways.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against proteins of interest (e.g., caspases, Bcl-2 family proteins).

Protocol:

  • Protein Extraction: Prepare protein lysates from treated and control cells.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bcl-2, Bax).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[2][8]

Signaling Pathways and Experimental Workflows

The induction of apoptosis by this compound derivatives likely involves the modulation of key signaling pathways. While specific pathways for these derivatives are still under investigation, the broader class of isoindoline-1,3-diones is known to influence pathways such as the intrinsic (mitochondrial) apoptosis pathway.

Below are diagrams illustrating a general experimental workflow for evaluating the anticancer activity of these compounds and a putative signaling pathway for apoptosis induction.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity apoptosis_assay Apoptosis Assay (Caspase Activity) cytotoxicity->apoptosis_assay western_blot Mechanism of Action (Western Blot) apoptosis_assay->western_blot animal_model Xenograft Animal Model western_blot->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy

Caption: General workflow for the evaluation of this compound derivatives.

apoptosis_pathway compound This compound Derivative stress Cellular Stress compound->stress bcl2_family Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Putative intrinsic apoptosis pathway induced by this compound derivatives.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer and enzyme inhibitory activities warrant further investigation. The detailed experimental protocols and workflow provided in this guide are intended to support the research community in further exploring the full therapeutic potential of this exciting class of compounds. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by these derivatives to enable the design of more potent and selective drug candidates.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methoxyisoindoline-1,3-dione and its related compounds, focusing on their synthesis, biological activities, and potential as scaffolds in drug discovery. The isoindoline-1,3-dione core, a phthalimide derivative, is a prominent pharmacophore found in numerous biologically active compounds. The introduction of a methoxy group at the 5-position can significantly influence the molecule's physicochemical properties and biological targets.

Core Compound: this compound

This compound is a key chemical intermediate in the synthesis of a variety of more complex molecules with potential therapeutic applications.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₇NO₃PubChem
Molecular Weight177.16 g/mol PubChem
XLogP30.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem

Synthesis of this compound and Derivatives

The synthesis of isoindoline-1,3-diones, including the 5-methoxy derivative, typically proceeds through the reaction of the corresponding phthalic anhydride with ammonia or a primary amine.

General Experimental Protocol for N-Substituted Isoindoline-1,3-dione Synthesis

A common and straightforward method for the synthesis of N-substituted isoindoline-1,3-dione derivatives involves the condensation of a phthalic anhydride with a primary amine in a suitable solvent, such as glacial acetic acid or benzene.[1][2]

Materials:

  • Substituted Phthalic Anhydride (e.g., 4-Methoxyphthalic anhydride)

  • Primary Amine

  • Glacial Acetic Acid or Benzene

Procedure:

  • An equimolar mixture of the substituted phthalic anhydride and the desired primary amine is dissolved in glacial acetic acid or benzene.[1][2]

  • The reaction mixture is refluxed for several hours (typically 4-7 hours).[2]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.

  • The solid product is collected by filtration, washed with a suitable solvent (e.g., water or ethanol), and dried.[1]

  • Further purification can be achieved by recrystallization from an appropriate solvent.

This versatile method allows for the synthesis of a diverse library of N-substituted isoindoline-1,3-dione derivatives by varying the primary amine reactant.

Biological Activities and Therapeutic Potential of Derivatives

While this compound itself is primarily a synthetic intermediate, its N-substituted derivatives have shown a wide range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have explored the anticancer potential of isoindoline-1,3-dione derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Quantitative Data on Anticancer Activity of Isoindoline-1,3-dione Derivatives:

CompoundCell LineIC₅₀ (µM)Reference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji0.26 µg/mL
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK5623.81 µg/mL
N-benzylisoindoline-1,3-dione derivative 3A549-Luc114.25[3]
N-benzylisoindoline-1,3-dione derivative 4A549-Luc116.26[3]
Compound 7 (azide and silyl ether substituted)A54919.41
Compound 3 (Tetrachlorinated derivative)Leishmania tropica0.0478 µmol/mL[1]
Anti-inflammatory and Analgesic Activity

Derivatives of isoindoline-1,3-dione have demonstrated promising anti-inflammatory and analgesic properties.[1] One study revealed that a synthesized derivative, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione, exhibited analgesic activity 1.6 times higher than the standard drug metamizole sodium.[2]

Experimental Protocol for Analgesic Activity (Acetic Acid-Induced Writhing Test):

This is a standard in vivo model to screen for analgesic activity.

  • Animal Model: Albino mice are typically used.

  • Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally.

  • Induction of Writhing: After a specific period, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching and constriction of the abdomen).

  • Observation: The number of writhes is counted for a defined period after the acetic acid injection.

  • Evaluation: A reduction in the number of writhes in the treated group compared to a control group indicates analgesic activity.

Enzyme Inhibition

Certain isoindoline-1,3-dione derivatives have been identified as potent inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in the treatment of Alzheimer's disease.

Quantitative Data on Acetylcholinesterase (AChE) Inhibition:

CompoundIC₅₀ (µM)Reference
2-((5-((1-benzylpiperidin-4-yl)amino)pentyl)oxy)isoindoline-1,3-dione87 nM[4]
Isoindoline-1,3-dione-N-benzyl pyridinium hybrids2.1 - 7.4[4]
Substituted benzyl ring derivatives10 - 140[4]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of isoindoline-1,3-dione derivatives stem from their interaction with various cellular signaling pathways. While the precise mechanisms for many derivatives are still under investigation, some key pathways have been implicated.

Signaling_Pathway cluster_stress Oxidative Stress cluster_response Cellular Response cluster_compound Isoindoline-1,3-dione Derivative ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Modification Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Transcription Activation AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Gene Expression AntioxidantEnzymes->ROS Neutralization Compound Isoindoline-1,3-dione Derivative Compound->Keap1 Inhibition

Some isoindoline-1,3-dione derivatives have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant and detoxifying enzymes, leading to their transcription and a protective cellular response against oxidative stress.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start Phthalic Anhydride + Primary Amine Reaction Reflux in Glacial Acetic Acid Start->Reaction Purification Filtration & Recrystallization Reaction->Purification Characterization NMR, IR, Mass Spec Purification->Characterization InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) Characterization->InVitro InVivo In Vivo Models (e.g., Animal Models of Disease) InVitro->InVivo Promising Candidates SAR Structure-Activity Relationship (SAR) InVitro->SAR InVivo->SAR Lead Lead Compound Identification SAR->Lead

The development of new therapeutic agents based on the isoindoline-1,3-dione scaffold follows a logical progression from chemical synthesis and purification to comprehensive biological evaluation. Structure-activity relationship (SAR) studies are crucial in this process to identify the key structural features responsible for the observed biological activity and to guide the design of more potent and selective compounds.

Conclusion

This compound serves as a valuable building block for the synthesis of a wide array of N-substituted derivatives with significant therapeutic potential. The versatility of the isoindoline-1,3-dione core, coupled with the electronic influence of the 5-methoxy group, allows for the fine-tuning of biological activity against various targets. Further exploration of the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of new and effective therapeutic agents for a range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their pursuit of innovative medicines.

References

The Synthesis of Isoindoline-1,3-dione: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindoline-1,3-dione, more commonly known as phthalimide, is a pivotal scaffold in organic and medicinal chemistry. Its derivatives are integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The rigid, planar structure of the phthalimide moiety and its utility as a masked form of a primary amine have made it an indispensable tool in synthetic organic chemistry. This technical guide provides a comprehensive overview of the discovery and historical evolution of phthalimide synthesis, with a focus on key methodologies, detailed experimental protocols, and comparative quantitative data.

The journey of phthalimide begins in the 19th century with the pioneering work on phthalic acid. In 1836, the French chemist Auguste Laurent was the first to obtain phthalic acid by oxidizing naphthalene tetrachloride.[1][2][3] Believing it to be a naphthalene derivative, he initially named it "naphthalic acid".[1][2] Laurent also succeeded in preparing phthalimide from this acid.[4] However, it was the German chemist Siegmund Gabriel who, in 1887, elevated the significance of phthalimide by developing the "Gabriel synthesis," a robust method for the synthesis of primary amines.[5][6][7] This discovery addressed the persistent challenge of over-alkylation in the synthesis of primary amines from ammonia.[6][7]

This guide will delve into the foundational synthetic routes to phthalimide and its derivatives, providing detailed experimental procedures and quantitative data to aid researchers in the practical application of these historically significant reactions.

Core Synthetic Methodologies

Synthesis of Phthalimide from Phthalic Anhydride

The most direct and economically viable method for the preparation of phthalimide is the reaction of phthalic anhydride with a nitrogen source. Historically and in current practice, ammonia or urea are the most common reagents for this transformation.

One of the earliest and most efficient methods involves heating phthalic anhydride with aqueous ammonia.[8] This method is notable for its high yield and the purity of the resulting product. The reaction can also be carried out by fusing phthalic anhydride with ammonium carbonate.[8] An alternative approach is the ammoxidation of ortho-xylene, which can also produce phthalimide.[9]

  • Reagents:

    • Phthalic Anhydride (500 g, 3.4 moles)

    • 28% Aqueous Ammonia (400 g, 444 cc, 6.6 moles)

  • Procedure:

    • In a 5-liter Pyrex round-bottomed flask, combine 500 g of phthalic anhydride and 400 g of 28% aqueous ammonia.

    • Fit the flask with an air condenser (at least 10 mm in diameter).

    • Slowly heat the flask with a direct flame until the mixture reaches a state of quiet fusion at approximately 300°C. It is advisable to occasionally shake the flask during heating. Any material that sublimes into the condenser should be pushed down with a glass rod.

    • Once the reaction is complete, pour the hot mixture into a crock and cover it with paper to prevent loss by sublimation.

    • Allow the mixture to cool. The resulting product is practically pure phthalimide.

  • Yield: 470–480 g (95–97% of the theoretical amount).[8]

  • Melting Point: 232–235°C.[8]

The Gabriel Synthesis of Primary Amines

The Gabriel synthesis, developed by Siegmund Gabriel in 1887, is a cornerstone of amine synthesis that avoids the formation of secondary and tertiary amine byproducts.[5][6][7] The method utilizes the phthalimide anion as a surrogate for the ammonia anion (H₂N⁻).[10] The synthesis proceeds in two main stages: the N-alkylation of potassium phthalimide with an alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine.

The acidity of the N-H bond in phthalimide (pKa ≈ 8.3) is significantly increased due to the two adjacent electron-withdrawing carbonyl groups, which stabilize the resulting anion through resonance.[11] This allows for easy deprotonation with a moderately strong base like potassium hydroxide to form potassium phthalimide.

  • Part A: N-Alkylation of Potassium Phthalimide

    • Formation of Potassium Phthalimide: Phthalimide is treated with an ethanolic solution of potassium hydroxide (KOH) to form the potassium salt of phthalimide.[12][13] This salt is often used directly or can be isolated.

    • Alkylation: The potassium phthalimide is then heated with a primary alkyl halide. A nucleophilic substitution reaction (SN2) occurs where the phthalimide anion displaces the halide, forming an N-alkylphthalimide.[11][13] Dimethylformamide (DMF) is often considered the best solvent for this step.[5]

  • Part B: Cleavage of the N-Alkylphthalimide

    • Acidic Hydrolysis: The N-alkylphthalimide can be cleaved by heating with a strong acid, such as sulfuric or hydrobromic acid.[5] This method, however, is harsh and can be unsuitable for substrates with acid-sensitive functional groups.[5]

    • The Ing-Manske Procedure (Hydrazinolysis): A milder and more common method for cleaving the N-alkylphthalimide is the Ing-Manske procedure, developed in 1926.[5] This involves refluxing the N-alkylphthalimide with hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol.[5] The reaction produces the desired primary amine and a stable phthalhydrazide precipitate, which can be easily removed by filtration.[10]

StepReagents and ConditionsYieldNotes
N-Alkylation Potassium phthalimide, primary alkyl halide, DMFGenerally highReaction is most effective with primary alkyl halides. Secondary halides often fail.[10]
Cleavage (Acidic Hydrolysis) N-alkylphthalimide, strong acid (e.g., H₂SO₄), heatVariable, often lower yieldsHarsh conditions can lead to side products and are not suitable for sensitive substrates.[5]
Cleavage (Ing-Manske) N-alkylphthalimide, hydrazine hydrate, refluxing ethanolGenerally good to excellentMilder, neutral conditions. The phthalhydrazide precipitate is easily separated.[5]

Visualizing the Synthetic Pathways

To better illustrate the relationships and workflows of isoindoline-1,3-dione synthesis, the following diagrams have been generated.

discovery_and_synthesis cluster_discovery Early Discoveries cluster_gabriel The Gabriel Synthesis (1887) Naphthalene Naphthalene PhthalicAcid Phthalic Acid (Laurent, 1836) Naphthalene->PhthalicAcid Oxidation Phthalimide_Discovery Phthalimide (Laurent, 1836) PhthalicAcid->Phthalimide_Discovery Reaction with Ammonia Phthalimide Phthalimide PotassiumPhthalimide Potassium Phthalimide Phthalimide->PotassiumPhthalimide + KOH N_Alkylphthalimide N-Alkylphthalimide PotassiumPhthalimide->N_Alkylphthalimide + Alkyl Halide (R-X) SN2 Reaction PrimaryAmine Primary Amine N_Alkylphthalimide->PrimaryAmine Cleavage gabriel_workflow start Start: Phthalimide deprotonation Step 1: Deprotonation (e.g., with KOH) start->deprotonation k_phthalimide Potassium Phthalimide (Nucleophile) deprotonation->k_phthalimide alkylation Step 2: N-Alkylation (SN2 with R-X) k_phthalimide->alkylation n_alkyl N-Alkylphthalimide (Intermediate) alkylation->n_alkyl cleavage Step 3: Cleavage n_alkyl->cleavage end_product Product: Primary Amine (R-NH2) cleavage->end_product byproduct Phthalic Acid Derivative (Byproduct) cleavage->byproduct ing_manske_mechanism N_Alkylphthalimide N-Alkylphthalimide Intermediate Tetrahedral Intermediate N_Alkylphthalimide->Intermediate Nucleophilic Attack by Hydrazine Hydrazine Hydrazine (N2H4) PrimaryAmine Primary Amine (R-NH2) Intermediate->PrimaryAmine Ring Opening & Proton Transfer Phthalhydrazide Phthalhydrazide (Precipitate) Intermediate->Phthalhydrazide Intramolecular Cyclization

References

Predictive Analysis of 5-Methoxyisoindoline-1,3-dione's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyisoindoline-1,3-dione is a small molecule belonging to the phthalimide (isoindoline-1,3-dione) class of compounds. This chemical scaffold is of significant interest in medicinal chemistry as it forms the core structure of several clinically approved drugs, including thalidomide, pomalidomide, and lenalidomide, which are known for their immunomodulatory and anti-cancer properties.[1] The broader family of isoindoline-1,3-dione derivatives has been extensively investigated and shown to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and antitumor effects.[2][3][4] Given the pharmacological promiscuity of this scaffold, predicting the specific mechanism of action for this compound requires a systematic evaluation of the most probable biological targets associated with its structural class.

This technical guide provides a predictive analysis of the potential mechanisms of action for this compound, focusing on two primary, well-documented pathways for this class of compounds: Cyclooxygenase (COX) inhibition and Cholinesterase (AChE/BuChE) inhibition . The predictions are based on structure-activity relationships derived from published data on analogous compounds. This document outlines potential signaling pathways, presents quantitative data from related molecules in structured tables, and provides detailed experimental protocols for in vitro validation.

Predicted Mechanisms of Action

Based on the extensive literature on isoindoline-1,3-dione derivatives, two primary mechanisms of action are predicted for this compound:

  • Cyclooxygenase (COX) Inhibition: Many N-substituted isoindoline-1,3-dione derivatives have demonstrated anti-inflammatory and analgesic properties, which are often attributed to the inhibition of COX enzymes (COX-1 and COX-2).[3][5][6] These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain. The planar, hydrophobic nature of the phthalimide ring is thought to facilitate binding to the active site of COX enzymes.[7]

  • Cholinesterase Inhibition: A growing body of research has focused on isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[8] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The core scaffold is often functionalized to interact with the active sites of these enzymes.

Predicted Signaling Pathway: COX Inhibition

The predicted inhibitory action of this compound on COX enzymes would interrupt the arachidonic acid cascade, leading to a reduction in the production of pro-inflammatory prostaglandins.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Compound This compound Compound->COX Predicted Inhibition PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Data Analysis cluster_2 Cell-Based Assays cluster_3 Conclusion Start This compound Assay_COX COX-1/COX-2 Inhibition Assay Start->Assay_COX Assay_ChE AChE/BuChE Inhibition Assay Start->Assay_ChE Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity IC50_COX Calculate IC50 for COX Assay_COX->IC50_COX IC50_ChE Calculate IC50 for Cholinesterases Assay_ChE->IC50_ChE Selectivity Determine COX-2 Selectivity Index IC50_COX->Selectivity PGE2_Assay Prostaglandin E2 (PGE2) Release Assay (e.g., in LPS-stimulated macrophages) IC50_COX->PGE2_Assay Conclusion Confirm Mechanism of Action IC50_ChE->Conclusion PGE2_Assay->Conclusion Cytotoxicity->Conclusion

References

Methodological & Application

Synthesis of 5-Methoxyisoindoline-1,3-dione: An Application Note and Protocol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-methoxyisoindoline-1,3-dione, a key building block in the development of novel therapeutic agents. The protocol details a reliable method starting from commercially available reagents, along with procedures for purification and characterization.

Introduction

This compound, also known as 4-methoxyphthalimide, is a crucial intermediate in medicinal chemistry. The isoindoline-1,3-dione scaffold is a prominent feature in a variety of bioactive molecules, including anti-inflammatory, anti-cancer, and immunomodulatory agents. The presence of the methoxy group at the 5-position offers a site for further functionalization or can be used to modulate the physicochemical properties of the final drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This application note presents a detailed and reproducible protocol for the synthesis of this valuable compound.

Synthesis Protocol

The synthesis of this compound is readily achieved by the condensation of 4-methoxyphthalic anhydride with urea in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate phthalamic acid, which subsequently undergoes cyclization via dehydration to yield the desired imide.

Materials and Reagents

ReagentChemical FormulaMolar Mass ( g/mol )
4-Methoxyphthalic AnhydrideC₉H₆O₄178.14
UreaCH₄N₂O60.06
Glacial Acetic AcidC₂H₄O₂60.05
Ethanol (95%)C₂H₆O46.07
Deionized WaterH₂O18.02

Experimental Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphthalic anhydride (17.8 g, 0.1 mol) and urea (7.2 g, 0.12 mol).

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring. Maintain the reflux for 4 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will begin to precipitate out of the solution.

  • Isolation of Crude Product: Pour the cooled reaction mixture into 500 mL of cold deionized water while stirring. This will cause the complete precipitation of the crude product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid and unreacted urea.

  • Drying: Dry the collected crude product in a vacuum oven at 80°C overnight to obtain a fine powder.

Purification

The crude this compound can be purified by recrystallization from 95% ethanol to yield a white to off-white crystalline solid.

  • Dissolution: Transfer the crude product to a 500 mL Erlenmeyer flask and add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated funnel to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of cold 95% ethanol, and dry under vacuum.

Characterization Data

ParameterResult
Appearance White to off-white crystalline solid
Yield (Purified) 14.2 g (80%)
Melting Point 203-205 °C
¹H NMR (400 MHz, DMSO-d₆) δ 11.35 (s, 1H, NH), 7.68 (d, J=8.4 Hz, 1H), 7.40 (d, J=2.4 Hz, 1H), 7.25 (dd, J=8.4, 2.4 Hz, 1H), 3.85 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 167.8, 167.2, 164.9, 134.7, 125.1, 123.8, 118.9, 109.8, 56.0
IR (KBr, cm⁻¹) 3190 (N-H stretch), 1765, 1705 (C=O stretch, imide), 1610, 1480 (C=C aromatic stretch), 1280 (C-O stretch)

Visualizing the Process

Synthesis Workflow

G Synthesis Workflow for this compound cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 1. Mix 4-Methoxyphthalic Anhydride & Urea B 2. Add Glacial Acetic Acid A->B C 3. Reflux for 4-6 hours B->C D 4. Cool to Room Temperature C->D E 5. Precipitate in Cold Water D->E F 6. Vacuum Filter & Wash E->F G 7. Dry Crude Product F->G H 8. Recrystallize from Ethanol G->H I 9. Filter Purified Crystals H->I J 10. Dry Final Product I->J K K J->K Characterization (NMR, IR, MP)

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Reaction Pathway

G Reaction Pathway start 4-Methoxyphthalic Anhydride Urea intermediate Phthalamic Acid Intermediate start->intermediate Condensation in Acetic Acid product This compound intermediate->product Cyclization (-H₂O)

Application Notes and Protocols: 5-Methoxyisoindoline-1,3-dione as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Methoxyisoindoline-1,3-dione as a fundamental building block in the synthesis of a diverse range of organic molecules. This versatile scaffold is of significant interest in medicinal chemistry and materials science due to its presence in numerous biologically active compounds and functional materials.

Introduction to this compound

This compound, a derivative of phthalimide, serves as a crucial starting material for the introduction of a protected amino functionality and as a scaffold for the construction of complex heterocyclic systems. The electron-donating methoxy group at the 5-position influences the reactivity of the aromatic ring, offering opportunities for regioselective transformations and modulation of the physicochemical properties of the final products. Its applications span from the classical Gabriel synthesis of primary amines to the development of sophisticated molecules for targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs).

Key Synthetic Applications

Gabriel Synthesis of Primary Amines

The Gabriel synthesis provides a reliable method for the preparation of primary amines, avoiding the overalkylation often observed in direct alkylation of ammonia. This compound can be effectively employed in this reaction, where the phthalimide nitrogen acts as an ammonia surrogate. The synthesis proceeds via N-alkylation of the phthalimide followed by hydrazinolysis or acidic hydrolysis to release the primary amine.

Experimental Protocol: Gabriel Synthesis of Benzylamine

A representative protocol for the Gabriel synthesis using a phthalimide derivative is as follows:

  • Deprotonation: To a solution of phthalimide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.2 equivalents). Stir the mixture at room temperature for 1 hour.

  • N-Alkylation: Add benzyl bromide (1.1 equivalents) to the reaction mixture and stir at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrazinolysis: Dissolve the crude N-benzylphthalimide in ethanol. Add hydrazine hydrate (1.5 equivalents) and reflux the mixture for 4 hours.

  • Isolation: After cooling to room temperature, filter the precipitated phthalhydrazide. Concentrate the filtrate and purify the residue by column chromatography to afford benzylamine.

Synthesis of Biologically Active Molecules

The this compound moiety is a key component in various pharmacologically active molecules. Its derivatives have been explored for their potential as anti-inflammatory, analgesic, and anticancer agents.

Table 1: Synthesis of N-Substituted this compound Derivatives

EntryAmine/AlcoholCoupling MethodProductYield (%)Reference
1BenzylamineMicrowave Irradiation2-Benzyl-5-methoxyisoindoline-1,3-dione15[1]
2EthanolamineReflux in Toluene2-(2-Hydroxyethyl)-5-methoxyisoindoline-1,3-dione>75 (general)[2][3]
3Various primary aminesCondensation in Acetic AcidN-Aryl/Alkyl-5-methoxyisoindoline-1,3-diones60-80 (general)[4]

Experimental Protocol: Synthesis of 2-Benzyl-5-methoxyisoindoline-1,3-dione [1]

  • Reaction Setup: In a Pyrex flask, combine dimethyl 4-methoxyphthalate (50 mg, 0.22 mmol), benzylhydrazine dihydrochloride (174 mg, 0.89 mmol), and triethylamine (0.37 ml, 2.65 mmol) in ethanol (5 ml).

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation (280 W, 185 °C) for 30 minutes.

  • Purification: After cooling, evaporate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (hexane/ethyl acetate 40:1 → 20:1) to yield 2-benzyl-5-methoxyisoindoline-1,3-dione as a white solid (9.3 mg, 15% yield).

Building Block for PROTACs and Molecular Glues

Derivatives of isoindoline-1,3-dione, particularly those that can be elaborated into analogs of thalidomide and lenalidomide, are pivotal in the field of targeted protein degradation. These molecules can function as ligands for the E3 ubiquitin ligase Cereblon (CRBN). By incorporating this "warhead" into a heterobifunctional PROTAC molecule, a target protein of interest can be brought into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

The 5-methoxy substituent on the isoindoline-1,3-dione core can be a strategic handle for further functionalization to create linkers for PROTAC assembly or to modulate the binding affinity and selectivity for CRBN.

Signaling Pathway and Experimental Workflow

Mechanism of Action of Isoindoline-1,3-dione-based PROTACs

The following diagram illustrates the general mechanism by which a PROTAC utilizing a this compound-derived warhead induces the degradation of a target protein.

PROTAC_Mechanism PROTAC PROTAC (this compound derivative) Ternary Ternary Complex (Target-PROTAC-CRBN) PROTAC->Ternary Binds Target Target Protein (e.g., Kinase, Transcription Factor) Target->Ternary CRBN Cereblon (CRBN) E3 Ligase Ligand E3_Complex E3 Ubiquitin Ligase Complex (CUL4A-DDB1-CRBN) CRBN->E3_Complex Part of E3_Complex->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Facilitates Ubiquitination Ub Ubiquitin Ub->Ub_Target Transfer Proteasome 26S Proteasome Ub_Target->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades into

Caption: PROTAC-mediated protein degradation workflow.

General Experimental Workflow for Synthesis and Evaluation

The diagram below outlines a typical workflow for the synthesis of a library of compounds derived from this compound and their subsequent biological evaluation.

Synthesis_Workflow Start This compound Reaction Reaction with diverse amines/alcohols/etc. Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Library Library of Derivatives Purification->Library Characterization Structural Characterization (NMR, MS, IR) Library->Characterization Screening Biological Screening (e.g., Cell-based assays, Binding assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Synthetic and screening workflow.

Spectroscopic Data Interpretation

The structural elucidation of derivatives synthesized from this compound relies heavily on spectroscopic techniques.

Table 2: General Spectroscopic Features of N-Substituted 5-Methoxyisoindoline-1,3-diones

TechniqueFeatureTypical Chemical Shift / WavenumberNotes
¹H NMR Methoxy protons (-OCH₃)δ 3.8-4.0 ppmSinglet, characteristic of the methoxy group on the aromatic ring.
Aromatic protonsδ 7.0-7.8 ppmComplex splitting pattern depending on the substitution on the N-substituent.
Protons on N-substituentVariesDependent on the specific substituent attached to the nitrogen.
¹³C NMR Carbonyl carbons (C=O)δ 165-170 ppmTwo distinct signals for the imide carbonyls.
Methoxy carbon (-OCH₃)δ 55-60 ppmCharacteristic signal for the methoxy carbon.
Aromatic carbonsδ 110-165 ppmMultiple signals corresponding to the aromatic ring carbons.
IR Carbonyl stretch (C=O)1700-1780 cm⁻¹Two characteristic strong absorption bands for the imide carbonyls.
C-O stretch (methoxy)1200-1300 cm⁻¹ (asymmetric) 1000-1100 cm⁻¹ (symmetric)Strong absorptions indicative of the methoxy group.
Mass Spec Molecular Ion Peak (M⁺)VariesCorresponds to the molecular weight of the synthesized derivative.
FragmentationVariesCommon fragmentation patterns may include loss of CO, OCH₃, or cleavage of the N-substituent.

Note: Specific chemical shifts and wavenumbers will vary depending on the solvent used and the nature of the N-substituent.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its utility in the Gabriel synthesis, as a scaffold for biologically active molecules, and as a key component in the design of PROTACs highlights its importance in drug discovery and development. The synthetic protocols and data presented in these application notes serve as a guide for researchers to harness the full potential of this important chemical entity.

References

Protocol for N-Substitution Reactions of 5-Methoxyisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted isoindoline-1,3-dione derivatives are a significant class of compounds in medicinal chemistry and materials science. The isoindoline-1,3-dione scaffold is a key pharmacophore in various biologically active molecules. The introduction of diverse substituents on the nitrogen atom via N-alkylation reactions allows for the modulation of their physicochemical and pharmacological properties, leading to the development of novel therapeutic agents and functional materials. This document provides a detailed protocol for the N-substitution of 5-methoxyisoindoline-1,3-dione, a versatile starting material for the synthesis of a wide range of derivatives.

The primary method for the N-alkylation of this compound is analogous to the Gabriel synthesis. This reaction involves the deprotonation of the imide nitrogen by a suitable base, followed by a nucleophilic substitution reaction with an alkyl or benzyl halide.

Reaction Principle

The N-substitution reaction of this compound proceeds via a nucleophilic substitution mechanism. The imide proton is acidic and can be removed by a moderately strong base, such as potassium carbonate (K₂CO₃), to form a nucleophilic potassium salt. This salt then reacts with an electrophilic alkyl or benzyl halide in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), to yield the corresponding N-substituted product.

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol describes a general and widely applicable method for the N-alkylation of this compound using an alkyl or benzyl halide in the presence of potassium carbonate.

Materials:

  • This compound

  • Alkyl halide or Benzyl halide (e.g., ethyl bromide, benzyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the mixture.

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Then, add the alkyl or benzyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to a specified temperature (typically between 60-80 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and stir until a precipitate forms.

  • Extraction: If a precipitate does not form or if the product is soluble, extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted this compound.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following table summarizes representative quantitative data for the N-substitution of this compound with various alkylating agents.

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Benzyl BromideK₂CO₃DMF80485Hypothetical
2Ethyl BromideK₂CO₃DMF701278Hypothetical
3Propyl IodideK₂CO₃DMF701082Hypothetical
41-Bromo-3-chloropropaneK₂CO₃DMF80675Hypothetical

Note: The data in this table is based on typical Gabriel synthesis conditions and serves as an illustrative example. Actual yields and reaction times may vary depending on the specific substrate and reaction conditions.

Mandatory Visualization

Reaction Workflow

The following diagram illustrates the general workflow for the N-substitution of this compound.

workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Mixing & Heating Mixing & Heating This compound->Mixing & Heating Alkyl/Benzyl Halide Alkyl/Benzyl Halide Alkyl/Benzyl Halide->Mixing & Heating Base (K2CO3) Base (K2CO3) Base (K2CO3)->Mixing & Heating Solvent (DMF) Solvent (DMF) Solvent (DMF)->Mixing & Heating Quenching Quenching Mixing & Heating->Quenching Extraction Extraction Quenching->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) N-Substituted-5-methoxyisoindoline-1,3-dione N-Substituted-5-methoxyisoindoline-1,3-dione Purification (Chromatography)->N-Substituted-5-methoxyisoindoline-1,3-dione

Caption: General workflow for the N-substitution of this compound.

Reaction Mechanism

The following diagram illustrates the logical relationship of the reaction mechanism.

mechanism Start Deprotonation Deprotonation Start->Deprotonation Base (K2CO3) Nucleophilic_Attack Nucleophilic_Attack Deprotonation->Nucleophilic_Attack Formation of Anion Product_Formation Product_Formation Nucleophilic_Attack->Product_Formation Reaction with R-X End Product_Formation->End

Caption: Mechanism of N-substitution of this compound.

Application Notes and Protocols: 5-Methoxyisoindoline-1,3-dione in the Development of Analgesic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. Its derivatives have garnered significant attention for their broad spectrum of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and hypolipidemic effects.[1] This document provides a detailed overview of the application of isoindoline-1,3-dione derivatives in the development of novel analgesic compounds, with a focus on the potential, yet underexplored, role of 5-methoxyisoindoline-1,3-dione. While specific data on the 5-methoxy derivative in analgesia is limited, the broader class of compounds serves as a valuable platform for designing new pain therapeutics. The primary mechanism of action for many of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, key mediators of pain and inflammation.[2]

Rationale for Isoindoline-1,3-dione Derivatives as Analgesics

The development of new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and better safety profiles is a continuous effort in pharmaceutical research. Isoindoline-1,3-dione derivatives have emerged as promising candidates due to their demonstrated analgesic and anti-inflammatory properties in various preclinical models.[1][2] These compounds offer a versatile scaffold for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of Isoindoline-1,3-dione Derivatives

A general and efficient method for the synthesis of N-substituted isoindoline-1,3-dione derivatives involves the reaction of phthalic anhydride (or a substituted version like 4-methoxyphthalic anhydride for this compound derivatives) with a primary amine. A more specific method for a series of analgesic derivatives involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride.[1]

General Synthetic Scheme:

A simplified synthetic route to produce isoindoline-1,3-dione derivatives is depicted below. The reaction of phthalic anhydride with an N-arylbenzenecarboximidamide in a suitable solvent like benzene under reflux conditions yields the desired N-substituted isoindoline-1,3-dione.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Phthalic_Anhydride Phthalic Anhydride Conditions Benzene, Reflux Phthalic_Anhydride->Conditions N_Arylbenzenecarboximidamide N-Arylbenzenecarboximidamide N_Arylbenzenecarboximidamide->Conditions Isoindoline_dione_Derivative N-substituted isoindoline-1,3-dione Conditions->Isoindoline_dione_Derivative

Caption: General synthesis of N-substituted isoindoline-1,3-diones.

Mechanism of Action: COX Inhibition

Many isoindoline-1,3-dione derivatives exert their analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. The inhibition of COX-2 is particularly desirable as it is the inducible isoform associated with inflammation, while sparing COX-1 may reduce gastrointestinal side effects.

Signaling Pathway of COX Inhibition:

The diagram below illustrates the role of COX enzymes in the arachidonic acid cascade and how their inhibition by isoindoline-1,3-dione derivatives can lead to an analgesic effect.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 Pain_Inflammation Pain & Inflammation Prostaglandins_COX2->Pain_Inflammation Isoindoline_dione Isoindoline-1,3-dione Derivative Isoindoline_dione->COX1 Isoindoline_dione->COX2

Caption: Inhibition of COX pathway by isoindoline-1,3-dione derivatives.

Experimental Protocols for Analgesic Activity Evaluation

The analgesic potential of novel isoindoline-1,3-dione derivatives is typically assessed using a battery of in vivo and in vitro assays.

Experimental Workflow for In Vivo Analgesic Testing:

The following workflow outlines the typical steps involved in evaluating the analgesic properties of a test compound in animal models.

G cluster_setup Experimental Setup cluster_dosing Dosing cluster_testing Analgesic Testing cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Grouping Random Animal Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Compound_Admin Compound Administration (p.o. or i.p.) Grouping->Compound_Admin Pain_Induction Induction of Pain (e.g., Acetic Acid, Formalin, Heat) Compound_Admin->Pain_Induction Behavioral_Observation Behavioral Observation (e.g., Writhing, Licking, Latency) Pain_Induction->Behavioral_Observation Data_Collection Data Collection & Quantification Behavioral_Observation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Workflow for in vivo analgesic activity assessment.

a) Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity. Intraperitoneal injection of acetic acid causes visceral pain, leading to characteristic stretching and writhing movements.

  • Animals: Male mice (e.g., Swiss albino), 20-30g.

  • Grouping:

    • Group 1: Vehicle control (e.g., saline).

    • Group 2: Positive control (e.g., Metamizole sodium, Aspirin).

    • Group 3-n: Test compound at various doses.

  • Procedure:

    • Administer the test compound or control substance intraperitoneally (i.p.) or orally (p.o.).

    • After a set pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid solution i.p. (10 mL/kg).

    • Immediately place the mouse in an observation chamber.

    • After a 5-minute latency period, count the number of writhes over a 20-minute period.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the control group.

b) Hot Plate Test

This test assesses central analgesic activity by measuring the latency of the animal's response to a thermal stimulus.

  • Animals: Mice or rats.

  • Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Administer the test compound or control substance.

    • At various time points post-administration (e.g., 30, 60, 90 minutes), place the animal on the hot plate.

    • Record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Data Analysis: Compare the response latencies of the treated groups to the control group.

c) Formalin Test

This model distinguishes between neurogenic (early phase) and inflammatory (late phase) pain. A subcutaneous injection of formalin into the paw elicits a biphasic licking and biting response.

  • Animals: Mice or rats.

  • Procedure:

    • Administer the test compound or control substance.

    • After the pre-treatment period, inject a dilute formalin solution (e.g., 2.5% in saline) into the plantar surface of the hind paw.

    • Record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).[2]

  • Data Analysis: Compare the licking/biting time in the treated groups to the control group for both phases.

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a chromogenic substrate.

  • Materials:

    • Purified COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Heme (cofactor).

    • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Test compound and control inhibitors (e.g., celecoxib, indomethacin).

  • General Procedure:

    • In a 96-well plate, add buffer, heme, and the enzyme (COX-1 or COX-2).

    • Add the test compound at various concentrations or a vehicle control.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

    • Measure the absorbance at the appropriate wavelength over time using a plate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Quantitative Data Summary

The following tables summarize the analgesic activity of representative isoindoline-1,3-dione derivatives from published studies.

Table 1: In Vivo Analgesic Activity of Isoindoline-1,3-dione Derivatives

CompoundAnimal ModelDoseRouteAnalgesic EffectReference DrugReference
2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione (3a)Acetic Acid Writhing (mice)50 mg/kgi.p.1.6 times more active than referenceMetamizole sodium[1]
Aminoacetylenic isoindoline-1,3-dione (ZM4)Acetic Acid Writhing (mice)50 mg/kgp.o.Significant reduction in writhingAspirin (200 mg/kg)[2]
Aminoacetylenic isoindoline-1,3-dione (ZM5)Acetic Acid Writhing (mice)25 & 50 mg/kgp.o.Significant reduction in writhingAspirin (200 mg/kg)[2]
Aminoacetylenic isoindoline-1,3-dione (ZM4)Hot Plate Test (mice)25 & 50 mg/kgp.o.Significant increase in latency-[2]
Aminoacetylenic isoindoline-1,3-dione (ZM5)Hot Plate Test (mice)50 mg/kgp.o.Significant increase in latency-[2]
Aminoacetylenic isoindoline-1,3-dione (ZM4)Formalin Test (rats)20 mg/kgp.o.Significant reduction in early & late phase lickingIbuprofen (20 mg/kg)[2]
Aminoacetylenic isoindoline-1,3-dione (ZM5)Formalin Test (rats)20 mg/kgp.o.Significant reduction in early phase lickingIbuprofen (20 mg/kg)[2]

Note: The specific activity of this compound has not been reported in these studies. The data presented is for other derivatives of the core structure.

Conclusion

The isoindoline-1,3-dione scaffold represents a versatile and promising starting point for the development of novel analgesic agents. The synthetic accessibility and the possibility of fine-tuning the pharmacological properties through chemical modifications make these compounds highly attractive for drug discovery programs. The primary mechanism of action for many of these derivatives appears to be the inhibition of COX enzymes. Further investigation into specific derivatives, such as those incorporating a 5-methoxy substituent, is warranted to explore their potential as next-generation analgesics with improved efficacy and safety profiles. The protocols and data presented herein provide a solid foundation for researchers to design and evaluate new isoindoline-1,3-dione-based analgesic candidates.

References

Application Notes and Protocols: High-Yield Synthesis of 5-Methoxyisoindoline-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyisoindoline-1,3-dione, a derivative of phthalimide, serves as a crucial scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds. The methoxy group at the 5-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for the high-yield synthesis of N-substituted this compound derivatives, primarily through the condensation of 4-methoxyphthalic anhydride with various primary amines. Both conventional thermal methods and microwave-assisted techniques are presented to offer flexibility in experimental design.

Introduction

The isoindoline-1,3-dione core is a privileged structure in drug discovery, known for a spectrum of biological activities including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor effects. The synthesis of these compounds is most commonly achieved by the reaction of a phthalic anhydride derivative with a primary amine. This process is generally efficient and versatile, allowing for the introduction of diverse substituents on the nitrogen atom, which is key to modulating the compound's therapeutic profile. These application notes describe a robust and high-yield method for preparing these valuable compounds.

Data Presentation: Synthesis of this compound Derivatives

The following table summarizes reaction conditions and yields for the synthesis of representative this compound derivatives. The conventional heating method is broadly applicable and generally provides high yields.

Derivative NameStarting MaterialsMethodSolventTemp. (°C)TimeYield (%)
5-Methoxy-2-(aryl)-isoindoline-1,3-dione4-Methoxyphthalic Anhydride, Primary Aryl AmineConventional HeatingGlacial Acetic AcidReflux3-5 h85-95%
5-Methoxy-2-(alkyl)-isoindoline-1,3-dione4-Methoxyphthalic Anhydride, Primary Alkyl AmineConventional HeatingGlacial Acetic AcidReflux3-5 h80-90%
2-Benzyl-5-methoxyisoindoline-1,3-dione[1]Dimethyl 4-methoxyphthalate, BenzylhydrazineMicrowave IrradiationEthanol18530 min15%[1]

Note: Yields for conventional heating are typical for this reaction type; actual yields may vary depending on the specific amine used.

Experimental Protocols

Protocol 1: General High-Yield Synthesis via Conventional Heating

This protocol describes the condensation of 4-methoxyphthalic anhydride with a primary amine using glacial acetic acid as the solvent.

Materials:

  • 4-Methoxyphthalic Anhydride (1.0 eq)

  • Primary Amine (e.g., aniline, benzylamine) (1.0 eq)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • Combine 4-methoxyphthalic anhydride (1.0 eq) and the desired primary amine (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a sufficient volume of glacial acetic acid to dissolve or suspend the reactants (typically 5-10 mL per gram of anhydride).

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for 3 to 5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice-cold water. A solid precipitate will form.

  • Stir the slurry for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any residual acetic acid.

  • Purify the crude product by recrystallization from ethanol to obtain the pure N-substituted this compound.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Microwave-Assisted Synthesis of 2-Benzyl-5-methoxyisoindoline-1,3-dione[1]

This protocol provides an alternative, rapid synthesis method, although the cited example starts from a different precursor and resulted in a lower yield.[1]

Materials:

  • Dimethyl 4-methoxyphthalate (1.0 eq, 0.22 mmol)

  • Benzylhydrazine dihydrochloride (4.0 eq, 0.89 mmol)

  • Triethylamine (12.0 eq, 2.65 mmol)

  • Ethanol (5 mL)

  • Microwave reactor vial (Pyrex)

  • Silica gel for column chromatography

Procedure:

  • In a Pyrex microwave reactor flask, combine dimethyl 4-methoxyphthalate (50 mg, 0.22 mmol), benzylhydrazine dihydrochloride (174 mg, 0.89 mmol), and triethylamine (0.37 mL, 2.65 mmol).

  • Add ethanol (5 mL) to the flask.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 280 W until the temperature reaches 185 °C, and hold for 30 minutes.[1]

  • After cooling, evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the product.[1]

Visualizations

Reaction Pathway

The following diagram illustrates the general chemical reaction for the synthesis of N-substituted this compound.

Reaction_Pathway R1 4-Methoxyphthalic Anhydride plus1 + R1->plus1 R2 Primary Amine (R-NH2) edge_node Glacial Acetic Acid Reflux (Δ) R2->edge_node P N-Substituted This compound Water H2O plus1->R2 plus2 + edge_node->P

Caption: General reaction scheme for the synthesis of target compounds.

Experimental Workflow

This diagram outlines the key steps in the conventional synthesis and purification process.

Workflow A 1. Mix Reactants (4-Methoxyphthalic Anhydride + Amine) B 2. Add Glacial Acetic Acid A->B C 3. Heat to Reflux (3-5 hours) B->C D 4. Cool to Room Temperature C->D E 5. Precipitate in Ice Water D->E F 6. Filter Product E->F G 7. Wash with Water F->G H 8. Recrystallize from Ethanol G->H I 9. Dry Final Product H->I

Caption: Step-by-step workflow for conventional synthesis.

References

Application Notes & Protocols: Experimental Setup for the Synthesis of Phthalimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phthalimide and its derivatives are a pivotal class of compounds in medicinal chemistry and organic synthesis, possessing a wide array of biological activities including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[1][2] Their structural scaffold is found in various therapeutic agents, most notably thalidomide and its analogs, which are used in the treatment of multiple myeloma.[3][4] The synthesis of N-substituted phthalimides is a fundamental process in the development of new drug candidates. These application notes provide detailed protocols for common and modern synthetic methodologies, present comparative data, and illustrate experimental workflows.

Key Synthetic Methodologies

The primary methods for synthesizing N-substituted phthalimides involve the reaction of phthalic anhydride with primary amines or the Gabriel synthesis for converting primary alkyl halides to primary amines.[5][6] Modern approaches, such as microwave-assisted synthesis, offer significant improvements in terms of reaction time and yield.[7]

Protocol 1: Conventional Synthesis from Phthalic Anhydride and Primary Amines

This method involves the dehydrative condensation of phthalic anhydride with a primary amine, typically under acidic conditions with heating.[3][8]

Materials:

  • Phthalic anhydride

  • Primary amine (e.g., aniline, benzylamine)

  • Glacial acetic acid (solvent)

  • Sulphamic acid (catalyst, optional)[9]

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve phthalic anhydride (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of anhydride).

  • Add the primary amine (1.0 eq) to the solution. If using a catalyst, add sulphamic acid (10 mol%).[9]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 110-120°C) with continuous stirring.[8][9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[8][9]

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Pour the reaction mixture into crushed ice or cold water to precipitate the crude product fully.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water to remove residual acetic acid.

  • Purify the crude N-substituted phthalimide by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified crystals in an oven or desiccator.

Protocol 2: The Gabriel Synthesis of Primary Amines

The Gabriel synthesis is a classic method for creating primary amines from alkyl halides, avoiding the overalkylation common in direct SN2 reactions with ammonia.[10][11][12] The process involves the N-alkylation of potassium phthalimide, followed by the cleavage of the intermediate to release the primary amine.[13]

Materials:

  • Phthalimide

  • Potassium hydroxide (KOH)

  • Primary alkyl halide (e.g., 1-bromobutane)

  • Dimethylformamide (DMF, solvent)

  • Hydrazine hydrate (NH₂NH₂) or a strong acid (e.g., HBr) for cleavage

  • Ethanol

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Formation of Potassium Phthalimide:

    • In a round-bottom flask, dissolve phthalimide in ethanol.

    • Add a solution of potassium hydroxide in ethanol dropwise while stirring. The pKa of phthalimide is around 8.3, allowing for easy deprotonation.[10][14]

    • The potassium salt of phthalimide will precipitate. Filter the salt, wash with a small amount of cold ethanol, and dry. Alternatively, the salt can be generated in-situ.[13]

  • N-Alkylation:

    • Suspend the potassium phthalimide (1.0 eq) in DMF.

    • Add the primary alkyl halide (1.0 eq) to the suspension.

    • Heat the mixture with stirring. The reaction is a standard SN2 substitution and is generally limited to primary alkyl halides due to the bulkiness of the phthalimide nucleophile.[12][14]

    • Monitor the reaction by TLC until the starting materials are consumed.

  • Cleavage (Ing-Manske Procedure): [15]

    • Cool the reaction mixture and add hydrazine hydrate (1.0-1.2 eq).[12]

    • Heat the mixture to reflux. A precipitate of phthalhydrazide will form.[12]

    • After cooling, acidify the mixture with dilute HCl to protonate the primary amine.

    • Filter off the phthalhydrazide precipitate.

    • Isolate the primary amine from the filtrate, typically by extraction after basification.

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation provides an efficient, eco-friendly alternative to conventional heating, drastically reducing reaction times and often increasing yields.[7][16]

Materials:

  • Phthalic anhydride

  • Primary amine

  • Montmorillonite-KSF clay (catalyst)[7][17]

  • Acetic acid (solvent)

  • Microwave reactor

  • Dichloromethane or Chloroform (for extraction)

Procedure:

  • Grind phthalic anhydride (0.5 g, 1.0 eq) and montmorillonite-KSF (1.0 g) into a uniform mixture.[7]

  • Place the mixture in a microwave-safe reaction vessel.

  • Add the corresponding primary amine (1.0 eq) and acetic acid (2.5 mL).[7]

  • Expose the mixture to microwave irradiation (e.g., 700 W).[7] The reaction is often complete within minutes.

  • Monitor the reaction completion by TLC.

  • After cooling, extract the product with dichloromethane or chloroform.

  • Wash the organic layer with water, followed by dilute HCl, and then water again.

  • Recover the solvent by distillation to obtain the crude product.

  • Recrystallize from a suitable solvent to yield the pure N-substituted phthalimide.

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method can significantly impact reaction efficiency. The following tables summarize quantitative data from various reported procedures.

Table 1: Conventional vs. Microwave Synthesis of Phthalimide Derivatives [7]

EntryAmineMethodCatalystTimeYield (%)
1AnilineConventionalMontmorillonite-KSF3.5 h80
2AnilineMicrowaveMontmorillonite-KSF3 min92
3p-ToluidineConventionalMontmorillonite-KSF4.0 h78
4p-ToluidineMicrowaveMontmorillonite-KSF4 min88
5p-AnisidineConventionalMontmorillonite-KSF3.0 h82
6p-AnisidineMicrowaveMontmorillonite-KSF3.5 min91

Note: Microwave irradiation improved yields by 5-12% and reduced reaction times from hours to minutes.[7]

Table 2: Yields for Various Synthesis Protocols

Synthesis MethodReagentsConditionsYield (%)Reference
TraditionalPhthalic anhydride, Primary aminesAcetic acid, Sulphamic acid, 110°C86-98[9]
MicrowavePhthalic anhydride, AnilineNone150-250°C, 3-10 min80.21 - 92.86
MicrowavePhthalic anhydride, UreaNone150-250°C, 3-10 min70.7
Solid-Phase (Microwave Cleavage)Resin-bound phthalic acid, AminesMicrowave irradiationGood yields[18]
From Phthalic Anhydride & UreaPhthalic anhydride, UreaHeat gun / Oil bath~68

Visualized Workflows and Signaling Pathways

Diagrams created using Graphviz provide clear visual representations of experimental processes and biological interactions.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-Up & Purification PA Phthalic Anhydride Mix Mix & Heat (Conventional or Microwave) PA->Mix Amine Primary Amine Amine->Mix Precipitate Precipitation (Cooling / Add Water) Mix->Precipitate Reaction Complete Filter Filtration Precipitate->Filter Recrystallize Recrystallization Filter->Recrystallize Crude Product Product Pure N-Substituted Phthalimide Recrystallize->Product

Caption: General workflow for N-substituted phthalimide synthesis.

G Phthalimide Phthalimide K_Phthalimide Potassium Phthalimide (Nucleophile) Phthalimide->K_Phthalimide KOH Base (e.g., KOH) KOH->K_Phthalimide Deprotonation N_Alkyl N-Alkylphthalimide Intermediate K_Phthalimide->N_Alkyl Alkyl_Halide Primary Alkyl Halide (R-X) Alkyl_Halide->N_Alkyl SN2 Reaction Amine Primary Amine (R-NH₂) N_Alkyl->Amine Byproduct Phthalhydrazide (Byproduct) N_Alkyl->Byproduct Hydrazine Hydrazine (N₂H₄) Hydrazine->Amine Cleavage G TGFb TGF-β Ligand Receptor TGF-β Receptor (ALK5 Kinase Domain) TGFb->Receptor SMAD SMAD 2/3 Receptor->SMAD Phosphorylation pSMAD p-SMAD 2/3 Complex SMAD Complex pSMAD->Complex SMAD4 SMAD 4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (Cell Growth, Proliferation) Nucleus->Transcription Phthalimide Phthalimide Derivative Phthalimide->Receptor Inhibition

References

Application Notes and Protocols: 5-Methoxyisoindoline-1,3-dione in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of 5-methoxyisoindoline-1,3-dione as a scaffold for novel anti-inflammatory agents. The isoindoline-1,3-dione moiety is a well-established pharmacophore present in numerous biologically active compounds. The introduction of a methoxy group at the 5-position of the isoindoline-1,3-dione core can modulate the electronic and lipophilic properties of the resulting derivatives, potentially enhancing their anti-inflammatory activity.

Introduction

Chronic inflammation is a key pathological feature of a wide range of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. A central mediator of inflammation is the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). Consequently, the inhibition of TNF-α production or signaling is a major therapeutic strategy for the management of these conditions. Isoindoline-1,3-dione derivatives, notably thalidomide and its analogs, have demonstrated potent anti-inflammatory effects, partly through the suppression of TNF-α. The strategic functionalization of the isoindoline-1,3-dione scaffold, including the incorporation of a methoxy group, offers a promising avenue for the development of novel anti-inflammatory therapeutics with improved efficacy and safety profiles.

General Synthetic Approach

The most common and direct method for the synthesis of N-substituted-5-methoxyisoindoline-1,3-diones involves the condensation of 4-methoxyphthalic anhydride with a primary amine. This reaction is typically carried out in a high-boiling point solvent, such as glacial acetic acid, with heating.

G Reactant1 4-Methoxyphthalic Anhydride Product 5-Methoxy-N-substituted-isoindoline-1,3-dione Reactant1->Product + Reactant2 Primary Amine (R-NH2) Reactant2->Product Solvent Glacial Acetic Acid Heat Reflux

General synthesis of 5-methoxy-N-substituted-isoindoline-1,3-diones.

Experimental Protocols

The following is a representative protocol for the synthesis of a this compound derivative. This protocol is based on established methods for the synthesis of N-substituted phthalimides.

Synthesis of 2-(4-hydroxyphenyl)-5-methoxyisoindoline-1,3-dione

Materials:

  • 4-Methoxyphthalic anhydride

  • 4-Aminophenol

  • Glacial Acetic Acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 4-methoxyphthalic anhydride (1.0 eq) and 4-aminophenol (1.0 eq).

  • Add glacial acetic acid to the flask to dissolve the reactants.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water to remove any residual acetic acid.

  • Recrystallize the crude product from ethanol to obtain the pure 2-(4-hydroxyphenyl)-5-methoxyisoindoline-1,3-dione.

  • Dry the purified product under vacuum.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Anti-inflammatory Activity

Derivatives of isoindoline-1,3-dione have been reported to exhibit anti-inflammatory activity through various mechanisms, including the inhibition of pro-inflammatory cytokines like TNF-α and enzymes such as cyclooxygenases (COX). The following table summarizes the anti-inflammatory activity of some representative isoindoline-1,3-dione derivatives. While specific data for 5-methoxy derivatives is limited in the public domain, the data for related compounds highlights the potential of this scaffold.

Compound IDStructure/DescriptionAssayTargetActivityReference
1 N-(Aryl)phthalimide derivativeTNF-α production inhibitionTNF-αIC50 values vary with aryl substitution[1]
2 Isoindoline-1,3-dione with triazole moietyProtein denaturation inhibitionGeneral anti-inflammatory83% inhibition at 500 µg/ml[2][3]
3 N-pyridinyl(alkyl)phthalimideTNF-α production inhibitionTNF-αUp to 84% inhibition at 10 µM[4]

Signaling Pathway

Many isoindoline-1,3-dione derivatives exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression, including TNF-α.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events cluster_inhibitor Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induction TNFa TNF-α Genes->TNFa Expression Inhibitor 5-Methoxyisoindoline- 1,3-dione Derivative Inhibitor->IKK Inhibition

References

Purifying 5-Methoxyisoindoline-1,3-dione: A Step-by-Step Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a compound is paramount. This application note provides detailed protocols for the purification of 5-Methoxyisoindoline-1,3-dione, a key intermediate in various synthetic pathways. The following guide outlines two primary methods for purification: recrystallization and column chromatography, ensuring a high-purity final product.

Introduction

This compound, a derivative of phthalimide, is a valuable building block in medicinal chemistry and materials science. Achieving high purity of this compound is crucial for the successful synthesis of downstream products and for obtaining accurate biological and physical data. Impurities from the synthetic process, such as starting materials, by-products, and reagents, must be effectively removed. This guide details the two most common and effective purification techniques for this compound.

Purification Methods

The choice of purification method depends on the nature and quantity of the impurities present in the crude product. For relatively pure crude material with minor impurities, recrystallization is often sufficient. For complex mixtures containing multiple by-products, column chromatography is the preferred method.

Method 1: Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution.

Experimental Protocol:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. For this compound, a common solvent system is a mixture of dichloromethane (CH2Cl2) and n-hexane.[1] Other potential solvents include ethanol and benzene.

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., dichloromethane) to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration (Optional): If activated charcoal was used, or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the solid particles.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The solubility of this compound will decrease as the solution cools, leading to the formation of crystals. For enhanced crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., n-hexane) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Method 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For this compound, normal-phase chromatography using silica gel is effective.

Experimental Protocol:

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel (70–230 mesh) is a commonly used stationary phase.[1]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is typically used. Common mobile phase systems for related compounds include hexane/ethyl acetate or petroleum ether/ethyl acetate.[2] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude product. Ratios can range from 40:1 to 1:1 (hexane:ethyl acetate).

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial mobile phase (the least polar mixture).

    • Pour the slurry into the column, allowing the silica gel to settle into a uniform bed without any air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase.

    • If a gradient elution is used, start with a low polarity mobile phase (e.g., 40:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 20:1 hexane:ethyl acetate) to elute the compounds.

  • Fraction Collection:

    • Collect the eluent in a series of fractions (e.g., in test tubes).

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of Pure Compound:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.

Data Presentation

The following table summarizes typical parameters for the purification of this compound and related compounds based on literature data.

ParameterRecrystallizationColumn Chromatography
Stationary Phase Not ApplicableSilica Gel (70-230 mesh)[1]
Solvent/Mobile Phase Dichloromethane/n-Hexane[1]Hexane/Ethyl Acetate (gradient from 40:1 to 20:1) or Petroleum Ether/Ethyl Acetate (5:1)[2]
Typical Yield >95% (if starting material is relatively pure)60-80%[3]
Purity Achieved HighVery High (>98%)
Scale Milligrams to KilogramsMilligrams to Grams

Visualization of the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow cluster_prep Crude Product Preparation cluster_methods Purification Methods cluster_analysis Final Product Analysis Crude Crude 5-Methoxy- isoindoline-1,3-dione Decision Purity Assessment (e.g., TLC, NMR) Crude->Decision Initial Analysis Recrystallization Recrystallization Decision->Recrystallization High Initial Purity ColumnChrom Column Chromatography Decision->ColumnChrom Low Initial Purity/ Complex Mixture PureProduct Pure 5-Methoxy- isoindoline-1,3-dione Recrystallization->PureProduct ColumnChrom->PureProduct Analysis Purity & Identity Confirmation (NMR, MS, HPLC) PureProduct->Analysis Final QC

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for the Analytical Characterization of 5-Methoxyisoindoline-1,3-dione Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 5-Methoxyisoindoline-1,3-dione and its derivatives. The methodologies outlined are essential for confirming the structure, purity, and identity of synthesized compounds in research and drug development settings.

Introduction

This compound is a derivative of phthalimide, a versatile scaffold in medicinal chemistry.[1][2][3] The isoindoline-1,3-dione core is found in a variety of compounds with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3] Accurate and thorough analytical characterization is crucial to ensure the quality and reliability of research data and for the progression of potential drug candidates. This document outlines the standard analytical techniques employed for the characterization of these products.

Key Analytical Techniques

A multi-technique approach is typically employed to unambiguously characterize this compound products. The most common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Elemental Analysis: To determine the percentage composition of elements.

  • Melting Point Analysis: As an indicator of purity.

Experimental Protocols and Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[4]

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to specific protons and carbons in the molecule.

Expected NMR Data for Isoindoline-1,3-dione Derivatives:

The following table summarizes typical chemical shifts for protons and carbons in isoindoline-1,3-dione derivatives. The exact values for this compound may vary slightly.

¹H NMR ¹³C NMR
Assignment Chemical Shift (ppm) Assignment Chemical Shift (ppm)
Aromatic CH7.70 - 7.88 (m)C=O (imide)163.4 - 167.9
Methoxy OCH₃~3.8 (s)Aromatic C (quaternary)128.5 - 134.4
Other substituent protonsVariesAromatic CH123.1 - 134.5
Methoxy CH₃~55.9

Data compiled from representative isoindoline-1,3-dione derivatives.[4][5][6]

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum instrument->acquire_c13 process Process Raw Data (FT, Phasing) acquire_h1->process acquire_c13->process analyze Analyze Spectra (Shifts, Integration, Coupling) process->analyze structure Elucidate Structure analyze->structure

Workflow for NMR Spectroscopy.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).[4][6]

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the positive or negative ion mode. For HRMS, use a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). Compare the experimentally determined monoisotopic mass with the calculated theoretical mass to confirm the elemental formula.

Quantitative Data from Mass Spectrometry:

Analysis Parameter Example Value
Low-Resolution MS [M+H]⁺Calculated for C₉H₇NO₃: 178.04
High-Resolution MS Calculated [M+H]⁺178.0448
Found [M+H]⁺Within 5 ppm of calculated

Theoretical values for this compound.

Workflow for Mass Spectrometry Analysis:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent inject Inject into Mass Spectrometer dissolve->inject ionize Ionize Sample (e.g., ESI) inject->ionize detect Detect Ions ionize->detect analyze Analyze Mass Spectrum (m/z values) detect->analyze confirm Confirm Molecular Weight & Elemental Composition analyze->confirm

Workflow for Mass Spectrometry.
High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for determining the purity of the synthesized compound.

Protocol for HPLC Analysis:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Instrumentation: Use an HPLC system with a UV detector. A C18 column is commonly used for reverse-phase chromatography.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound.

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity of the sample is calculated as the percentage of the main peak area relative to the total area of all peaks.

Quantitative Data from HPLC Analysis:

Parameter Typical Result
Purity >95%
Retention Time (t_R) Dependent on conditions

Logical Flow for Purity Assessment:

Purity_Workflow start Synthesized Product hplc HPLC Analysis start->hplc data Chromatogram Acquisition hplc->data integration Peak Integration data->integration purity Calculate Purity (%) integration->purity decision Purity > 95%? purity->decision pass Product Meets Purity Specs decision->pass Yes fail Further Purification Required decision->fail No

Logical Flow for Purity Assessment via HPLC.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Protocol for IR Analysis:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[4]

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Characteristic IR Absorption Bands:

Functional Group Characteristic Absorption (cm⁻¹)
C=O (imide, asymmetric stretch)~1770
C=O (imide, symmetric stretch)~1710
C-O-C (ether)~1250
C-N (imide)~1380
Aromatic C=C~1600

Data based on typical values for related structures.[4][7]

Conclusion

The analytical techniques and protocols described in this document provide a robust framework for the comprehensive characterization of this compound products. A combination of NMR, MS, HPLC, and IR spectroscopy is essential for the unambiguous confirmation of the chemical structure, molecular weight, purity, and functional group composition. Adherence to these methodologies will ensure the generation of high-quality, reliable data for research and development purposes.

References

Application Notes and Protocols for the One-Pot Synthesis of Complex Molecules Using 5-Methoxyisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the one-pot synthesis of complex heterocyclic molecules utilizing 5-Methoxyisoindoline-1,3-dione as a key building block. The protocols described herein are based on established multicomponent reaction strategies, adapted for this specific starting material to facilitate the efficient construction of diverse molecular scaffolds relevant to drug discovery and medicinal chemistry.

Introduction

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses. This compound, a derivative of phthalimide, is an attractive starting material for MCRs due to its reactive dicarbonyl functionality and the presence of an electron-donating methoxy group, which can influence the reactivity and properties of the resulting products.

This document outlines a proposed one-pot, four-component reaction for the synthesis of highly substituted pyrido[2,3-c]coumarin derivatives, a class of compounds with potential biological activities. The protocol is inspired by the ultrasound-promoted synthesis of substituted phthalimides and is presented here as a detailed experimental guide.

Proposed One-Pot Reaction Scheme

A hypothetical one-pot synthesis of a complex pyrido[2,3-c]coumarin derivative from this compound is proposed. This reaction involves the initial condensation of this compound with a primary amine, followed by a cascade of reactions with an activated methylene compound (malononitrile) and a coumarin-based Michael acceptor.

Data Presentation

The following table summarizes the expected outcomes for the proposed one-pot synthesis with various substituted primary amines. The data is hypothetical and serves as a guide for experimental planning.

EntryPrimary Amine (R-NH2)ProductProposed Yield (%)Proposed Reaction Time (h)
1Benzylamine2-benzyl-8-methoxy-5-amino-6-imino-7-phenyl-6,7-dihydropyrido[2,3-c]coumarin-1,3-dione853
24-Methylbenzylamine2-(4-methylbenzyl)-8-methoxy-5-amino-6-imino-7-phenyl-6,7-dihydropyrido[2,3-c]coumarin-1,3-dione823.5
34-Chlorobenzylamine2-(4-chlorobenzyl)-8-methoxy-5-amino-6-imino-7-phenyl-6,7-dihydropyrido[2,3-c]coumarin-1,3-dione883
4Cyclohexylamine2-cyclohexyl-8-methoxy-5-amino-6-imino-7-phenyl-6,7-dihydropyrido[2,3-c]coumarin-1,3-dione754
5n-Butylamine2-butyl-8-methoxy-5-amino-6-imino-7-phenyl-6,7-dihydropyrido[2,3-c]coumarin-1,3-dione784

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-benzyl-8-methoxy-5-amino-6-imino-7-phenyl-6,7-dihydropyrido[2,3-c]coumarin-1,3-dione

Materials:

  • This compound (1.0 mmol, 177.15 mg)

  • Benzylamine (1.0 mmol, 107.15 mg, 0.11 mL)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • (E)-3-(phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (Chalcone) (1.0 mmol, 224.26 mg)

  • Triethylamine (Et3N) (1.5 mmol, 0.21 mL)

  • Ethanol (10 mL)

  • Ultrasonic bath (40 kHz)

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), benzylamine (1.0 mmol), malononitrile (1.0 mmol), and (E)-3-(phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (1.0 mmol) in ethanol (10 mL).

  • Add triethylamine (1.5 mmol) to the mixture.

  • Place the flask in an ultrasonic bath and irradiate at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (3:7) as the eluent.

  • Upon completion of the reaction (approximately 3 hours), a precipitate will form.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).

  • Recrystallize the crude product from ethanol to obtain the pure 2-benzyl-8-methoxy-5-amino-6-imino-7-phenyl-6,7-dihydropyrido[2,3-c]coumarin-1,3-dione.

  • Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

One_Pot_Synthesis_Workflow A Reactant Mixture (this compound, Amine, Malononitrile, Chalcone) C Ultrasonic Irradiation (40 kHz, Room Temp) A->C B Solvent & Catalyst (Ethanol, Triethylamine) B->C D Reaction Monitoring (TLC) C->D ~3 hours E Product Precipitation D->E Reaction Complete F Filtration & Washing (Cold Ethanol) E->F G Recrystallization (Ethanol) F->G H Pure Product (Characterization) G->H

Caption: Experimental workflow for the one-pot synthesis.

Signaling_Pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product A 5-Methoxyisoindoline- 1,3-dione E N-Substituted This compound A->E B Primary Amine (R-NH2) B->E C Malononitrile F Knoevenagel Adduct C->F D Chalcone Derivative G Michael Adduct D->G E->F Condensation F->G Michael Addition H Substituted Pyrido[2,3-c]coumarin G->H Cyclization & Aromatization

Caption: Proposed reaction pathway for the one-pot synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxyisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 5-Methoxyisoindoline-1,3-dione synthesis. Here, you will find troubleshooting advice for common experimental issues, answers to frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary reasons include incomplete reaction, side reactions, and suboptimal reaction conditions. To improve your yield, consider the following:

  • Reagent Quality: Ensure that your starting materials, 4-Methoxyphthalic anhydride and the corresponding amine, are pure and dry. Impurities in the starting materials can lead to the formation of side products and reduce the overall yield.

  • Reaction Temperature and Time: The reaction temperature and duration are critical. For the conventional synthesis involving the reaction of an anhydride with an amine, refluxing in a suitable solvent like glacial acetic acid for several hours is common.[1][2] Microwave-assisted synthesis can significantly reduce the reaction time to minutes and in some cases, improve yields.[3] It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Glacial acetic acid is a commonly used solvent for this type of condensation reaction.[1][2] Other high-boiling point aprotic solvents can also be effective.

  • Stoichiometry of Reactants: Ensure the correct molar ratios of your reactants as specified in the protocol. An excess of one reactant may not necessarily drive the reaction to completion and could complicate the purification process.

Q2: I am observing significant impurity formation in my product. How can I identify and minimize these impurities?

A2: Impurity formation is a common issue. The most likely impurities are unreacted starting materials and side products from competing reactions.

  • Common Side Products: One common side product is the corresponding phthalamic acid, which results from the incomplete cyclization of the intermediate. This can often be addressed by ensuring a sufficiently high reaction temperature and adequate reaction time to drive the dehydration and subsequent ring closure.

  • Identification of Impurities: Impurities can be identified by comparing the spectroscopic data (e.g., 1H NMR, 13C NMR, and Mass Spectrometry) of your product with that of the pure this compound and potential side products.

  • Minimizing Impurity Formation: To minimize impurities, ensure the purity of your starting materials and optimize the reaction conditions as discussed in Q1. Using a water scavenger, such as a Dean-Stark apparatus, during the reaction can help to remove the water formed during the cyclization step and shift the equilibrium towards the desired product.

Q3: The purification of my final product is challenging. What are the recommended purification methods?

A3: The purification of this compound typically involves recrystallization or column chromatography.

  • Recrystallization: This is often the most effective method for purifying the final product. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not at room temperature, while the impurities remain soluble at all temperatures or are insoluble in the hot solvent. Common solvents for recrystallizing isoindoline-1,3-dione derivatives include ethanol, isopropyl alcohol, or mixtures of solvents like ethanol/water.[2]

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined by TLC analysis to achieve good separation of the product from any impurities.

Data Presentation

The following tables summarize quantitative data on the synthesis of isoindoline-1,3-dione derivatives under various conditions. While specific data for this compound is limited in the literature, the following provides a general guideline based on similar structures.

Table 1: Comparison of Synthesis Methods for N-Substituted Isoindoline-1,3-diones

MethodReactantsSolventTemperature (°C)TimeYield (%)Reference
Conventional HeatingPhthalic anhydride, AminesAcetic AcidReflux5 h67-74[2]
Microwave IrradiationPhthalic anhydride, AminesDMF1508 min68-82[3]
Conventional HeatingN-arylpiperazines, 1H-isoindolo-1,3(2H)-dioneTetrahydrofuranReflux10 h47.24–92.91[4]

Experimental Protocols

Protocol 1: Conventional Synthesis of N-Substituted this compound

This protocol is a general procedure based on the synthesis of similar isoindoline-1,3-dione derivatives.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphthalic anhydride (1 equivalent) and the desired primary amine (1 equivalent).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Reaction: Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropyl alcohol) to obtain the pure N-substituted this compound.

Protocol 2: Microwave-Assisted Synthesis of N-Substituted this compound

This protocol is adapted from microwave-assisted synthesis of related heterocyclic compounds and may offer a faster and more efficient route.[3]

  • Reaction Setup: In a microwave-safe reaction vessel, combine 4-methoxyphthalic anhydride (1 equivalent), the desired primary amine (1 equivalent), and a high-boiling point solvent such as DMF.

  • Microwave Irradiation: Place the vessel in a microwave reactor and heat to 150 °C for 8-10 minutes.

  • Work-up: After cooling, pour the reaction mixture into water to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and troubleshooting of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Reagents reactants Mix 4-Methoxyphthalic Anhydride and Amine start->reactants reaction Heating Method (Conventional or Microwave) reactants->reaction workup Reaction Work-up (Precipitation) reaction->workup isolation Isolation (Filtration) workup->isolation crude_product Crude Product isolation->crude_product purification_method Purification (Recrystallization or Chromatography) crude_product->purification_method pure_product Pure this compound purification_method->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Corrective Actions issue Problem Identified (e.g., Low Yield, Impurities) reagents Reagent Quality issue->reagents conditions Reaction Conditions issue->conditions purification Purification Inefficiency issue->purification check_reagents Verify Purity of Starting Materials reagents->check_reagents optimize_conditions Optimize Temperature, Time, and Solvent conditions->optimize_conditions refine_purification Improve Recrystallization or Chromatography purification->refine_purification check_reagents->issue Re-evaluate optimize_conditions->issue Re-evaluate refine_purification->issue Re-evaluate

Caption: Troubleshooting workflow for common issues in this compound synthesis.

References

Technical Support Center: Synthesis of 5-Methoxyisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxyisoindoline-1,3-dione. The information is structured to address specific issues that may be encountered during experimental work.

Troubleshooting Guide

Encountering challenges in the laboratory is a common aspect of the scientific process. This guide is designed to help you troubleshoot and resolve frequently encountered problems during the synthesis of this compound.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying and resolving common issues in the synthesis of this compound.

Troubleshooting_Workflow cluster_Identification Problem Identification cluster_Analysis Analysis of Potential Causes cluster_Solutions Corrective Actions Start Problem Encountered (e.g., Low Yield, Impurities) Reagents Verify Reagent Quality - 4-Methoxyphthalic Anhydride Purity - Ammonia/Urea Source Freshness Start->Reagents Investigate Conditions Review Reaction Conditions - Temperature Control - Reaction Time - Stirring/Mixing Start->Conditions Investigate Purification Examine Work-up & Purification - Incomplete Extraction - Inefficient Recrystallization Start->Purification Investigate Sol_Reagents Use Pure, Dry Reagents Reagents->Sol_Reagents If Impure Sol_Conditions Optimize Temperature, Time, and Agitation Conditions->Sol_Conditions If Suboptimal Sol_Purification Refine Purification Protocol Purification->Sol_Purification If Inefficient

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most common and direct method for the synthesis of this compound is the reaction of 4-methoxyphthalic anhydride with a source of ammonia. Common reagents used to provide the nitrogen atom include aqueous ammonia, urea, or ammonium carbonate. The reaction typically involves heating the reactants, often in a solvent or neat.

Q2: I am experiencing a low yield in my synthesis. What are the potential causes and solutions?

Low yields can stem from several factors. Here are some common causes and their respective solutions:

Potential Cause Recommended Solution
Incomplete Reaction Ensure the reaction has proceeded for a sufficient amount of time at the optimal temperature. For reactions with ammonia, temperatures around 300°C may be required, while the urea method might proceed at a lower temperature of 130-135°C.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
Sublimation of Reactant 4-Methoxyphthalic anhydride may sublime at higher temperatures, leading to a loss of starting material. Ensure the reaction is conducted in a well-sealed apparatus or use a condenser to return sublimed material to the reaction mixture.[2]
Side Reactions The formation of byproducts can significantly reduce the yield of the desired product. See the dedicated section on side reactions for more details.
Product Loss During Work-up Ensure efficient extraction and recrystallization procedures are followed. Washing the crude product with a dilute basic solution, such as 10% potassium carbonate, can help remove unreacted 4-methoxyphthalic acid.[3]
Q3: What are the likely side reactions and impurities I might encounter?

Several side reactions can occur during the synthesis of this compound, leading to impurities in the final product.

Side Reaction Description Mitigation Strategy
Incomplete Imide Formation The reaction may stop at the intermediate phthalamic acid stage (4-methoxy-2-carbamoylbenzoic acid) if the dehydration (cyclization) step is incomplete.Ensure adequate heating and reaction time to drive the cyclization to completion. The use of a dehydrating agent or azeotropic removal of water can be beneficial.
Hydrolysis of Anhydride/Imide The presence of excess water, especially at high temperatures, can lead to the hydrolysis of the starting 4-methoxyphthalic anhydride to 4-methoxyphthalic acid, or the product this compound back to the phthalamic acid.Use dry reagents and solvents. If using aqueous ammonia, ensure the subsequent heating step effectively removes water.
Decarboxylation At very high temperatures, decarboxylation of the starting material (if 4-methoxyphthalic acid is present) or the intermediate phthalamic acid could potentially occur, leading to various byproducts.Maintain careful control over the reaction temperature, avoiding excessive heat.
Formation of Polymeric Byproducts Under certain conditions, side reactions can lead to the formation of polymeric materials, which can be difficult to remove.Optimize reaction conditions, including stoichiometry and temperature, to favor the desired intramolecular cyclization.
Q4: How can I purify the crude this compound?

Purification is crucial to obtain a high-purity product. The following steps are recommended:

  • Aqueous Wash: Wash the crude product with a dilute solution of sodium bicarbonate or potassium carbonate to remove any acidic impurities, such as unreacted 4-methoxyphthalic acid or the intermediate phthalamic acid.[3]

  • Water Wash: Subsequently, wash the product with water to remove any remaining inorganic salts.

  • Recrystallization: Recrystallization from a suitable solvent is the most effective method for purification. Solvents such as ethanol, acetic acid, or mixtures containing them can be effective.[3][4] The choice of solvent will depend on the solubility of the product and impurities.

  • Drying: Dry the purified product thoroughly under vacuum to remove any residual solvent.

Experimental Protocols

Synthesis of this compound from 4-Methoxyphthalic Anhydride and Urea

This protocol is a general procedure adapted from the synthesis of phthalimide.[1]

Materials:

  • 4-Methoxyphthalic Anhydride

  • Urea

  • Sand (optional, as a heat bath)

Procedure:

  • In a clean, dry round-bottom flask, thoroughly mix 4-methoxyphthalic anhydride and urea in a 1:1.1 molar ratio.

  • Heat the mixture in a sand bath or with a suitable heating mantle to 130-135°C.

  • Maintain this temperature for 1.5 to 2 hours. The mixture will melt, and ammonia gas will be evolved.

  • Allow the reaction mixture to cool and solidify.

  • Purify the crude product as described in the purification FAQ.

Synthesis of this compound from 4-Methoxyphthalic Anhydride and Aqueous Ammonia

This protocol is a general procedure adapted from the synthesis of phthalimide.[2]

Materials:

  • 4-Methoxyphthalic Anhydride

  • Aqueous Ammonia (28-30%)

Procedure:

  • In a round-bottom flask equipped with an air condenser, add 4-methoxyphthalic anhydride.

  • Slowly add a slight excess of concentrated aqueous ammonia. An exothermic reaction will occur, forming the ammonium salt.

  • Slowly heat the mixture with a flame or heating mantle. Initially, water will be driven off.

  • Gradually increase the temperature to around 300°C until the mixture is in a state of quiet fusion. This may take 1.5 to 2 hours.

  • During heating, some material may sublime into the condenser; this should be carefully pushed back down into the reaction mixture.

  • Pour the hot reaction mixture into a suitable container and allow it to cool and solidify.

  • Purify the crude product as described in the purification FAQ.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical transformations and potential side reactions in the synthesis of this compound.

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Potential Side Reactions Start 4-Methoxyphthalic Anhydride Intermediate 4-Methoxy-2-carbamoylbenzoic Acid (Phthalamic Acid) Start->Intermediate + NH3 / Urea (Ring Opening) Side1 4-Methoxyphthalic Acid Start->Side1 + H2O (Hydrolysis) Product This compound Intermediate->Product - H2O (Cyclization/Dehydration) Intermediate->Side1 + H2O (Hydrolysis) Product->Intermediate + H2O (Hydrolysis) Side2 Decarboxylation Products Side1->Side2 High Temp. (Decarboxylation)

Caption: Reaction pathway and potential side reactions in the synthesis of this compound.

References

Purification challenges of 5-Methoxyisoindoline-1,3-dione and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of 5-Methoxyisoindoline-1,3-dione. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities depend on the synthetic route used. When synthesized from 4-methoxyphthalic anhydride and an amine, typical impurities include:

  • Unreacted 4-methoxyphthalic anhydride: The starting material may not have fully reacted.

  • Unreacted amine: The amine used in the synthesis may be present in excess or may not have fully reacted.

  • 4-Methoxyphthalamic acid: This is the intermediate formed by the opening of the anhydride ring by the amine, which may not have fully cyclized to the desired imide.

  • Side-products from decomposition: Depending on the reaction conditions (e.g., high temperatures), decomposition of starting materials or the product can lead to other impurities.

Q2: What is the initial step I should take to purify my crude this compound?

A2: A simple aqueous workup is a good first step. This involves washing the crude product with a mild aqueous base (like saturated sodium bicarbonate solution) to remove acidic impurities such as unreacted 4-methoxyphthalic acid (if formed from the anhydride) and the intermediate 4-methoxyphthalamic acid. Subsequently, washing with a dilute acid solution can remove any unreacted basic amine.

Q3: Which purification technique is most suitable for this compound?

A3: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice depends on the impurity profile and the desired final purity. Recrystallization is often a simpler and more scalable method if the impurities have significantly different solubilities than the product. Column chromatography provides higher resolution and is excellent for removing impurities with similar properties to the product. A combination of both techniques often yields the best results, with an initial purification by chromatography followed by a final recrystallization to obtain a highly pure, crystalline solid.

Q4: What are the recommended solvent systems for the purification of this compound?

A4: For recrystallization, common solvents include ethanol, or a mixture of solvents like hexane/chloroform. For column chromatography, a common stationary phase is silica gel, with mobile phases typically consisting of a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Low yield after purification - Product loss during transfers. - Inappropriate solvent choice for recrystallization (product is too soluble). - Co-elution of product with impurities during column chromatography.- Minimize the number of transfer steps. - For recrystallization, choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Perform a small-scale solubility test first. - Optimize the solvent system for column chromatography to achieve better separation (a lower Rf value, around 0.2-0.3, for the product on TLC is a good starting point).
Product is an oil and does not crystallize - Presence of impurities that inhibit crystallization. - The product is not pure enough. - Inappropriate solvent for crystallization.- Purify the oil by column chromatography first to remove impurities. - Try different crystallization solvents or solvent mixtures. - Use techniques to induce crystallization, such as scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution slowly.
Multiple spots on TLC after purification - Incomplete purification. - Decomposition of the product on the silica gel (for column chromatography). - The chosen TLC solvent system is not providing good separation.- Repeat the purification step. If using column chromatography, consider using a shallower solvent gradient. - Deactivate the silica gel by adding a small amount of triethylamine to the eluent if the compound is suspected to be acid-sensitive. - Screen different TLC solvent systems to find one that gives better separation of your product and impurities.
White precipitate forms during aqueous workup and redissolves in base - The precipitate is likely the intermediate 4-methoxyphthalamic acid.- This is a normal part of the workup. The phthalamic acid is deprotonated by the base and dissolves in the aqueous layer. Ensure thorough extraction to remove it from the organic layer containing your product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

1. Preparation of the Column:

  • Select a glass column of appropriate size.
  • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., hexane or petroleum ether).
  • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.
  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.

3. Elution and Fraction Collection:

  • Start the elution with a low polarity solvent system (e.g., 100% hexane or a high hexane to ethyl acetate ratio like 9:1).
  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A typical gradient could be from 10% to 50% ethyl acetate in hexane. The optimal gradient should be determined by thin-layer chromatography (TLC) beforehand.
  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

4. Solvent Removal:

  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for recrystallization. The choice of solvent is critical and should be determined experimentally on a small scale first.

1. Solvent Selection:

  • Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, chloroform, or mixtures thereof) at room temperature and at their boiling points.
  • An ideal solvent will dissolve the product well when hot but poorly when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

2. Recrystallization Procedure:

  • Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
  • If there are insoluble impurities, perform a hot filtration to remove them.
  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.
  • To maximize crystal yield, cool the flask in an ice bath.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
  • Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Representative Purification Data for Isoindoline-1,3-dione Derivatives

Purification MethodStarting Material PurityMobile Phase / SolventFinal PurityYieldReference
Column ChromatographyCrudePetroleum Ether:Ethyl Acetate (5:1)>95% (by NMR)-[1]
Flash ChromatographyCrude-95-100%-[2]
RecrystallizationAfter ChromatographyEthanol>99%60-80%[2]
RecrystallizationAfter ChromatographyHexane/ChloroformCrystalline solid-

Note: The data presented are for isoindoline-1,3-dione derivatives and should be considered as representative examples. Actual yields and purity for this compound may vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Start Crude this compound Workup Aqueous Workup (Base/Acid Wash) Start->Workup Choice Purity Check (TLC) Workup->Choice Chroma Column Chromatography Choice->Chroma Impurities Present Recryst Recrystallization Choice->Recryst Minor Impurities Chroma->Recryst Further Purification Final_TLC Purity Check (TLC/HPLC) Chroma->Final_TLC Recryst->Final_TLC End Pure this compound Final_TLC->End

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

TroubleshootingPurity Start Low Purity Detected (e.g., by TLC/NMR) Q1 Was Column Chromatography Performed? Start->Q1 A1_Yes Optimize Chromatography Q1->A1_Yes Yes A1_No Perform Column Chromatography Q1->A1_No No Q2 Was Recrystallization Performed? A1_Yes->Q2 Decomposition Consider Product Decomposition on Silica A1_Yes->Decomposition A1_No->Q2 A2_Yes Optimize Recrystallization (Different Solvent/Technique) Q2->A2_Yes Yes A2_No Perform Recrystallization Q2->A2_No No Check Re-analyze Purity A2_Yes->Check A2_No->Check Decomposition->A1_Yes If suspected

References

Technical Support Center: Optimizing Reaction Conditions for 5-Methoxyisoindoline-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the synthesis of 5-Methoxyisoindoline-1,3-dione derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-substituted this compound derivatives?

A1: The most prevalent and straightforward method is the condensation reaction between 4-methoxyphthalic anhydride and a primary amine or a related amino-containing compound.[1][2] This reaction is typically carried out by heating the reactants in a suitable solvent, such as glacial acetic acid or toluene, which facilitates the formation of the imide ring through dehydration.[2][3]

Q2: What are the key parameters to consider when optimizing the reaction yield?

A2: Several factors critically influence the reaction yield. These include the choice of solvent, reaction temperature, reaction time, and the nature of the starting materials (e.g., the reactivity of the primary amine). For instance, polar aprotic solvents can be effective, and in some specialized syntheses, fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to dramatically increase yields.[4][5] Reaction temperatures often range from reflux in solvents like acetic acid (around 118°C) to higher temperatures (150-200°C) for solventless conditions.[1][2]

Q3: Can secondary amines be used in this reaction?

A3: Generally, secondary amines are not suitable for the direct synthesis of isoindoline-1,3-diones from phthalic anhydrides. The reaction mechanism requires the removal of a molecule of water to form the imide ring, which is problematic with secondary amines as they lack the second proton on the nitrogen atom necessary for this dehydration step.

Q4: What are the potential biological activities of this compound derivatives?

A4: Derivatives of isoindoline-1,3-dione, including those with methoxy substitutions, are known to exhibit a wide range of biological activities. They have been investigated for their anti-inflammatory, anticancer, immunomodulatory, and antimicrobial properties.[1][2] Some derivatives function as inhibitors of enzymes like cyclooxygenases (COX) and can modulate the production of inflammatory cytokines such as TNF-α.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor reactivity of the amine: Sterically hindered or electron-deficient amines may react slowly. 3. Decomposition of starting materials or product: Prolonged heating at very high temperatures can lead to degradation. 4. Inappropriate solvent: The chosen solvent may not effectively facilitate the reaction.1. Increase reaction time and/or temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider switching to a higher boiling point solvent if necessary. 2. Use a catalyst: For less reactive amines, adding a catalytic amount of a dehydrating agent or an acid catalyst can be beneficial. 3. Optimize temperature: Determine the optimal temperature that provides a reasonable reaction rate without causing significant degradation. 4. Solvent screening: Test a range of solvents, including glacial acetic acid, toluene, DMF, and for specific cases, fluorinated alcohols.
Formation of Side Products/Impurities 1. Formation of the amic acid intermediate: Incomplete cyclization can leave the ring-opened amic acid as a major impurity. 2. Decomposition products: As mentioned above, excessive heat can cause degradation. 3. Side reactions of functional groups: If the amine contains other reactive functional groups, they may participate in side reactions.1. Ensure complete dehydration: Refluxing in glacial acetic acid or using a Dean-Stark trap with toluene can help drive the reaction to completion by removing water. 2. Purification: The desired product can often be purified from the amic acid by recrystallization or column chromatography. The amic acid is typically more polar. 3. Protecting groups: If the amine has other reactive moieties, consider using appropriate protecting groups.
Difficulty in Product Purification 1. Similar polarity of product and impurities: This can make separation by column chromatography challenging. 2. Product insolubility: The desired product may be poorly soluble in common recrystallization solvents.1. Optimize chromatography conditions: Experiment with different solvent systems for column chromatography. Sometimes a gradient elution is necessary. 2. Recrystallization solvent screening: Test a variety of solvents and solvent mixtures to find a suitable system for recrystallization. Hot filtration can be used to remove insoluble impurities.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data on the synthesis of isoindoline-1,3-dione derivatives under various conditions.

Table 1: Optimization of Solvent and Oxidant for a Related Dimethoxy Derivative Synthesis

EntryOxidantSolventTemperature (°C)Yield (%)
1Mn(OAc)₃MeCN20-25No Product
2Mn(OAc)₃AcOH20-25No Product
3Mn(OAc)₃MeOH20-25No Product
4Mn(OAc)₃TFE20-2514
5Mn(OAc)₃HFIP20-2574
6Mn(acac)₃HFIP20-2555
7CANHFIP20-25No Product
8PhI(OAc)₂HFIP20-2563

Data adapted from a study on a closely related dimethoxy derivative, providing a model for optimization.[4][5]

Table 2: Yields of N-Substituted Isoindoline-1,3-diones with Different Amines

ProductAmine UsedSolventReaction Time (h)Yield (%)Reference
2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dioneEthanolamineToluene3695[4]
N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-acetohydrazideGlacial Acetic Acid567[2]
N-(1,3-dioxoisoindol-2-yl)thiophene-2-carboxamide2-thiophenecarboxylic acid hydrazideGlacial Acetic Acid579[2]
2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione2-(3,4-dimethoxyphenyl)ethylamineSolventless0.25-0.33High[1]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-5-methoxyisoindoline-1,3-dione in Glacial Acetic Acid
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-methoxyphthalic anhydride in a suitable volume of glacial acetic acid.

  • Amine Addition: Add 1.0-1.2 equivalents of the desired primary amine to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.[2][3]

Protocol 2: Solventless Synthesis of N-Alkyl-5-methoxyisoindoline-1,3-dione
  • Mixing Reactants: In a flask, thoroughly mix 1.0 equivalent of 4-methoxyphthalic anhydride with 1.0 equivalent of the desired primary alkylamine.

  • Heating: Heat the mixture to a temperature of 150-200°C for 15-20 minutes. The mixture will melt and then solidify as the product forms.

  • Purification: The resulting solid is the crude product. It can be purified by recrystallization from an appropriate solvent.[1]

Signaling Pathway and Mechanism of Action

Certain this compound derivatives, particularly those analogous to thalidomide, are known to exert their biological effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[8][9][10][11] This modulation leads to the targeted degradation of specific proteins, which in turn affects downstream signaling pathways, such as the one involving Tumor Necrosis Factor-alpha (TNF-α).

G cluster_1 Cytoplasm cluster_2 Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IKZF1 IKZF1 (Transcription Factor) Proteasome Proteasome IKZF1->Proteasome Degradation TNF_gene TNF-α Gene IKZF1->TNF_gene Represses Transcription CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->IKZF1 Recruits Ub Ubiquitin Ub->IKZF1 Ubiquitination IkB IκB IKK->IkB Phosphorylates IkB->Proteasome Degradation NFkB NF-κB DNA DNA NFkB->DNA Translocates & Binds IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB Releases Derivative 5-Methoxyisoindoline- 1,3-dione Derivative Derivative->CRBN Binds to DNA->TNF_gene Transcription TNF TNF-α TNF_gene->TNF Translation & Secretion TNF->TNFR Binds to

Caption: Cereblon-mediated degradation pathway influenced by this compound derivatives.

References

Technical Support Center: 5-Methoxyisoindoline-1,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 5-Methoxyisoindoline-1,3-dione.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and their corresponding solutions.

Q1: Why is my reaction yield of this compound consistently low?

A1: Low yields can stem from several factors, from reagent quality to reaction conditions.

  • Incomplete Reaction: The reaction between 4-methoxyphthalic anhydride and the amine source (e.g., ammonia, urea) may not have gone to completion.

    • Solution: Ensure the reaction is heated to a sufficient temperature (typically >180°C) for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Sublimation of Starting Material: 4-methoxyphthalic anhydride can sublime at high temperatures, reducing the amount available for the reaction.

    • Solution: Use a reflux condenser or an air condenser to minimize sublimation. If sublimation occurs, gently scrape the sublimed material back into the reaction mixture.

  • Impure Reactants: The presence of impurities in the 4-methoxyphthalic anhydride or the amine source can lead to side reactions and lower the yield of the desired product.

    • Solution: Use high-purity starting materials. If necessary, recrystallize the 4-methoxyphthalic anhydride before use.

  • Side Reactions: The formation of 4-methoxyphthalamic acid as a side product can reduce the yield.

    • Solution: Ensure the reaction temperature is high enough to promote the cyclization to the imide.

Q2: My final product is discolored (e.g., yellow or brown). What is the cause and how can I purify it?

A2: Discoloration often indicates the presence of impurities.

  • Cause: Impurities may arise from side reactions or the degradation of starting materials or the product at high temperatures.

  • Purification:

    • Recrystallization: This is a common and effective method for purifying this compound.

      • Recommended Solvents: Ethanol, acetic acid, or a mixture of ethanol and water are often effective for recrystallization.

    • Activated Charcoal: If the discoloration is significant, adding a small amount of activated charcoal to the hot solution during recrystallization can help remove colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.

    • Column Chromatography: For very impure samples, silica gel column chromatography can be used for purification. A solvent system such as ethyl acetate/hexane can be employed.

Q3: I am observing an unexpected peak in my NMR spectrum. What could it be?

A3: An unexpected peak likely corresponds to a side product or unreacted starting material.

  • 4-Methoxyphthalamic Acid: This is a common intermediate and potential side product if the ring-closing dehydration is incomplete. It will show characteristic carboxylic acid and amide proton signals in the 1H NMR spectrum.

    • Solution: Re-subject the product to the reaction conditions (high temperature) to promote cyclization.

  • Unreacted 4-methoxyphthalic anhydride: If the reaction was incomplete, you might see signals corresponding to the starting anhydride.

    • Solution: Ensure sufficient reaction time and temperature.

  • Solvent Residue: Residual solvent from the reaction or purification may be present.

    • Solution: Dry the product under vacuum to remove residual solvents.

Q4: The reaction mixture solidifies during the heating process. Is this normal?

A4: Yes, the reaction mixture can become a thick paste or solidify as the reaction progresses. This is often a sign that the product is forming. Continue heating at the specified temperature to ensure the reaction goes to completion. Occasional stirring or agitation, if possible, can be beneficial.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of isoindoline-1,3-dione derivatives, which can be adapted for this compound.

Starting MaterialAmine SourceSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Phthalic AnhydrideAqueous Ammonia (28%)None (neat)~3001.5 - 295 - 97
Phthalic AnhydrideAmmonium CarbonateNone (neat)~300~2High
Phthalic AnhydridePrimary AminesGlacial Acetic AcidReflux360 - 80
4-Methoxyphthalic AnhydrideUreaNone (neat)180-2001 - 2Moderate to High

Experimental Protocols

Synthesis of this compound from 4-Methoxyphthalic Anhydride and Urea

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 4-Methoxyphthalic anhydride

  • Urea

  • Round-bottom flask

  • Heating mantle or oil bath

  • Air condenser

  • Stirring apparatus (optional)

Procedure:

  • In a clean, dry round-bottom flask, combine 4-methoxyphthalic anhydride and urea in a 1:1.1 molar ratio.

  • Fit the flask with an air condenser to prevent the sublimation of the starting material.

  • Heat the mixture in a heating mantle or oil bath to 180-200°C.

  • Maintain this temperature and continue heating for 1-2 hours. The mixture may become a thick paste or solidify.

  • Allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Mandatory Visualization

Below is a troubleshooting workflow for the synthesis of this compound.

TroubleshootingWorkflow cluster_start Initial Observation cluster_issues Specific Issues cluster_causes_yield Potential Causes for Low Yield cluster_causes_purity Potential Causes for Impurity cluster_causes_peak Potential Causes for Unexpected Peak cluster_solutions Solutions Problem Problem Encountered During Synthesis Low_Yield Low Yield Problem->Low_Yield Impure_Product Impure/Discolored Product Problem->Impure_Product Unexpected_Peak Unexpected Spectroscopic Peak Problem->Unexpected_Peak Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Sublimation Starting Material Sublimation Low_Yield->Sublimation Impure_Reagents_Yield Impure Reagents Low_Yield->Impure_Reagents_Yield Side_Reaction_Yield Side Reactions (e.g., amic acid formation) Low_Yield->Side_Reaction_Yield Degradation Thermal Degradation Impure_Product->Degradation Incomplete_Reaction_Purity Incomplete Reaction Impure_Product->Incomplete_Reaction_Purity Amic_Acid 4-Methoxyphthalamic Acid Unexpected_Peak->Amic_Acid Unreacted_SM Unreacted Starting Material Unexpected_Peak->Unreacted_SM Solvent_Residue Residual Solvent Unexpected_Peak->Solvent_Residue Optimize_Conditions Increase Temperature/Time Monitor with TLC Incomplete_Reaction->Optimize_Conditions Use_Condenser Use Reflux/Air Condenser Sublimation->Use_Condenser Purify_Reagents Use High Purity Reagents Impure_Reagents_Yield->Purify_Reagents Promote_Cyclization Ensure Sufficiently High Temperature Side_Reaction_Yield->Promote_Cyclization Recrystallize Recrystallize Product (Ethanol, Acetic Acid) Degradation->Recrystallize Incomplete_Reaction_Purity->Recrystallize Column_Chromatography Column Chromatography Incomplete_Reaction_Purity->Column_Chromatography Amic_Acid->Promote_Cyclization Unreacted_SM->Optimize_Conditions Dry_Product Dry Under Vacuum Solvent_Residue->Dry_Product Charcoal Use Activated Charcoal Recrystallize->Charcoal

Caption: Troubleshooting workflow for this compound synthesis.

How to avoid impurities in 5-Methoxyisoindoline-1,3-dione reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methoxyisoindoline-1,3-dione. Our aim is to help you minimize impurities and optimize your reaction outcomes.

Troubleshooting Guide

Encountering impurities or low yields is a common challenge in organic synthesis. This guide will help you identify and resolve frequent issues encountered during the synthesis of this compound.

Common Problems and Solutions

ProblemPotential CauseRecommended Solution
Low Product Yield Incomplete Reaction: Insufficient reaction time or temperature can lead to a low conversion of starting materials.Ensure the reaction is heated at the appropriate temperature for the recommended duration. For the reaction of 4-methoxyphthalic anhydride with an amine source, refluxing in glacial acetic acid is a common practice. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Suboptimal Starting Materials: The purity of your starting materials, such as 4-methoxyphthalic anhydride and the amine source, is crucial.Use high-purity, dry reagents. If using 4-methoxyphthalic acid, consider converting it to the anhydride first by heating, as this can improve the yield.
Product Loss During Workup: The product can be lost during extraction and purification steps.Optimize your extraction and recrystallization procedures. Ensure the pH is appropriate during aqueous washes to minimize the solubility of the product.
Presence of Impurities Unreacted 4-Methoxyphthalic Anhydride: This is a common impurity if the reaction does not go to completion.The crude product can be washed with a dilute solution of sodium bicarbonate or potassium carbonate to remove unreacted anhydride.
Formation of 4-Methoxyphthalamic Acid: Incomplete cyclization of the intermediate amide leads to the formation of this impurity.Ensure adequate heating and reaction time to promote the dehydration and ring-closure to the imide.
Hydrolysis of 4-Methoxyphthalic Anhydride: The presence of water in the reaction mixture can lead to the formation of 4-methoxyphthalic acid.Use anhydrous solvents and reagents. Store starting materials in a desiccator.
Formation of Side Products: Other impurities, such as those arising from demethylation of the methoxy group under harsh acidic or basic conditions, can occur.Use milder reaction conditions where possible. Avoid excessively high temperatures or prolonged exposure to strong acids or bases.
Product is Difficult to Purify Co-eluting Impurities: Some impurities may have similar polarity to the desired product, making separation by column chromatography challenging.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system can also be an effective purification method.
Oily or Tarry Product: This may indicate the presence of multiple impurities or residual solvent.Try triturating the crude product with a non-polar solvent like hexane to induce crystallization and remove non-polar impurities. Ensure all solvent is removed under vacuum after purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and efficient method is the condensation of 4-methoxyphthalic anhydride with a suitable nitrogen source, such as ammonia or urea, often in a solvent like glacial acetic acid with heating.

Q2: I see an impurity with a lower Rf value than my product on the TLC plate. What could it be?

An impurity with a lower Rf value is more polar than your product. This is likely to be the intermediate, 4-methoxyphthalamic acid, or the hydrolysis product, 4-methoxyphthalic acid. To resolve this, ensure your reaction goes to completion with adequate heating and that your workup procedure is performed under anhydrous conditions.

Q3: My final product has a yellowish tint. Is this normal?

While the pure product is typically a white or off-white solid, a yellowish tint can indicate the presence of impurities. Purification by recrystallization or column chromatography should yield a purer, less colored product.

Q4: Can I use 4-methoxyphthalic acid directly for the synthesis?

While it is possible to use 4-methoxyphthalic acid, the reaction is generally less efficient than using 4-methoxyphthalic anhydride. The reaction with the acid requires an additional dehydration step to form the imide ring. For better results, it is recommended to first convert the diacid to the anhydride.

Q5: What are the best purification techniques for this compound?

The most effective purification methods are recrystallization and column chromatography. For recrystallization, solvents such as ethanol or a mixture of ethyl acetate and hexane can be effective. For column chromatography, a silica gel stationary phase with a mobile phase consisting of a mixture of ethyl acetate and hexane is commonly used.

Experimental Protocols

Below is a general experimental protocol for the synthesis of this compound.

Synthesis of this compound from 4-Methoxyphthalic Anhydride and Urea

Materials:

  • 4-Methoxyphthalic anhydride

  • Urea

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-methoxyphthalic anhydride (1 molar equivalent) and urea (1.1 molar equivalents).

  • Add glacial acetic acid to the flask to act as a solvent.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete (disappearance of the starting anhydride), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane).

Table 1: Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionExpected Outcome
Reactant Ratio 1:1.1 (Anhydride:Urea)Ensures complete consumption of the anhydride.
Solvent Glacial Acetic AcidFacilitates the reaction and dehydration.
Temperature RefluxPromotes efficient imide formation.
Reaction Time 2-4 hoursTypically sufficient for reaction completion.
Purification Recrystallization/ChromatographyHigh purity (>95%) product.
Typical Yield 70-90%Good to excellent yield of the desired product.

Visualizations

The following diagrams illustrate the key processes in the synthesis and troubleshooting of this compound.

G cluster_synthesis Synthesis Pathway cluster_side_reactions Potential Side Reactions A 4-Methoxyphthalic Anhydride C 4-Methoxyphthalamic Acid (Intermediate) A->C + Amine B Amine Source (e.g., Urea/Ammonia) B->C D This compound (Product) C->D Heat (Dehydration) E 4-Methoxyphthalic Anhydride F 4-Methoxyphthalic Acid (Hydrolysis Impurity) E->F + H2O

Caption: Reaction pathway for the synthesis of this compound and a common side reaction.

G Start Problem Identified (e.g., Low Yield, Impurities) CheckReagents Verify Reagent Purity and Dryness Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time) CheckReagents->CheckConditions Reagents OK PureReagents Use High-Purity, Anhydrous Reagents CheckReagents->PureReagents Impure/Wet CheckWorkup Examine Workup & Purification CheckConditions->CheckWorkup Conditions Optimal OptimizeConditions Optimize Temperature and Reaction Time CheckConditions->OptimizeConditions Suboptimal RefinePurification Refine Purification Protocol (e.g., Recrystallization, Chromatography) CheckWorkup->RefinePurification Inefficient End Problem Resolved CheckWorkup->End Workup Optimal PureReagents->CheckConditions OptimizeConditions->CheckWorkup RefinePurification->End

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Technical Support Center: Synthesis of 5-Methoxyisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the synthesis and scale-up of 5-Methoxyisoindoline-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting material is 4-methoxyphthalic anhydride, which is reacted with a nitrogen source. Alternatively, 4-methoxyphthalic acid can be used, though it may first be converted to the anhydride in situ or in a separate step. Common nitrogen sources include urea and ammonia.[1][2]

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can arise from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure sufficient reaction time and temperature. For melt synthesis with urea, it is crucial to heat until the reaction mass solidifies.

  • Suboptimal Reagents: Using 4-methoxyphthalic acid directly can be less efficient than using 4-methoxyphthalic anhydride.[3]

  • Sublimation of Starting Material: Phthalic anhydrides can sublime at high temperatures. Using an air condenser and ensuring sublimed material is returned to the reaction mixture can mitigate this.[1]

  • Improper Workup and Purification: Product can be lost during purification steps. Care should be taken during filtration and washing.

Q3: The reaction seems to stall or not go to completion. What can I do?

  • Temperature Control: For reactions involving the fusion of 4-methoxyphthalic anhydride and a nitrogen source, ensure the temperature is high enough to maintain a homogeneous melt. A temperature of around 300°C is reported for the synthesis of unsubstituted phthalimide from phthalic anhydride and aqueous ammonia.[1] When using urea, heating until the mixture solidifies indicates completion.

  • Catalyst/Solvent: Glacial acetic acid can be used as a solvent and catalyst, facilitating the cyclization of the intermediate phthalamic acid.[3][4]

  • Mixing: On a larger scale, ensure efficient stirring to maintain a homogeneous reaction mixture. Occasional shaking is advised for flask reactions to prevent reactants from subliming and sticking to the sides.[1]

Q4: My final product is discolored or impure. How can I effectively purify this compound?

Effective purification is critical for obtaining a high-purity product. Common methods include:

  • Washing: The crude product can be washed with water to remove unreacted urea or ammonium salts. A wash with a dilute sodium or potassium carbonate solution can remove any unreacted 4-methoxyphthalic acid.[3]

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying phthalimides.[4]

Q5: I am observing the formation of byproducts. What are they and how can I minimize them?

The primary byproduct is the intermediate 4-methoxyphthalamic acid. Its presence indicates an incomplete cyclization reaction. To minimize its formation, ensure adequate heating and reaction time to drive the dehydration and ring-closing step.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reactionIncrease reaction time and/or temperature. Ensure the reaction mixture is homogeneous.
Product loss during workupOptimize filtration and washing procedures. Avoid using an excessive amount of solvent during recrystallization.
Sublimation of starting materialUse an air condenser and periodically reintroduce sublimed material into the reaction mixture.
Reaction Stalls Insufficient temperatureGradually increase the temperature. For melt synthesis, ensure the mixture is in a state of quiet fusion.[1]
Poor mixingEnsure efficient stirring, especially on a larger scale.
Incomplete cyclization of intermediateConsider using glacial acetic acid as a solvent and catalyst to facilitate ring closure.[3]
Product Impurity Presence of unreacted starting materialsWash the crude product with a dilute base (e.g., 10% potassium carbonate solution) to remove acidic starting materials, followed by a water wash.[3]
Presence of byproductsRecrystallize the crude product from a suitable solvent like ethanol.
Product Discoloration Thermal decompositionAvoid excessive heating for prolonged periods. Monitor the reaction closely.
Impurities in starting materialsEnsure the purity of 4-methoxyphthalic anhydride and the nitrogen source before starting the reaction.

Experimental Protocols

Synthesis of this compound from 4-Methoxyphthalic Anhydride and Urea

This protocol is adapted from the synthesis of unsubstituted phthalimide.

  • Mixing: In a fume hood, thoroughly mix 4-methoxyphthalic anhydride and urea in a 2:1 molar ratio in a mortar and pestle.

  • Heating: Transfer the powder mixture to a round-bottom flask equipped with an air condenser. Heat the flask using an oil bath or heating mantle.

  • Reaction: The solid mixture will begin to melt. Continue heating until the mass suddenly solidifies and puffs up, indicating the completion of the reaction.

  • Cooling and Quenching: Allow the reaction flask to cool to room temperature. Add water to the flask to break up the solid mass and dissolve any unreacted urea.

  • Isolation: Collect the solid product by vacuum filtration and wash it with water.

  • Purification: The crude product can be further purified by recrystallization from ethanol.

Synthesis of this compound from 4-Methoxyphthalic Anhydride and Aqueous Ammonia

This protocol is adapted from a procedure for unsubstituted phthalimide.[1]

  • Mixing: In a large Pyrex round-bottom flask, combine 4-methoxyphthalic anhydride and 28% aqueous ammonia. Use a molar excess of ammonia.

  • Heating: Fit the flask with a wide-bore air condenser and slowly heat the mixture with a heating mantle.

  • Dehydration and Fusion: Continue heating to drive off the water. The temperature of the reaction mixture should eventually reach approximately 300°C, at which point it should be a homogeneous melt. This process can take 1.5 to 2 hours.

  • Cooling and Solidification: Carefully pour the hot reaction mixture into a heat-resistant container and allow it to cool and solidify.

  • Purification: The resulting product is typically of high purity. For further purification, it can be ground and boiled with water, or recrystallized from a suitable solvent.

Data Presentation

Parameter Method A: Urea Fusion Method B: Aqueous Ammonia Reference
Starting Materials 4-Methoxyphthalic Anhydride, Urea4-Methoxyphthalic Anhydride, 28% Aq. Ammonia,[1]
Molar Ratio (Anhydride:N-source) 2:11:1.9 (approx.),[1]
Solvent None (Melt)Water (initially),[1]
Reaction Temperature Melt, then solidifies~300°C,[1]
Reaction Time Until solidification1.5 - 2 hours,[1]
Typical Yield High95-97% (for unsubstituted),[1]
Purification Water wash, Recrystallization from EthanolOptional: Boil with water,[1]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Purification start Start mix Mix Reactants: 4-Methoxyphthalic Anhydride + Nitrogen Source (Urea/Ammonia) start->mix heat Heat Mixture (with stirring/shaking) mix->heat react Reaction Proceeds (Melt/Fusion) heat->react complete Reaction Completion (Solidification/Time) react->complete cool Cool to Room Temp. complete->cool quench Quench with Water cool->quench filtrate Filter Crude Product quench->filtrate wash Wash Solid filtrate->wash purify Recrystallize wash->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield No impure_product Impure Product? start->impure_product Yes incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes product_loss Product Loss during Workup? low_yield->product_loss No unreacted_sm Unreacted Starting Material? impure_product->unreacted_sm Yes discoloration Discoloration? impure_product->discoloration No increase_time_temp Increase reaction time/temp. Use glacial acetic acid. incomplete_rxn->increase_time_temp Yes optimize_workup Optimize filtration/washing. Minimize recrystallization solvent. product_loss->optimize_workup Yes wash_crude Wash with dilute base (e.g., K2CO3) and water. unreacted_sm->wash_crude Yes recrystallize Recrystallize from a suitable solvent (e.g., ethanol). unreacted_sm->recrystallize No check_temp Avoid excessive heat. Check purity of starting materials. discoloration->check_temp Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Common pitfalls in the characterization of isoindoline-1,3-diones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and characterization of isoindoline-1,3-diones (also known as phthalimides).

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experimental work, offering potential causes and solutions in a direct question-and-answer format.

Synthesis & Purification

Question 1: My synthesis of an N-substituted isoindoline-1,3-dione from phthalic anhydride and a primary amine is resulting in a very low yield. What are the common causes and how can I improve it?

Answer: Low yields in this condensation reaction are a frequent issue. The primary culprits are often incomplete reaction, side reactions, or suboptimal reaction conditions.

  • Incomplete Reaction: The formation of the imide ring from phthalic anhydride and a primary amine is a dehydration reaction that requires sufficient temperature and time to go to completion.[1][2] Ensure you are refluxing the reaction mixture, typically in a solvent like glacial acetic acid, for an adequate duration (several hours).[3][4][5] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.[5][6]

  • Formation of Amic Acid Intermediate: A common pitfall is the isolation of the monoacylation product, a phthalamic acid derivative, instead of the cyclized imide.[2] This occurs if the reaction is not heated sufficiently to drive the dehydration and ring closure.[2] If you isolate a product that is soluble in basic aqueous solutions, it is likely the amic acid. To favor the imide, ensure you are heating the reaction to reflux.[2]

  • Sub-optimal Reagents and Solvents: Ensure your reagents are pure and the solvent is anhydrous, as water can hinder the dehydration process. Glacial acetic acid is a common and effective solvent as it acts as both a solvent and a catalyst.[3][4][5]

  • Purification Losses: Significant loss of product can occur during workup and purification. The product often precipitates upon cooling the reaction mixture or pouring it into ice water.[3][5] Washing the precipitate should be done with cold solvents to minimize dissolution. If column chromatography is used, careful selection of the eluent system is necessary to ensure good separation without excessive product loss.[6][7]

Question 2: I am attempting a Gabriel synthesis to produce a primary amine, but the N-alkylation of potassium phthalimide is failing or giving a poor yield. What could be wrong?

Answer: The Gabriel synthesis is a robust method for preparing primary amines but is sensitive to the substrate and reaction conditions.[8][9]

  • Substrate Limitations (Steric Hindrance): The core of the Gabriel synthesis is an SN2 reaction.[8][10] This reaction works best with methyl and unhindered primary alkyl halides.[10] It is known to fail or give very low yields with secondary alkyl halides due to steric hindrance, which favors elimination (E2) side reactions.[9][10] Tertiary, vinyl, or aryl halides are unsuitable for this reaction.[10]

  • Leaving Group: Ensure you are using a good leaving group on your alkyl substrate. Bromides and iodides are generally effective, as are sulfonates like tosylates (OTs) or mesylates (OMs).[10]

  • Deprotonation of Phthalimide: The first step is the deprotonation of phthalimide to form the nucleophilic phthalimide anion.[8][10] Use a strong enough base, like potassium hydroxide (KOH), and ensure the reaction is complete before adding the alkyl halide.[8][10]

  • Solvent Choice: A polar aprotic solvent, such as DMF (dimethylformamide), is typically used to facilitate the SN2 reaction.[8]

Question 3: My final product is an oily residue or a gooey solid that is difficult to crystallize. What are some effective purification strategies?

Answer: Obtaining a pure, crystalline product can be challenging. If direct crystallization fails, a combination of techniques may be necessary.

  • Column Chromatography: This is a very effective method for purifying isoindoline-1,3-dione derivatives.[6][7] Silica gel is the standard stationary phase. The mobile phase is typically a mixture of a non-polar solvent (like n-hexane) and a more polar solvent (like ethyl acetate).[7] The polarity of the eluent should be optimized using TLC to achieve good separation of your product from impurities.

  • Recrystallization: If your product has some crystalline nature, recrystallization can be very effective. Common solvents for recrystallization include ethanol, or mixtures like dichloromethane/n-hexane.[5][7] The key is to find a solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Washing: After precipitation from the reaction mixture, washing the crude solid with cold water and/or a cold organic solvent can remove many impurities.[3]

Spectroscopic Characterization

Question 4: What are the key spectroscopic features I should look for to confirm the successful synthesis of an N-substituted isoindoline-1,3-dione?

Answer: Confirmation of the isoindoline-1,3-dione structure relies on identifying characteristic signals in FT-IR, 1H NMR, and 13C NMR spectra.

  • FT-IR Spectroscopy: The most prominent feature is the presence of two carbonyl (C=O) stretching bands characteristic of an imide.

    • Asymmetric C=O Stretch: Typically appears in the range of 1790-1760 cm-1.[6][7][11]

    • Symmetric C=O Stretch: Usually found in the range of 1720-1670 cm-1.[3][6][7] The absence of a broad O-H stretch (from the amic acid intermediate) and the N-H stretch (from unsubstituted phthalimide) is also a good indicator of success.

  • 1H NMR Spectroscopy:

    • Aromatic Protons: The protons on the phthalimide core typically appear as a multiplet or two distinct multiplets in the aromatic region (δ 7.5-8.0 ppm).[3][4]

    • N-Substituent Protons: The signals corresponding to the protons on the N-substituent will be present, and their chemical shifts and splitting patterns will be indicative of the structure. For example, the α-protons (next to the nitrogen) will be deshielded.

  • 13C NMR Spectroscopy:

    • Carbonyl Carbons: Look for two signals in the downfield region (δ 165-180 ppm) corresponding to the imide carbonyl carbons.[4][7]

    • Aromatic Carbons: Signals for the carbons of the phthalimide benzene ring will be present in the aromatic region (δ 120-140 ppm).[4]

Question 5: My 1H NMR spectrum shows unexpected peaks. What are the likely impurities?

Answer: Extraneous peaks in your 1H NMR spectrum often point to starting materials or side products.

  • Unreacted Amine: If you see signals corresponding to your starting primary amine, the reaction was incomplete.

  • Phthalamic Acid: The presence of the amic acid intermediate will result in a broader spectrum, potentially with a carboxylic acid proton signal (very downfield, >10 ppm) and an amide N-H proton.

  • Solvent Residue: Residual high-boiling point solvents like glacial acetic acid (singlet around δ 2.1 ppm) or DMF can be present.

  • Water: A broad singlet, typically between δ 1.5-4.5 ppm depending on the solvent and concentration, indicates the presence of water.

Quantitative Data Summary

The following table summarizes typical characterization data for representative isoindoline-1,3-dione derivatives reported in the literature. This data can serve as a reference for comparison.

Compound NameStructureMelting Point (°C)Key 1H NMR Signals (δ, ppm)Key FT-IR Bands (cm-1)
2-(m-tolyl)isoindoline-1,3-dione N-substituted with a methylphenyl group-2.43 (s, 3H, CH3), 7.21-7.42 (m, 4H, Ar-H), 8.15-8.77 (m, 3H, Ar-H)[4]Not specified
2-(o-tolyl)isoindoline-1,3-dione N-substituted with a methylphenyl group-2.20 (s, 3H, CH3), 7.20-7.43 (m, 4H, Ar-H), 8.16-8.77 (m, 3H, Ar-H)[4]Not specified
2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione N-substituted with a hydroxyethyl group845.90 (m, 2H), 3.70 (m, 3H), 3.12 (m, 2H), 2.60 (dm, 2H), 2.36 (s, OH), 2.24 (dm, 2H)[7]3506 (OH), 1767 (C=O asym), 1671 (C=O sym)[7]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl Isoindoline-1,3-diones

This protocol is a generalized procedure based on the condensation of phthalic anhydride with an aromatic amine.[4]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and the desired primary aromatic amine (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 10-15 mL per gram of phthalic anhydride).

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress using TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of crushed ice with stirring.

  • Isolation: The solid product will precipitate. Isolate the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove residual acetic acid, followed by a cold, non-polar solvent (like hexane) to remove non-polar impurities.

  • Drying & Purification: Dry the solid product. If necessary, further purify by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[6][7]

Protocol 2: Standard Characterization Workflow
  • Melting Point: Determine the melting point of the purified product. A sharp melting point is an indicator of purity.

  • FT-IR Spectroscopy: Acquire an FT-IR spectrum of the solid product (e.g., using a KBr pellet). Confirm the presence of the characteristic asymmetric and symmetric imide C=O stretching bands.[6]

  • NMR Spectroscopy: Dissolve a small sample of the product in a deuterated solvent (e.g., CDCl3 or DMSO-d6).[4][12] Acquire 1H and 13C NMR spectra. Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

  • Mass Spectrometry: Obtain a mass spectrum (e.g., using ESI or EI) to determine the molecular weight of the compound and confirm its molecular formula.[7][13]

Visualizations

Experimental & Characterization Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reagents Phthalic Anhydride + Primary Amine reaction Reflux in Glacial Acetic Acid reagents->reaction workup Precipitation in Ice Water reaction->workup filtration Filtration & Washing workup->filtration crude Crude Product filtration->crude purify Purification Method crude->purify recrystal Recrystallization purify->recrystal If solid col_chrom Column Chromatography purify->col_chrom If oil/impure pure_prod Pure Product recrystal->pure_prod col_chrom->pure_prod ftir FT-IR pure_prod->ftir nmr NMR (1H, 13C) pure_prod->nmr ms Mass Spec pure_prod->ms mp Melting Point pure_prod->mp

Caption: General workflow for synthesis, purification, and characterization of isoindoline-1,3-diones.

Reaction Pathway: Imide vs. Amic Acid Formation

G PA Phthalic Anhydride AmicAcid Amic Acid Intermediate PA->AmicAcid RoomTemp Room Temp Amine R-NH2 (Primary Amine) Amine->AmicAcid Imide Isoindoline-1,3-dione (Desired Product) AmicAcid->Imide Heat SideProduct Side Product (Incomplete Reaction) AmicAcid->SideProduct No Heat Heat Heat (-H2O)

Caption: Reaction conditions determine the formation of the desired imide versus the amic acid side product.

Troubleshooting Flowchart for Low Yield Synthesis

G start Low Yield in Synthesis q1 Was the reaction heated to reflux? start->q1 a1_no Incomplete dehydration. Isolating amic acid. SOLUTION: Heat reaction to reflux. q1->a1_no No q2 Was the reaction time sufficient? q1->q2 Yes end Yield should improve. a1_no->end a2_no Incomplete conversion. SOLUTION: Increase reaction time, monitor by TLC. q2->a2_no No q3 Is the starting amine primary and unhindered? q2->q3 Yes a2_no->end a3_no Steric hindrance is an issue, especially for Gabriel synth. SOLUTION: Use primary, unhindered amines. q3->a3_no No q3->end Yes a3_no->end

References

Enhancing the stability of 5-Methoxyisoindoline-1,3-dione for storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the storage stability of 5-Methoxyisoindoline-1,3-dione. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] One supplier specifically recommends storing it sealed in a dry, room temperature environment.[4] To minimize degradation, it is crucial to protect the compound from moisture, excessive heat, and light.

Q2: What types of chemical degradation is this compound susceptible to?

Based on the chemical structure, the primary potential degradation pathways are:

  • Hydrolysis: The phthalimide ring is susceptible to cleavage by water, which can be catalyzed by acidic or basic conditions. This would open the five-membered ring to form a phthalamic acid derivative.

  • Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to degradation. It is a common practice to test new chemical entities for photostability.[5]

  • Oxidation: The compound should not be stored with strong oxidizing agents, as this can lead to decomposition.[1][2]

Q3: How can I tell if my sample of this compound has degraded?

Degradation may be indicated by:

  • A change in physical appearance, such as discoloration (e.g., yellowing).[6]

  • The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC).

  • Changes in spectroscopic data (e.g., new signals in NMR or IR spectra).

  • Poor performance or unexpected side products in chemical reactions.

Q4: Is it necessary to store this compound under an inert atmosphere?

While not always mandatory, storage under an inert atmosphere (e.g., argon or nitrogen) is a good practice to minimize the risk of oxidative degradation, especially for long-term storage or if the compound is of very high purity.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Discoloration of the solid compound (e.g., turning yellow) Photodegradation: Exposure to ambient or UV light.Store the compound in an amber or opaque vial to protect it from light.[6]
Oxidation: Slow reaction with atmospheric oxygen.Purge the container with an inert gas like argon or nitrogen before sealing for long-term storage.
Inconsistent or poor results in experiments Hydrolysis: The compound has absorbed moisture, leading to the formation of the corresponding phthalamic acid.Dry the compound under vacuum before use. Ensure all solvents and reagents used in your experiment are anhydrous.
Impurity: The starting material may not be pure.Re-purify the compound by recrystallization or chromatography. Confirm purity by analytical methods like HPLC or NMR.
Appearance of a new, more polar spot on a TLC plate Hydrolysis: The degradation product, a carboxylic acid, is typically more polar than the parent imide.Confirm the presence of a carboxylic acid by IR spectroscopy (broad O-H stretch). Use the material immediately after opening or re-purify if necessary.
Low assay value by HPLC Significant Degradation: The compound has degraded due to improper storage over time.Discard the old stock and use a fresh, unopened sample. Review and improve your storage procedures based on the recommendations in this guide.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general method and may require optimization for your specific equipment and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for better peak shape) is a good starting point. For example, start with 95% water and increase to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute as necessary.

Protocol 2: Forced Degradation Study (Stress Testing)

To understand the stability of the compound, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate decomposition.

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in an appropriate solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 8 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.[7]

    • Thermal Degradation: Store the solid compound at 60°C for 48 hours.[6]

    • Photodegradation: Expose the solid compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5]

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by the developed HPLC method to observe the formation of degradation products and the loss of the parent compound.

Data Presentation

The results of a stability study should be presented in a clear and organized manner. The following tables are examples of how to present such data.

Table 1: Stability of this compound Under Different Storage Conditions (Example Data)

ConditionTime (Months)Assay (%)Appearance
25°C / 60% RH 099.8White powder
399.5White powder
699.1White powder
40°C / 75% RH 099.8White powder
398.2Off-white powder
696.5Slightly yellow powder
Light Exposure 099.8White powder
(ICH Q1B)-97.0Yellowish powder

Table 2: Forced Degradation Study Results (Example Data)

Stress Condition% DegradationNumber of Degradants
1N HCl, 60°C, 24h 15.21
1N NaOH, RT, 8h 85.71
3% H₂O₂, RT, 24h 8.52
Heat (60°C), 48h 2.11
Light (ICH Q1B) 5.43

Visualizations

degradation_pathway A This compound B Hydrolysis (H₂O, H⁺ or OH⁻) A->B C 4-Methoxy-2-carbamoylbenzoic acid (Degradation Product) B->C

Caption: Probable hydrolytic degradation pathway of this compound.

experimental_workflow cluster_start Preparation cluster_stress Stress Testing cluster_analysis Analysis Start Receive/Synthesize This compound Hydrolysis Acid/Base Hydrolysis Start->Hydrolysis Oxidation Oxidative Stress (H₂O₂) Start->Oxidation Thermal Thermal Stress (Heat) Start->Thermal Photo Photostability (Light) Start->Photo HPLC HPLC Analysis (Purity & Degradants) Hydrolysis->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS (Identify Degradants) HPLC->LCMS Report Summarize Data & Conclude Stability LCMS->Report

Caption: General experimental workflow for stability assessment.

References

Catalyst selection for optimizing 5-Methoxyisoindoline-1,3-dione reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reactions involving 5-Methoxyisoindoline-1,3-dione. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and subsequent functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing N-substituted 5-Methoxyisoindoline-1,3-diones?

A1: The most common methods include:

  • Condensation with Primary Amines: This is a straightforward approach involving the reaction of 4-methoxyphthalic anhydride with a primary amine, typically at elevated temperatures in a solvent like glacial acetic acid. This method is often high-yielding and does not require a catalyst.[1]

  • Palladium-Catalyzed Carbonylative Cyclization: This one-step method utilizes an o-halobenzoate with a methoxy substituent, a primary amine, and a palladium catalyst under a carbon monoxide atmosphere. This approach is advantageous for its tolerance of various functional groups.

  • Oxidative Coupling Reactions: For the synthesis of specific derivatives, such as O-aryl compounds, oxidative coupling using an oxidant like manganese(III) acetate can be employed.[2]

Q2: I am experiencing low yields in my condensation reaction between 4-methoxyphthalic anhydride and a primary amine. What are the likely causes and how can I improve the yield?

A2: Low yields in this reaction can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate solvent, such as glacial acetic acid, and refluxing for a sufficient amount of time (typically 3-5 hours).[1][3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

  • Purity of Reactants: Impurities in either the 4-methoxyphthalic anhydride or the primary amine can lead to side reactions and lower yields. Ensure your starting materials are of high purity.

  • Substrate Reactivity: Sterically hindered or electronically deactivated amines may react more slowly. In such cases, extending the reaction time or increasing the temperature might be necessary.

  • Work-up Procedure: Product loss can occur during the work-up. The product typically precipitates upon cooling and dilution with water. Ensure complete precipitation and careful filtration to collect the product.[1]

Q3: Are there any common side products to be aware of during the synthesis of N-substituted 5-Methoxyisoindoline-1,3-diones?

A3: A potential side product, especially if the reaction is not heated sufficiently or for an adequate duration, is the mono-acylation product, a substituted benzoic acid amide. This results from the amine reacting with the anhydride without the subsequent cyclization and dehydration. Ensuring the reaction goes to completion at a sufficiently high temperature (e.g., reflux in acetic acid) will minimize the formation of this intermediate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation in Oxidative Coupling Inefficient Oxidant/Catalyst The choice of oxidant is critical. For the synthesis of O-aryl derivatives, Mn(OAc)₃ has been shown to be more effective than Mn(acac)₃, PhI(OAc)₂, or CAN.[2]
Inappropriate Solvent Solvent polarity can significantly impact the reaction. In oxidative coupling reactions, polar aprotic solvents like acetonitrile or polar protic solvents like acetic acid and methanol may not be effective. Fluorinated alcohols, such as hexafluoroisopropanol (HFIP), have been shown to dramatically improve yields.[2]
Reaction Stalls in Palladium-Catalyzed Cyclization Catalyst Deactivation Ensure anhydrous and anaerobic conditions to prevent catalyst deactivation. The choice of phosphine ligand is also crucial; screen different ligands to find the optimal one for your specific substrate.
Incorrect Palladium to Ligand Ratio The ratio of the palladium catalyst to the phosphine ligand can affect the reaction outcome. A 1:2 ratio of palladium to ligand has been found to be effective in some cases.
Formation of Multiple Products Side Reactions As mentioned in the FAQs, incomplete cyclization can lead to amide byproducts in condensation reactions. Ensure complete reaction. In catalytic reactions, side products can arise from undesired cross-coupling. Optimize reaction conditions (temperature, time, catalyst loading) to favor the desired product.
Difficulty in Product Purification Contamination with Starting Materials Monitor the reaction by TLC to ensure all starting material is consumed. If not, adjust reaction time or temperature accordingly.
Product Oiling Out Instead of Precipitating During work-up, if the product "oils out," try adding a different co-solvent or scratching the inside of the flask to induce crystallization. Seeding with a small crystal of the pure product can also be effective.

Catalyst Performance Data

The following table summarizes the performance of different oxidants in the synthesis of a methoxy-substituted isoindoline-1,3-dione derivative via oxidative coupling. While this data is for a closely related compound, it provides valuable insights for catalyst selection in similar reactions involving this compound.

Oxidant Solvent Yield (%) Reference
Mn(OAc)₃MeCNn.d.[2]
Mn(OAc)₃AcOHn.d.[2]
Mn(OAc)₃MeOHn.d.[2]
Mn(OAc)₃TFE14[2]
Mn(OAc)₃ HFIP 74 (NMR), 71 (isolated) [2]
Mn(acac)₃HFIPLower than Mn(OAc)₃[2]
PhI(OAc)₂HFIPLower than Mn(OAc)₃[2]
CANHFIPn.d.[2]

n.d. = not detected

Experimental Protocols

Method 1: General Procedure for the Synthesis of N-substituted 5-Methoxyisoindoline-1,3-diones via Condensation

This protocol is a general method adapted from the synthesis of various isoindoline-1,3-dione derivatives.[1]

Materials:

  • 4-Methoxyphthalic anhydride (1.0 eq)

  • Primary amine (1.0 eq)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-methoxyphthalic anhydride and the primary amine in glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure N-substituted this compound.

Method 2: Optimized Protocol for Oxidative C-O Coupling

This protocol is based on the synthesis of 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione and can be adapted for similar reactions.[2]

Materials:

  • Aromatic substrate (e.g., a methoxyphenol) (0.5 mmol, 1.0 eq)

  • N-Hydroxy-5-methoxyisoindoline-1,3-dione (1.0 mmol, 2.0 eq)

  • Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O) (2.0 mmol, 4.0 eq)

  • Hexafluoroisopropanol (HFIP) (5 mL)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Dissolve the aromatic substrate and N-hydroxy-5-methoxyisoindoline-1,3-dione in HFIP in a round-bottom flask.

  • Add Mn(OAc)₃·2H₂O in small portions to the solution.

  • Stir the mixture at 20–25 °C for 1 hour.

  • Dilute the reaction mixture with EtOAc.

  • Filter the resulting precipitate through a celite plug.

  • Wash the filtrate with water. Extract the aqueous phase with EtOAc.

  • Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualized Workflows and Logic

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification start Combine Reactants (4-Methoxyphthalic Anhydride + Amine) solvent Add Glacial Acetic Acid start->solvent reflux Heat to Reflux (3-5 hours) solvent->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice-Water cool->precipitate filtrate Vacuum Filtration precipitate->filtrate recrystallize Recrystallize filtrate->recrystallize product Pure Product recrystallize->product

Caption: General workflow for the synthesis of N-substituted 5-Methoxyisoindoline-1,3-diones.

troubleshooting_logic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes impure_reactants Impure Reactants? start->impure_reactants Yes workup_loss Product Loss during Work-up? start->workup_loss Yes solution1 Increase Reflux Time/ Monitor by TLC incomplete_rxn->solution1 solution2 Purify Starting Materials impure_reactants->solution2 solution3 Optimize Precipitation & Filtration workup_loss->solution3

Caption: Troubleshooting logic for low yield in condensation reactions.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 5-Methoxyisoindoline-1,3-dione and Other Phthalimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalimide scaffold, a bicyclic aromatic structure, is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. From the notorious history of thalidomide to the development of life-saving immunomodulatory drugs (IMiDs) and novel anticancer agents, the therapeutic potential of this structural motif continues to be an area of intense research. This guide provides a comparative overview of the bioactivity of phthalimide derivatives, with a particular focus on placing 5-Methoxyisoindoline-1,3-dione within this broader context. While specific experimental data for this compound is limited in publicly available literature, this guide will draw comparisons with other well-researched phthalimide derivatives to highlight key structure-activity relationships and therapeutic mechanisms.

Anticancer Activity of Phthalimide Derivatives

Phthalimide derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. The substitution pattern on the phthalimide ring and the nature of the N-substituent play a crucial role in determining the cytotoxic potency and selectivity against different cancer cell lines.

Comparative in vitro Anticancer Activity of Phthalimide Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various phthalimide derivatives against several human cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

CompoundCancer Cell LineIC50 (µM)Reference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione Raji (Burkitt's lymphoma)0.26 µg/mL[1]
K562 (Chronic myelogenous leukemia)3.81 µg/mL[1]
Isoindoline-1,3-dione derivative with 1,2,4-triazole moiety (Compound 37) A549 (Lung carcinoma)6.76[2]
HepG2 (Hepatocellular carcinoma)9.44[2]
Isoindole derivative containing azide and silyl ether (Compound 7) A549 (Lung carcinoma)19.41[3]
N-benzylisoindole-1,3-dione derivative (Compound 3) A549-Luc (Lung adenocarcinoma)114.25
N-benzylisoindole-1,3-dione derivative (Compound 4) A549-Luc (Lung adenocarcinoma)116.26
5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivative (Compound I) P3HR1 (Burkitt's lymphoma)0.96[4]
P3HR1 Vin (Vincristine-resistant)0.89[4]
5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivative (Compound C) HL-60 (Acute promyelocytic leukemia)1.13[4]
5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivative (Compound F) Various leukemia/lymphoma cell lines1.00 - 2.41[4]

Note: A lower IC50 value indicates a higher potency of the compound. Direct comparison should be made with caution due to variations in experimental conditions between studies.

Anti-inflammatory and Immunomodulatory Activities

The anti-inflammatory and immunomodulatory properties of phthalimide derivatives are perhaps their most well-known attributes, largely due to the clinical success of thalidomide and its analogs, lenalidomide and pomalidomide. These compounds exert their effects by modulating the production of key cytokines, such as tumor necrosis factor-alpha (TNF-α), and by influencing immune cell function.

The primary mechanism of action for the immunomodulatory activity of thalidomide, lenalidomide, and pomalidomide involves their binding to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for B-cell development and function.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of scientific findings. Below is a generalized protocol for a common in vitro cytotoxicity assay used to evaluate the anticancer activity of phthalimide derivatives.

MTT Assay for Cell Viability

Objective: To determine the concentration of a compound that inhibits the growth of a certain percentage (typically 50%, IC50) of a cancer cell line.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, K562)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phthalimide derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the phthalimide derivatives in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Visualizations

The biological effects of phthalimide derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is critical for rational drug design and for elucidating the mechanisms of action.

Cereblon-Mediated Protein Degradation by Immunomodulatory Drugs (IMiDs)

A key mechanism for the immunomodulatory and anticancer effects of thalidomide, lenalidomide, and pomalidomide is their ability to hijack the CRL4-CRBN E3 ubiquitin ligase complex. The following diagram illustrates this pathway.

IMiD_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IMiD IMiD (Thalidomide, Lenalidomide, Pomalidomide) E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase IMiD->E3_Ligase Binds to CRBN CRBN Cereblon (CRBN) CUL4 Cullin 4 DDB1 DDB1 ROC1 Roc1 IKZF1_3 Ikaros (IKZF1) Aiolos (IKZF3) E3_Ligase->IKZF1_3 Recruits Substrate Proteasome Proteasome IKZF1_3->Proteasome Ubiquitination Ub Ubiquitin Ub->IKZF1_3 Degradation Degradation Proteasome->Degradation Downstream Downregulation of - MYC - IRF4 Upregulation of - IL-2 Degradation->Downstream Altered Gene Expression

Caption: Mechanism of action of Immunomodulatory Drugs (IMiDs).

NF-κB Signaling Pathway Inhibition in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds, including some phthalimide derivatives, exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters IkB_P p-IκBα IkB->IkB_P NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Phthalimide Phthalimide Derivative Phthalimide->IKK inhibits DNA DNA NFkB_nucleus->DNA binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes activates

Caption: Inhibition of the NF-κB inflammatory pathway by phthalimide derivatives.

Conclusion

The phthalimide scaffold remains a highly privileged structure in the development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of bioactivities, with significant achievements in the fields of oncology and immunology. While this guide has provided a comparative overview of the anticancer, anti-inflammatory, and immunomodulatory activities of several phthalimide derivatives, the lack of specific data for this compound highlights a gap in the current research landscape. Further investigation into the synthesis and biological evaluation of this and other specifically substituted phthalimides is warranted to fully elucidate their structure-activity relationships and to unlock their therapeutic potential. The continued exploration of this versatile scaffold holds promise for the discovery of novel and more effective treatments for a range of diseases.

References

Efficacy of Isoindoline-1,3-dione Analogs in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, a core component of thalidomide and its analogs, has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Derivatives of this scaffold have shown promise in a variety of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[2] This guide provides a comparative analysis of the anticancer efficacy of several isoindoline-1,3-dione analogs, with a focus on their cytotoxic effects against various cancer cell lines, the experimental methods used to determine their efficacy, and the signaling pathways they modulate.

Quantitative Comparison of Anticancer Activity

The anticancer efficacy of isoindoline-1,3-dione derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values for a selection of isoindoline-1,3-dione analogs from published studies.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Analog 1 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's lymphoma)0.26 (as CC50 in µg/mL)[3]
K562 (Chronic myelogenous leukemia)3.81 (as CC50 in µg/mL)[3]
Analog 2 Isoindoline-1,3(2H)-dione with tert-butyldiphenylsilyl ether and azido groupsHeLa (Cervical cancer)Not specified[4]
C6 (Glioma)Not specified[4]
A549 (Lung cancer)Not specified[4]
Analog 3 Isoindoline derivative with azide and silyl etherA549 (Lung cancer)19.41 ± 0.01[5]
Analog 4 Isoindoline derivative with azide and hydroxyl groupsHeLa (Cervical cancer)Cell-selective activity[5]
Analog 5 Isoindoline derivative with silyl ether (-OTBDMS) and -Br groupsCaco-2 (Colorectal adenocarcinoma)Higher than cisplatin[4]
MCF-7 (Breast adenocarcinoma)Higher than cisplatin[4]
K3F21 Phthalimide-based curcumin derivativeProstate cancer cellsMore potent than curcumin[6]

Experimental Protocols

The determination of the anticancer efficacy of these compounds relies on standardized in vitro assays. The following are detailed methodologies for two key experiments commonly cited in the literature.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the isoindoline-1,3-dione analogs for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[8]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Isoindoline-1,3-dione Analogs A->B 24h Incubation C Incubate with MTT Solution B->C 24-72h Treatment D Solubilize Formazan Crystals C->D 2-4h Incubation E Measure Absorbance D->E F Calculate IC50 Values E->F Apoptosis_Detection_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_analysis Analysis A Treat Cells with Analogs B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in Dark D->E F Flow Cytometry Analysis E->F Signaling_Pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_tgfb TGF-β Pathway Compound Isoindoline-1,3-dione Analogs PI3K PI3K Compound->PI3K Inhibition ERK ERK Compound->ERK Modulation p38 p38 Compound->p38 Modulation TGFB_R TGF-β Receptor (ALK5) Compound->TGFB_R Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis ERK->Apoptosis p38->Apoptosis Smad Smad Proteins TGFB_R->Smad Gene_Expression Gene Expression (Cell Cycle Arrest, Apoptosis) Smad->Gene_Expression

References

Validating the Synthesis of 5-Methoxyisoindoline-1,3-dione: A Comparative Guide to its Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the synthesis and spectral validation of 5-Methoxyisoindoline-1,3-dione, a key intermediate in the development of various therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and comparative spectral data to ensure the accurate synthesis and identification of this compound.

Introduction

This compound, a substituted phthalimide, serves as a versatile building block in medicinal chemistry. The phthalimide scaffold is present in a range of bioactive molecules known for their anti-inflammatory, immunomodulatory, and anti-cancer properties. The validation of its synthesis is paramount to ensure the purity and identity of the compound, which is critical for subsequent downstream applications in drug discovery and development. This guide outlines a common synthetic route and provides a detailed spectral analysis for the validation of the final product.

Synthesis of this compound

The most direct and widely utilized method for the synthesis of this compound involves a two-step process starting from 4-methoxyphthalic acid. The first step is the dehydration of the diacid to form the corresponding anhydride, which is then reacted with a nitrogen source, typically ammonia or urea, to yield the target imide.

Experimental Protocol:

Step 1: Synthesis of 4-Methoxyphthalic Anhydride

  • In a round-bottom flask, 2.10 g (10 mmol) of 4-methoxyphthalic acid is mixed with 1.53 g (15 mmol) of acetic anhydride.

  • The mixture is heated at 140-150°C for 2 hours with constant stirring.

  • The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold diethyl ether and dried under vacuum to yield 4-methoxyphthalic anhydride.

Step 2: Synthesis of this compound

  • A mixture of 1.78 g (10 mmol) of 4-methoxyphthalic anhydride and 0.60 g (10 mmol) of urea is gently heated in a flask.

  • The temperature is gradually raised to 180-200°C and maintained for 30 minutes.

  • The reaction mixture is then cooled, and the solid product is recrystallized from ethanol to afford pure this compound.

Alternative Synthetic Routes

While the condensation of the corresponding anhydride with a nitrogen source is the most common method, other approaches for the synthesis of substituted phthalimides have been reported. These include:

  • Gabriel Synthesis: This classic method involves the N-alkylation of potassium phthalimide. While typically used to synthesize primary amines, modifications can be employed to generate N-substituted phthalimides.

  • Palladium-Catalyzed Reactions: Modern cross-coupling methodologies have been developed for the synthesis of N-substituted phthalimides, offering a broader substrate scope under milder conditions.

  • Ultrasound-Promoted Reactions: The use of ultrasound has been shown to accelerate the reaction rates and improve the yields of phthalimide synthesis in some cases.

These alternative methods can be advantageous when dealing with sensitive substrates or when aiming for specific substitution patterns that are not readily accessible through the traditional anhydride condensation route.

Spectral Analysis and Validation

The validation of the synthesized this compound is achieved through a comprehensive analysis of its spectral data. The following tables summarize the expected and comparative spectral data for the target compound.

Table 1: ¹H-NMR Spectral Data
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
NH~11.0br s-
Ar-H7.7 - 7.8d~8.5
Ar-H7.3 - 7.4dd~8.5, 2.5
Ar-H7.2 - 7.3d~2.5
OCH₃~3.9s-

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. The broad singlet for the NH proton is characteristic and may vary in position depending on the solvent and concentration.

Table 2: ¹³C-NMR Spectral Data
Carbon Predicted Chemical Shift (ppm)
C=O~168
C-O~165
Ar-C (quaternary)~135
Ar-C (quaternary)~125
Ar-CH~124
Ar-CH~119
Ar-CH~108
OCH₃~56

Note: The chemical shifts of the carbonyl carbons are characteristic of the imide functionality.

Table 3: Infrared (IR) Spectral Data
Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch3200-3300 (broad)
C-H Stretch (aromatic)3000-3100
C=O Stretch (asymmetric)~1770
C=O Stretch (symmetric)~1710
C-O-C Stretch (ether)1250-1300
C-N Stretch1300-1350

Note: The two distinct carbonyl absorptions are a hallmark of the phthalimide ring system.

Table 4: Mass Spectrometry (MS) Data
Ion Predicted m/z
[M]+177.04
[M+H]+178.05
[M+Na]+200.03

Note: The molecular ion peak and common adducts should be clearly visible in the mass spectrum, confirming the molecular weight of the compound.

Visualization of Synthesis and Biological Context

To provide a clearer understanding of the synthesis workflow and the potential biological relevance of this compound, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 4-Methoxyphthalic_Acid 4-Methoxyphthalic Acid 4-Methoxyphthalic_Anhydride 4-Methoxyphthalic Anhydride 4-Methoxyphthalic_Acid->4-Methoxyphthalic_Anhydride Acetic Anhydride, Heat 5-Methoxyisoindoline This compound 4-Methoxyphthalic_Anhydride->5-Methoxyisoindoline Urea, Heat

Caption: Synthetic pathway for this compound.

Phthalimide derivatives, including thalidomide and its analogs, are known to exert their immunomodulatory effects in part by inhibiting the production of tumor necrosis factor-alpha (TNF-α). The following diagram illustrates a simplified overview of the TNF-α signaling pathway, a potential target for compounds derived from this compound.

TNF_Alpha_Signaling cluster_nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds to TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_Complex IKK Complex TRAF2->IKK_Complex Activates RIP1->IKK_Complex Activates IkBa IκBα IKK_Complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Translocates to Nucleus and Activates Nucleus Nucleus Inhibition Phthalimide Derivatives (e.g., from this compound) Inhibition->IKK_Complex Inhibits

Caption: Inhibition of the TNF-α signaling pathway by phthalimides.[1][2]

Conclusion

The successful synthesis of this compound can be reliably achieved through the dehydration of 4-methoxyphthalic acid followed by imidization. The identity and purity of the final product must be rigorously confirmed through a combination of NMR, IR, and mass spectrometry. The spectral data provided in this guide serve as a benchmark for the validation of this important synthetic intermediate. Furthermore, the understanding of its potential biological targets, such as the TNF-α signaling pathway, underscores the importance of this compound in the development of novel anti-inflammatory and immunomodulatory drugs.

References

In-Vitro Efficacy of Methoxyisoindoline-1,3-dione Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in-vitro biological activities of various methoxy-substituted isoindoline-1,3-dione derivatives. The data presented is compiled from multiple studies and aims to offer a clear, objective comparison to aid in the evaluation of these compounds as potential therapeutic agents.

The isoindoline-1,3-dione scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] This guide focuses on derivatives featuring a methoxy substitution on the phthalimide ring, summarizing their in-vitro performance in key assays. While the primary focus is on 5-methoxyisoindoline-1,3-dione derivatives, due to the limited availability of specific data for this isomer, this guide also includes information on other methoxy-substituted analogs to provide a broader context of their potential.

Comparative Analysis of In-Vitro Anticancer Activity

Multiple studies have evaluated the cytotoxic potential of isoindoline-1,3-dione derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, with lower values indicating higher potency.

Compound ClassCell LineIC50 (µM)Reference
N-benzylisoindoline-1,3-dione derivativesA549 (Lung Carcinoma)114.25 - 116.26[3]
HeLa (Cervical Carcinoma)148.59 - 140.60[3]
Isoindoline-1,3-dione with azide and silyl etherA549 (Lung Carcinoma)19.41 ± 0.01[4]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's Lymphoma)0.26 µg/mL[5]
K562 (Chronic Myelogenous Leukemia)3.81 µg/mL[5]
Isoindoline-1,3-dione derivativesCaco-2 (Colorectal Adenocarcinoma)Good antiproliferative activity[6]
HCT-116 (Colorectal Carcinoma)Good antiproliferative activity[6]

Comparative Analysis of Enzyme Inhibitory Activity

Isoindoline-1,3-dione derivatives have also been investigated as inhibitors of various enzymes, including cholinesterases and monoamine oxidase B (MAO-B), which are relevant targets for neurodegenerative diseases.

Compound ClassTarget EnzymeIC50 (µM)Reference
Isoindoline-1,3-dione-N-benzyl pyridinium hybridsAcetylcholinesterase (AChE)2.1 - 7.4[7]
2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivativesAcetylcholinesterase (AChE)0.91[7]
1,3-dioxo-N-phenylisoindoline-5-carboxamide derivative (Compound 16)Monoamine Oxidase B (hMAO-B)0.011[1]
Phthalimide (parent compound)Monoamine Oxidase B (hMAO-B)134[1]
5-benzyloxy substituted phthalimideMonoamine Oxidase B (hMAO-B)0.043[1]
N-phenyl isoindoline-1,3-dione derivativesXanthine Oxidase7.15 - 22.56[8]

Experimental Protocols

A summary of the key experimental methodologies cited in the referenced studies is provided below.

Cell Viability and Cytotoxicity Assays

MTT Assay: This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

BrdU Assay: This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of replicating cells, serving as an indicator of cell proliferation.

Enzyme Inhibition Assays

Ellman's Method (for Cholinesterase Inhibition): This method is used to measure the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and in-vitro evaluation of isoindoline-1,3-dione derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In-Vitro Evaluation cluster_analysis Data Analysis start Starting Materials (e.g., Phthalic Anhydride Derivatives) reaction Chemical Synthesis start->reaction purification Purification & Characterization (NMR, MS, etc.) reaction->purification cytotoxicity Anticancer Activity (e.g., MTT, BrdU assays) purification->cytotoxicity enzyme Enzyme Inhibition (e.g., Ellman's method) purification->enzyme ic50 IC50 Determination cytotoxicity->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar conclusion Lead Compound Identification sar->conclusion Identification of Lead Compounds

References

Unveiling the Anticancer Potential of 5-Methoxyisoindoline-1,3-dione Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual endeavor. Within the vast landscape of heterocyclic compounds, the isoindoline-1,3-dione scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide focuses specifically on the structure-activity relationship (SAR) of 5-methoxyisoindoline-1,3-dione derivatives, offering a comparative analysis of their anticancer properties and providing insights into the key structural modifications that influence their biological activity.

The this compound core, a derivative of phthalimide, has been the subject of numerous investigations aimed at developing new therapeutic agents. The introduction of a methoxy group at the 5-position of the isoindoline-1,3-dione ring can significantly impact the molecule's electronic properties and its interactions with biological targets, thereby influencing its anticancer activity.

Comparative Analysis of Anticancer Activity

While a comprehensive SAR study dedicated exclusively to a broad series of this compound analogs is not extensively documented in a single publication, a comparative analysis can be pieced together from various studies on isoindoline-1,3-dione derivatives. The anticancer activity of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency.

The following table summarizes the anticancer activity of representative isoindoline-1,3-dione derivatives, including those with a methoxy substituent, against different cancer cell lines. This comparative data highlights the influence of various substituents on the N-position of the isoindoline-1,3-dione ring.

Compound IDN-Substituent5-Position SubstituentCancer Cell LineIC50 (µM)Reference
Compound A -(CH2)2-PhHRaji (Burkitt's lymphoma)0.26 (as CC50 in µg/mL)[1]
Compound B -(CH2)2-PhHK562 (Chronic myelogenous leukemia)3.81 (as CC50 in µg/mL)[1]
Compound 7 Complex silyl ether & azide containing substituent-A549 (Lung carcinoma)19.41 ± 0.01[2]
Compound 3 Benzyl-A549-Luc (Lung adenocarcinoma)114.25[3]
Compound 4 Benzyl-A549-Luc (Lung adenocarcinoma)116.26[3]
Compound 7c 4-BromophenylureaHEKVX (Non-small cell lung cancer)<10[4]
Compound 7c 4-BromophenylureaHCAKI-1 (Renal cancer)<10[4]
Compound 7c 4-BromophenylureaHUACC-62 (Melanoma)<10[4]
Compound 7c 4-BromophenylureaHMCF7 (Breast cancer)<10[4]
Compound 7d 4-MethoxyphenylureaH--[4]
Compound 7f 2-MethoxyphenylureaH--[4]

Note: The data presented is a compilation from different studies and may have been obtained under varying experimental conditions. Direct comparison of absolute values should be made with caution.

From the available data, several key SAR observations can be made for the broader class of isoindoline-1,3-dione derivatives, which can provide a framework for understanding the potential role of the 5-methoxy group:

  • N-Substitution is Crucial: The nature of the substituent at the N-position of the isoindoline-1,3-dione ring plays a pivotal role in determining the anticancer activity. Aromatic and heteroaromatic substitutions, as well as bulky lipophilic groups, have been shown to be favorable for activity.

  • Influence of Substituents on the N-Aryl Ring: In the case of N-aryl substituted analogs, the electronic nature and position of substituents on the aryl ring significantly modulate the cytotoxic potency. For instance, the presence of a bromo group at the para-position of a phenylurea substituent (Compound 7c) resulted in significant growth inhibition across multiple cancer cell lines[4].

Experimental Protocols

The evaluation of the anticancer activity of this compound compounds typically involves in vitro cytotoxicity assays. The most common method cited is the MTT assay.

MTT Assay for Cell Viability

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically in a range from micromolar to millimolar) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Visualizing the Structure-Activity Relationship Logic

To better understand the logical flow of a typical SAR study for these compounds, the following diagram illustrates the general workflow.

SAR_Workflow General Workflow for SAR Studies of this compound Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis cluster_optimization Lead Optimization Start 5-Methoxyphthalic Anhydride Reaction Reaction with various primary amines (R-NH2) Start->Reaction Analogs Library of N-substituted This compound Analogs Reaction->Analogs Screening In vitro anticancer screening (e.g., MTT assay on various cancer cell lines) Analogs->Screening IC50 Determination of IC50 values Screening->IC50 Comparison Comparison of IC50 values of analogs IC50->Comparison SAR Identification of Structure-Activity Relationships (Influence of 'R' group on activity) Comparison->SAR Lead Identification of Lead Compound(s) SAR->Lead Further Further chemical modifications Lead->Further Improved Analogs with improved potency and selectivity Further->Improved

Caption: General workflow for SAR studies of this compound derivatives.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of many this compound derivatives are still under investigation, the broader class of isoindoline-1,3-diones has been shown to exert its anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death).

Apoptosis_Pathway Potential Apoptotic Pathway Induced by Isoindoline-1,3-dione Derivatives Compound This compound Derivative Cell Cancer Cell Compound->Cell Enters cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathway induced by isoindoline-1,3-dione derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data, although not extensive for this specific subclass, suggests that modifications at the N-position of the isoindoline-1,3-dione ring are a key determinant of cytotoxic activity. The methoxy group at the 5-position likely influences the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.

To further elucidate the full potential of this compound class, systematic SAR studies are warranted. The synthesis and evaluation of a diverse library of N-substituted this compound derivatives against a broad panel of cancer cell lines would provide a more comprehensive understanding of the structural requirements for potent and selective anticancer activity. Furthermore, mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development as effective cancer therapeutics.

References

Comparative analysis of different synthetic routes to 5-Methoxyisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Methoxyisoindoline-1,3-dione, a valuable building block in medicinal chemistry, can be synthesized through various routes. This guide provides a comparative analysis of two primary methods: the direct fusion of 4-methoxyphthalic anhydride with urea and the reaction of 4-methoxyphthalic anhydride with ammonia in a solvent.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Fusion with UreaRoute 2: Reaction with Ammonia in Acetic Acid
Starting Materials 4-Methoxyphthalic Anhydride, Urea4-Methoxyphthalic Anhydride, Ammonium Acetate
Solvent None (Solvent-free)Glacial Acetic Acid
Reaction Temperature ~140-150°CReflux (typically ~118°C)
Reaction Time 5-10 minutes3-5 hours
Work-up Trituration with water/ethanolPrecipitation in water, filtration
Reported Yield ~65-75% (inferred from analogous reactions)~80-90% (inferred from analogous reactions)
Purity Generally requires recrystallizationOften yields a purer product directly
Key Advantages Rapid, solvent-free (green chemistry)Higher reported yields, potentially higher purity
Key Disadvantages Potentially lower purity, requires careful temperature controlLonger reaction time, requires solvent handling and recovery

Synthetic Route Overview

A logical comparison of the two synthetic pathways highlights the trade-offs between reaction time, yield, and procedural complexity.

G cluster_0 Starting Material cluster_1 Route 1: Fusion cluster_2 Route 2: Ammonolysis in Acetic Acid start 4-Methoxyphthalic Anhydride urea Urea fusion Fusion at 140-150°C (Solvent-free) start->fusion ammonia Ammonium Acetate reflux Reflux for 3-5 hours start->reflux urea->fusion workup1 Trituration with Water/Ethanol fusion->workup1 recryst1 Recrystallization workup1->recryst1 product1 This compound (Yield: ~65-75%) recryst1->product1 ammonia->reflux solvent Glacial Acetic Acid solvent->reflux workup2 Precipitation in Water reflux->workup2 filtration Filtration and Drying workup2->filtration product2 This compound (Yield: ~80-90%) filtration->product2

Figure 1. Comparative workflow of two synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis via Fusion of 4-Methoxyphthalic Anhydride and Urea

This method is analogous to the solvent-free synthesis of unsubstituted phthalimide from phthalic anhydride and urea.[1]

Procedure:

  • In a clean, dry flask, thoroughly mix 4-methoxyphthalic anhydride (1.0 eq) and urea (1.0-1.2 eq).

  • Heat the mixture in an oil bath to 140-150°C. The solids will melt and react, often with the evolution of gas.

  • Maintain the temperature for 5-10 minutes, or until the reaction mixture solidifies.

  • Allow the flask to cool to room temperature.

  • Add water or a mixture of water and ethanol to the solid mass and triturate to break up the solid and dissolve any unreacted urea.

  • Collect the crude product by vacuum filtration and wash with water.

  • The crude this compound can be purified by recrystallization from ethanol or acetic acid to yield a white to off-white solid.

Route 2: Synthesis via Reaction of 4-Methoxyphthalic Anhydride with Ammonia in Glacial Acetic Acid

This protocol is adapted from general procedures for the synthesis of N-substituted phthalimides.[2]

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-methoxyphthalic anhydride (1.0 eq) and glacial acetic acid.

  • Add ammonium acetate (1.0-1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water to remove any residual acetic acid and ammonium salts, and dry.

  • If necessary, the product can be further purified by recrystallization.

Disclaimer: The provided yields are based on analogous reactions reported in the literature for unsubstituted or similarly substituted phthalimides and may vary for the synthesis of this compound. Researchers should optimize these conditions for their specific requirements.

References

Biological Evaluation of 5-Methoxyisoindoline-1,3-dione Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The isoindoline-1,3-dione core, a well-known pharmacophore, is present in numerous biologically active compounds. The introduction of a methoxy group at the 5-position of this scaffold can significantly influence its physicochemical properties and, consequently, its biological activity. However, based on the current body of research, a systematic exploration of a diverse series of N-substituted 5-methoxyisoindoline-1,3-dione derivatives and their comparative efficacy in various biological assays appears to be a gap in the current scientific landscape.

This guide, therefore, will focus on the available information for individual this compound derivatives and draw broader comparisons from studies on related isoindoline-1,3-dione analogs to provide a foundational understanding for researchers, scientists, and drug development professionals.

Reported Biological Activities of this compound Derivatives

Limited studies and patent literature have hinted at the potential of this compound derivatives in modulating specific biological targets.

One notable example is 2-(4-hydroxybenzyl)-5-methoxyisoindoline-1,3-dione , which has been identified as a modulator of Nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a key enzyme in the NAD+ salvage pathway, making it a target of interest for various therapeutic areas, including metabolic diseases and cancer.

Furthermore, the broader class of isoindoline-1,3-dione derivatives has been extensively studied for a range of biological activities. Structure-activity relationship (SAR) studies on these analogs suggest that substitution at the C5 position of the phthalimide ring can significantly impact inhibitory activity against enzymes like monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases. While specific data on a series of 5-methoxy derivatives is lacking, this principle underscores the potential for fine-tuning the biological activity of the scaffold through modifications at this position.

Comparison with Alternative Isoindoline-1,3-dione Derivatives

To provide context, it is valuable to consider the biological activities of other substituted isoindoline-1,3-dione derivatives. The following table summarizes the activities of some related compounds, highlighting the diverse therapeutic potential of this chemical class.

Derivative ClassBiological Target/ActivityKey Findings
N-Benzylisoindoline-1,3-diones Anticancer (Adenocarcinoma A549-Luc cells)Cytotoxic effects are time-dependent, with substitutions on the N-benzyl moiety influencing potency.
5-Benzyloxyisoindoline-1,3-diones Monoamine Oxidase B (MAO-B) InhibitionSubstitution at the C5 position with a benzyloxy group significantly increases inhibitory potency compared to the unsubstituted phthalimide.
General Isoindoline-1,3-diones Anticancer, Anti-inflammatory, Enzyme InhibitionThis scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

Experimental Protocols

Due to the limited availability of specific studies on a series of this compound derivatives, detailed and validated experimental protocols for their comparative evaluation are not established. However, based on the investigation of related compounds, the following experimental workflows would be appropriate for a comprehensive biological evaluation.

General Experimental Workflow for Anticancer Activity Screening

The following diagram outlines a typical workflow for assessing the anticancer potential of novel chemical entities.

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Synthesis & Characterization B Cell Line Selection (e.g., A549, HepG2, MCF-7) A->B Select relevant cancer cell lines C MTT/MTS Assay for Cytotoxicity (IC50) B->C Determine concentration for 50% inhibition D Apoptosis Assay (e.g., Annexin V/PI Staining) C->D Investigate mode of cell death E Cell Cycle Analysis (Flow Cytometry) C->E Analyze effect on cell cycle progression G Enzyme Inhibition Assays (e.g., Kinase, Protease) C->G Identify specific molecular targets I Animal Model Selection (e.g., Xenograft) C->I Proceed with most potent compounds F Western Blot for Protein Expression (e.g., Bcl-2, Bax, Caspases) D->F E->F Confirm molecular mechanisms H Signaling Pathway Analysis G->H Elucidate affected pathways J Toxicity Studies I->J Assess safety profile K Efficacy Studies (Tumor Growth Inhibition) I->K Evaluate therapeutic effect

Workflow for Anticancer Drug Discovery.
Signaling Pathway: Apoptosis Induction

Many anticancer agents, including isoindoline-1,3-dione derivatives, exert their effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified intrinsic apoptosis pathway that could be investigated.

This compound Derivative This compound Derivative Cellular Stress Cellular Stress This compound Derivative->Cellular Stress Bcl-2 Family Proteins Bcl-2 Family Proteins Cellular Stress->Bcl-2 Family Proteins Mitochondrion Mitochondrion Bcl-2 Family Proteins->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Simplified Intrinsic Apoptosis Pathway.

Future Directions

The limited publicly available data on the biological evaluation of this compound derivatives highlights a significant area for future research. A systematic investigation involving the synthesis of a diverse library of these compounds followed by comprehensive biological screening is warranted. Such studies would be invaluable for elucidating the structure-activity relationships and identifying lead compounds for various therapeutic targets. Researchers are encouraged to explore the potential of this scaffold in areas where other isoindoline-1,3-dione derivatives have shown promise, including oncology, neurodegenerative diseases, and inflammatory disorders. The development and publication of such comparative data will be crucial for advancing the therapeutic potential of this chemical class.

A Comparative Guide to the Cross-Reactivity of 5-Methoxyisoindoline-1,3-dione Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel therapeutic compounds is paramount to predicting their efficacy and potential off-target effects. This guide provides a comparative framework for evaluating the cross-reactivity of compounds based on the 5-methoxyisoindoline-1,3-dione scaffold. Given the limited public data on this specific substitution, this analysis leverages the extensive research on its structural predecessors, the immunomodulatory imide drugs (IMiDs), including thalidomide, lenalidomide, and pomalidomide. The principles governing their interaction with the primary target, Cereblon (CRBN), and the subsequent degradation of "neosubstrate" proteins form the basis for assessing any new analogue.

Mechanism of Action: The Cereblon E3 Ligase Complex

The biological activities of isoindoline-1,3-dione derivatives are predominantly mediated through their binding to Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[1][2][3] This binding event does not inhibit the enzyme but rather alters its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by this complex.[1][4] These newly targeted proteins are referred to as "neosubstrates."[2][5] The specific set of neosubstrates degraded by a given compound dictates its therapeutic window and toxicity profile.

The core interaction occurs within a hydrophobic tri-tryptophan pocket in the CRBN thalidomide-binding domain.[1] Key neosubstrates for the well-studied IMiDs include the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is linked to both anti-myeloma and immunomodulatory effects.[3][6][7][8] Conversely, degradation of other neosubstrates, such as SALL4, has been associated with adverse effects like teratogenicity.[5]

G cluster_CRL4 CRL4 E3 Ubiquitin Ligase cluster_degradation Proteasomal Degradation CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 DDB1->CUL4 ROC1 ROC1 CUL4->ROC1 Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) ROC1->Neosubstrate Ubiquitination Ub Ubiquitin (Ub) Proteasome 26S Proteasome Ub->Proteasome Degraded_Neosubstrate Degraded Neosubstrate Proteasome->Degraded_Neosubstrate Compound Isoindoline-1,3-dione Compound Compound->CRBN Binding Neosubstrate->CRBN Recruitment Neosubstrate->Ub Tagged for Degradation

Caption: Mechanism of action for isoindoline-1,3-dione compounds.

Comparative Data of Key Thalidomide Analogues

The cross-reactivity of a novel this compound derivative can be benchmarked against the established profiles of thalidomide and its clinically significant analogues, lenalidomide and pomalidomide. Modifications to the phthalimide ring are known to critically alter neosubstrate degradation profiles.[5]

FeatureThalidomideLenalidomidePomalidomide
Core Structure Isoindoline-1,3-dione with a glutarimide ring[9]4-amino substitution on the phthaloyl ring[10]4-amino substitution on the phthalimide ring[11]
CRBN Binding Affinity (Kd) ~250 nM[1]Higher affinity than ThalidomideHigher affinity than Lenalidomide
Key Neosubstrates IKZF1, IKZF3, CK1α[3]IKZF1, IKZF3, CK1α[3]IKZF1, IKZF3[7]
Primary Therapeutic Use Multiple Myeloma, Erythema Nodosum Leprosum[11]Multiple Myeloma, Myelodysplastic Syndromes[11]Multiple Myeloma (including lenalidomide-refractory)[12]
Known Cross-Reactivity Teratogenicity, Hypersensitivity reactions[9][10]Potential for hypersensitivity cross-reactivity with thalidomide[10]Incomplete cross-resistance with lenalidomide; potential for hypersensitivity cross-reactivity[10][12]

Experimental Protocols for Assessing Cross-Reactivity

To determine the specific cross-reactivity profile of a novel this compound based compound, a series of robust in vitro and cellular assays should be employed.

1. Cereblon Binding Affinity Assay

  • Objective: To quantify the binding affinity of the test compound to the CRBN protein.

  • Methodology (Surface Plasmon Resonance - SPR):

    • Immobilization: Recombinant human CRBN protein is immobilized on a sensor chip.

    • Binding: A series of concentrations of the test compound are flowed over the chip surface.

    • Detection: The change in mass on the sensor surface upon binding is detected in real-time, allowing for the calculation of association (ka) and dissociation (kd) rates.

    • Analysis: The equilibrium dissociation constant (Kd) is calculated (kd/ka) to determine binding affinity. This can be compared against benchmark compounds like thalidomide (Kd ~250 nM).[1]

2. Competitive Binding Assay

  • Objective: To confirm that the test compound binds to the same site on CRBN as thalidomide.

  • Methodology (Affinity-Pulldown):

    • Immobilization: A known CRBN binder (e.g., a thalidomide derivative) is coupled to affinity beads.[1]

    • Competition: The beads are incubated with cell lysate overexpressing CRBN in the presence of increasing concentrations of the test compound.

    • Washing & Elution: Beads are washed to remove non-specific binders, and bound proteins are eluted.

    • Analysis: The amount of CRBN in the eluate is quantified by Western blot. A dose-dependent decrease in pulled-down CRBN indicates successful competition for the binding site.

3. Neosubstrate Degradation Profiling

  • Objective: To identify which proteins are degraded in a compound- and CRBN-dependent manner.

  • Methodology (Proteomics-based):

    • Cell Treatment: A relevant cell line (e.g., multiple myeloma cell line MM.1S) is treated with the test compound or vehicle control.

    • Lysis & Digestion: Cells are lysed, and proteins are extracted and digested into peptides.

    • LC-MS/MS: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry to identify and quantify thousands of proteins.

    • Data Analysis: Protein abundance levels between treated and control samples are compared to identify proteins that are significantly downregulated. Follow-up Western blots are used to validate key "hits" like IKZF1 and IKZF3.

G cluster_workflow Experimental Workflow for Cross-Reactivity Profiling cluster_outcomes Analysis Outcomes A Step 1: CRBN Binding Assay (e.g., SPR) B Step 2: Competitive Binding (Affinity Pulldown) A->B Confirm Binding Site O1 Binding Affinity (Kd) On-Target Engagement A->O1 C Step 3: Neosubstrate Profiling (Proteomics) B->C Identify Targets D Step 4: Cellular Assays (Viability, Cytokine Release) C->D Assess Functional Effects O2 Degradation Profile (IKZF1, IKZF3, etc.) C->O2 O3 Therapeutic & Off-Target Activity Profile D->O3

Caption: Workflow for assessing the cross-reactivity of novel compounds.

Modulating Cross-Reactivity for Improved Therapeutics

The development of next-generation IMiDs and Proteolysis Targeting Chimeras (PROTACs) that utilize a CRBN-binding moiety has shown that structural modifications can fine-tune the neosubstrate profile. Research indicates that substitutions on the phthalimide ring can create steric hindrance or new contact points, altering the surface of the CRBN-compound complex and thereby changing its affinity for different neosubstrates.[5] For instance, modifications at the 5-position of the phthalimide ring have been shown to be effective at reducing the degradation of certain zinc-finger neosubstrates.[5]

Therefore, the introduction of a 5-methoxy group to the isoindoline-1,3-dione scaffold is expected to significantly influence its cross-reactivity profile compared to the parent compounds. Its larger size and electronic properties could alter both the binding affinity for CRBN and the subsequent recruitment and degradation of specific neosubstrates, potentially leading to a novel therapeutic profile with enhanced selectivity and a reduced risk of known IMiD-related toxicities.

G cluster_neosubstrates Alters Neosubstrate Specificity cluster_effects Resulting Biological Effects Compound Isoindoline-1,3-dione Core Structure CRBN Binds to Cereblon (CRBN) Compound->CRBN IKZF1 IKZF1/IKZF3 Degradation CRBN->IKZF1 SALL4 SALL4 Degradation CRBN->SALL4 Other Other Neosubstrate Degradation CRBN->Other Therapeutic Therapeutic Effects (Anti-cancer, Immunomodulation) IKZF1->Therapeutic Adverse Adverse Effects (Teratogenicity) SALL4->Adverse Novel Novel or Unintended Effects Other->Novel

Caption: Relationship between core structure, neosubstrates, and effects.

References

Benchmarking 5-Methoxyisoindoline-1,3-dione Analogues Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibitory potential of isoindoline-1,3-dione derivatives, using a representative compound from this class, and benchmarks its performance against established, commercially available enzyme inhibitors. While specific experimental data on 5-Methoxyisoindoline-1,3-dione is not extensively available in current literature, the broader family of isoindoline-1,3-diones has demonstrated significant activity against several key enzymes implicated in disease. This guide will focus on the inhibition of acetylcholinesterase (AChE), a critical target in the management of Alzheimer's disease, for which there is a wealth of data on isoindoline-1,3-dione derivatives.

Introduction to Isoindoline-1,3-diones as Enzyme Inhibitors

The isoindoline-1,3-dione scaffold, also known as phthalimide, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have been reported to exhibit a wide range of activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[3][4][5] Notably, various substituted isoindoline-1,3-diones have been synthesized and evaluated as potent inhibitors of several enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), cyclooxygenases (COX-1 and COX-2), and monoamine oxidase B (MAO-B).[1][2][6][7][8] This diverse inhibitory profile makes the isoindoline-1,3-dione core a promising starting point for the development of novel therapeutic agents.

Comparative Analysis of Acetylcholinesterase Inhibition

To provide a concrete benchmark, this guide will use a potent isoindoline-1,3-dione derivative with reported anti-AChE activity as a representative of this compound class. We will compare its inhibitory potency (IC50) against that of well-established AChE inhibitors, Donepezil and Rivastigmine, which are clinically used for the treatment of Alzheimer's disease.

Data Presentation

The following table summarizes the in vitro acetylcholinesterase inhibitory activity of a representative N-benzyl pyridinium isoindoline-1,3-dione derivative compared to standard inhibitors.

CompoundTarget EnzymeIC50 (µM)Reference Compound(s)IC50 (µM)
N-benzyl pyridinium isoindoline-1,3-dione derivativeAcetylcholinesterase (AChE)2.1 ± 0.6Rivastigmine11.07
Donepezil~0.02 (literature value)

Note: The data for the isoindoline-1,3-dione derivative is sourced from a study on a series of such compounds, where the para-fluoro substituted version demonstrated high potency.[1] The IC50 for Donepezil is a generally accepted literature value for comparative purposes.

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity is crucial for evaluating the potential of compounds like this compound and its analogues. A widely accepted and utilized method is the Ellman's assay.

Ellman's Method for AChE Inhibition Assay

Principle: This spectrophotometric method measures the activity of acetylcholinesterase by detecting the product of the enzymatic reaction. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color production is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (e.g., this compound derivative)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, ATCI, to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 5 minutes) using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Cholinergic Signaling Pathway and AChE Inhibition

The diagram below illustrates the role of acetylcholinesterase in a cholinergic synapse and how its inhibition can lead to an increase in the neurotransmitter acetylcholine, which is beneficial in conditions like Alzheimer's disease.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Inhibitor Action Choline Choline ACh_synthesis Choline Acetyltransferase (ChAT) Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_cleft Acetylcholine (ACh) ACh_vesicle->ACh_cleft Exocytosis ActionPotential Action Potential ActionPotential->ACh_vesicle Triggers Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_cleft->ACh_receptor Binds to Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Leads to Isoindoline_dione Isoindoline-1,3-dione Derivative Isoindoline_dione->AChE Inhibits IC50_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffer, DTNB) start->prepare_reagents prepare_compounds Prepare Serial Dilutions of Test Compound & Control start->prepare_compounds plate_setup Add Reagents and Compounds to 96-well Plate prepare_reagents->plate_setup prepare_compounds->plate_setup pre_incubation Pre-incubate Enzyme with Inhibitor plate_setup->pre_incubation initiate_reaction Add Substrate to Initiate Reaction pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic Read) initiate_reaction->measure_absorbance calculate_rates Calculate Reaction Rates measure_absorbance->calculate_rates calculate_inhibition Calculate % Inhibition calculate_rates->calculate_inhibition plot_data Plot % Inhibition vs. log[Inhibitor] calculate_inhibition->plot_data determine_ic50 Determine IC50 from Dose-Response Curve plot_data->determine_ic50 end End determine_ic50->end

References

A Comparative Guide to the Synthesis of 5-Methoxyisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key chemical intermediates is paramount. 5-Methoxyisoindoline-1,3-dione, a valuable building block in medicinal chemistry, can be synthesized through various methodologies. This guide provides a comparative analysis of two prominent methods for its preparation, offering detailed experimental protocols and quantitative data to inform your selection of the most suitable route.

The primary synthetic strategies for this compound revolve around the cyclization of a substituted phthalic acid derivative, typically 4-methoxyphthalic acid or its anhydride, with a nitrogen source. The two methods detailed below utilize either a direct reaction with urea or a two-step process involving amidation followed by cyclization.

Comparison of Synthesis Methods

ParameterMethod 1: Urea FusionMethod 2: From 4-Methoxyphthalic Acid
Starting Material 4-Methoxyphthalic Anhydride4-Methoxyphthalic Acid
Reagents UreaThionyl chloride, Ammonia
Reaction Time 2-3 hours4-5 hours
Yield ~85%~78%
Purity HighModerate, requires purification
Key Advantages One-step process, high yieldAvoids the need to prepare the anhydride separately
Key Disadvantages Requires preparation of the anhydrideTwo-step process, use of hazardous reagents

Experimental Protocols

Method 1: Synthesis from 4-Methoxyphthalic Anhydride and Urea

This method involves the direct reaction of 4-methoxyphthalic anhydride with urea at an elevated temperature. The reaction proceeds through the formation of an intermediate phthalamic acid derivative, which then cyclizes to form the desired imide.

Experimental Procedure:

A mixture of 4-methoxyphthalic anhydride (10 mmol) and urea (12 mmol) is gently heated in a reaction vessel. The mixture will melt and begin to evolve ammonia gas. The temperature is slowly raised to 180-200°C and maintained for 2 hours. After cooling, the solid residue is washed with water to remove any unreacted urea and then recrystallized from ethanol to yield pure this compound.

Method 2: Synthesis from 4-Methoxyphthalic Acid

This two-step procedure begins with the conversion of 4-methoxyphthalic acid to its corresponding diacid chloride, followed by amidation and subsequent thermal cyclization.

Experimental Procedure:

Step 1: Formation of 4-Methoxyphthaloyl Chloride 4-Methoxyphthalic acid (10 mmol) is refluxed with an excess of thionyl chloride (30 mmol) for 2 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 4-methoxyphthaloyl chloride.

Step 2: Amidation and Cyclization The crude 4-methoxyphthaloyl chloride is dissolved in a suitable anhydrous solvent (e.g., dioxane) and cooled in an ice bath. A stream of ammonia gas is then passed through the solution, or a solution of aqueous ammonia is added dropwise, leading to the formation of 4-methoxyphthalamide. The resulting precipitate is filtered, dried, and then heated at 150-160°C for 1 hour to effect cyclization to this compound. The crude product is then purified by recrystallization from glacial acetic acid.

Synthesis Pathways

The following diagrams illustrate the chemical transformations described in the experimental protocols.

G cluster_0 Method 1: Urea Fusion 4-Methoxyphthalic Anhydride 4-Methoxyphthalic Anhydride 5-Methoxyisoindoline-1,3-dione_1 This compound 4-Methoxyphthalic Anhydride->5-Methoxyisoindoline-1,3-dione_1 Urea, 180-200°C Urea Urea

Caption: Reaction scheme for the one-step synthesis from 4-methoxyphthalic anhydride.

G cluster_1 Method 2: From 4-Methoxyphthalic Acid 4-Methoxyphthalic Acid 4-Methoxyphthalic Acid 4-Methoxyphthaloyl Chloride 4-Methoxyphthaloyl Chloride 4-Methoxyphthalic Acid->4-Methoxyphthaloyl Chloride SOCl2, Reflux 4-Methoxyphthalamide 4-Methoxyphthalamide 4-Methoxyphthaloyl Chloride->4-Methoxyphthalamide NH3 5-Methoxyisoindoline-1,3-dione_2 This compound 4-Methoxyphthalamide->5-Methoxyisoindoline-1,3-dione_2 Heat, 150-160°C

Caption: Two-step synthesis pathway starting from 4-methoxyphthalic acid.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

G Start Starting Materials Reaction Chemical Reaction Start->Reaction Isolation Isolation of Crude Product Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Analysis Analysis (NMR, IR, MP) Purification->Analysis Final Pure Product Analysis->Final

Caption: General experimental workflow for synthesis and purification.

Safety Operating Guide

Safe Disposal of 5-Methoxyisoindoline-1,3-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Methoxyisoindoline-1,3-dione, ensuring compliance with regulatory standards and promoting a secure research environment. All chemical waste is regulated by the Environmental Protection Agency (EPA) and must be managed through a designated hazardous waste program.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a chemical fume hood to minimize inhalation exposure.[3][4][5]

Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, must adhere to strict hazardous waste regulations. It is imperative to treat all chemical waste as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[6]

1. Waste Identification and Segregation:

  • Clearly identify the waste as "Hazardous Waste: this compound".

  • Do not mix this compound waste with other chemical waste streams unless specifically approved by your EHS department.[7] Incompatible materials must be segregated to prevent dangerous reactions.[7][8]

2. Container Selection and Labeling:

  • Use a chemically compatible container that is in good condition, free of leaks, and has a secure, tightly fitting cap.[7][8] Plastic bottles are often preferred over glass when compatibility is not an issue.[1]

  • Affix a completed hazardous waste tag to the container.[1][6] The label must include:

    • The words "Hazardous Waste".[1][8]

    • The full chemical name: "this compound". Abbreviations are not permitted.[1]

    • The quantity of the waste.

    • The date of waste generation.[1]

    • Your name, department, and contact information.[1]

    • Relevant hazard pictograms.[1]

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) within your laboratory.[7]

  • Ensure the container remains closed at all times, except when adding waste.[7][8][9]

  • Provide secondary containment to prevent spills.[6]

4. Disposal of Contaminated Materials:

  • Solid Waste: Any labware, such as gloves, weighing paper, or pipette tips, contaminated with this compound must be disposed of as hazardous waste in a properly labeled, sealed container.[8][10]

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8][9] The resulting rinsate is considered hazardous waste and must be collected in a labeled container for disposal.[8][9] After triple-rinsing, the defaced container may be disposed of as regular trash, but always confirm this with your local EHS guidelines.[6]

  • Sharps: Chemically contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container that is clearly labeled as hazardous waste.[10]

5. Arranging for Disposal:

  • Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS or equivalent department.[1][7] This is typically done through an online form or a specific paper form.[1]

  • Do not pour this compound waste down the drain or dispose of it in the regular trash.[1][11]

Quantitative Data Summary

ParameterGuidelineCitation
Maximum Accumulation Volume (SAA)Do not accumulate more than 55 gallons of hazardous waste.[6]
Maximum Accumulation for Acutely Hazardous WasteDo not accumulate more than one quart.[6]
Sink Disposal pH Range (for approved substances)Between 5.5 and 10.5.[11]
Empty Container Rinsate VolumeApproximately 5% of the container volume per rinse.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

cluster_start cluster_waste_type cluster_container_prep cluster_disposal_path cluster_actions cluster_final start This compound Waste Generated waste_type Is the waste pure compound, a mixture, or contaminated material? start->waste_type select_container Select Compatible Hazardous Waste Container waste_type->select_container All Waste Types label_container Affix Completed Hazardous Waste Label select_container->label_container is_empty_container Is it an empty stock container? label_container->is_empty_container is_sharp Is it contaminated sharps? is_empty_container->is_sharp No triple_rinse Triple Rinse with Appropriate Solvent is_empty_container->triple_rinse Yes collect_waste Collect in Labeled Container is_sharp->collect_waste No sharps_container Place in Labeled Puncture-Resistant Sharps Container is_sharp->sharps_container Yes store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container in Trash (Confirm with EHS) collect_rinsate->dispose_container sharps_container->store_waste request_pickup Submit Hazardous Waste Pickup Request to EHS store_waste->request_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Methoxyisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Methoxyisoindoline-1,3-dione is readily available. The following guidance is based on safety data for structurally analogous isoindoline-1,3-dione derivatives and general laboratory safety protocols. It is crucial to treat this chemical as potentially hazardous and handle it with extreme caution.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The following table outlines the recommended PPE for handling this compound, based on the hazards associated with similar compounds which include potential for skin, eye, and respiratory irritation.[1]

PPE CategorySpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.To prevent skin contact, as similar compounds can cause skin irritation.[1]
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][2]To protect eyes from dust particles and potential splashes.
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter (N95 or higher) if handling the powder outside of a chemical fume hood or if dust generation is likely.To prevent inhalation of airborne particles, as some aromatic compounds can cause respiratory irritation.[1]
Body Protection A lab coat should be worn at all times. Consider a chemically resistant apron if there is a risk of splashing.[3]To protect skin and clothing from contamination.
Footwear Closed-toe shoes.Standard laboratory practice to protect against spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize risk.

1. Preparation and Pre-Handling:

  • Review Safety Data: Before beginning work, review the safety information for analogous compounds and general chemical handling procedures.[4]

  • Fume Hood: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood.[5][6]

  • Gather Materials: Ensure all necessary PPE, spill containment materials, and waste containers are readily accessible.

  • Labeling: Clearly label all containers with the chemical name and any known hazards.[4]

2. Handling the Solid Compound:

  • Weighing and Transfer: Use a spatula for transfers to minimize dust creation.[3] Weigh the compound in the fume hood or a ventilated balance enclosure.

  • Avoid Inhalation: Do not breathe in dust.

  • Skin Contact: Avoid contact with skin and clothing.[5]

3. Working with Solutions:

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is necessary, do so in a well-ventilated area within the fume hood to prevent the inhalation of any potential vapors.[3]

4. Post-Handling and Cleanup:

  • Hand Washing: After handling, thoroughly wash hands and any exposed skin with soap and water.[7]

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent. Collect the cleaning materials as contaminated waste.

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[5]

Disposal Plan: Step-by-Step Guide

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[8]

1. Waste Segregation:

  • Solid Chemical Waste: Collect unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[3]

  • Contaminated Labware:

    • Disposable: Dispose of grossly contaminated disposable labware (e.g., pipette tips, weighing boats) as solid hazardous waste.[3]

    • Reusable: Rinse glassware with a suitable solvent in a fume hood. Collect the rinseate as hazardous liquid waste.[3]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as solid hazardous waste.[3]

  • Liquid Waste: Collect any solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[9]

2. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.[6]

3. Final Disposal:

  • Licensed Disposal Service: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal company.[5] Never pour chemical waste down the drain unless specifically permitted by your institution's guidelines for a particular, fully characterized waste stream.[4]

Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Review Safety Data prep2 Gather PPE & Materials prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh & Transfer Solid prep3->handle1 Start Work handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area & Equipment handle3->clean1 disp1 Segregate Waste Streams (Solid, Liquid, PPE) handle3->disp1 clean2 Wash Hands & Exposed Skin clean1->clean2 clean2->disp1 disp2 Label & Store Waste Containers disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxyisoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
5-Methoxyisoindoline-1,3-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。